synthesis and properties of 3-Cyano-4-morpholinobenzoic acid
Synthesis and Properties of 3-Cyano-4-morpholinobenzoic Acid: A Comprehensive Technical Guide Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing both p...
Author: BenchChem Technical Support Team. Date: April 2026
Synthesis and Properties of 3-Cyano-4-morpholinobenzoic Acid: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Cyano-4-morpholinobenzoic acid (CAS 1962781-92-5) has emerged as a highly versatile building block in drug discovery. The molecule features a unique triad of functional groups: a carboxylic acid for downstream amide coupling, a cyano group that acts as a strong hydrogen bond acceptor and metabolic soft-spot blocker, and a morpholine ring that enhances aqueous solubility while mitigating off-target liabilities like CYP3A4 inhibition[1].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols required to generate this critical intermediate.
Physicochemical & Structural Properties
Understanding the intrinsic properties of 3-cyano-4-morpholinobenzoic acid is essential for predicting its behavior in both synthetic workflows and biological systems.
The morpholine moiety is particularly notable; compared to highly lipophilic saturated heterocycles (like piperidine), the oxygen atom in morpholine lowers the overall logP and modulates the basicity of the amine (pKa ~8.3 for free morpholine, though significantly lower when conjugated to an electron-withdrawing aromatic ring).
Table 1: Quantitative Physicochemical Properties
Property
Value
Structural Implication
Chemical Name
3-Cyano-4-morpholinobenzoic acid
Core scaffold for API synthesis.
CAS Registry Number
1962781-92-5
Unique identifier for sourcing.
Molecular Formula
C12H12N2O3
Determines mass spectrometric targets.
Molecular Weight
232.24 g/mol
Low MW allows for fragment-based growth.
Hydrogen Bond Donors
1 (Carboxylic acid)
Facilitates target binding and solubility.
| Hydrogen Bond Acceptors | 4 (Cyano, Morpholine O/N, Carbonyl) | High capacity for kinase/receptor interactions. |
The most efficient route to synthesize 3-cyano-4-morpholinobenzoic acid is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 3-cyano-4-fluorobenzoic acid and morpholine.
Causality of the Reaction Design
Electrophilic Activation: The starting material, 3-cyano-4-fluorobenzoic acid, is highly primed for SNAr. The strong electron-withdrawing nature of the ortho-cyano group (via both induction and resonance) severely depletes electron density at the C4 position.
Leaving Group Dynamics: Fluorine is the optimal leaving group for SNAr. Its extreme electronegativity highly polarizes the C-F bond, stabilizing the anionic transition state (Meisenheimer complex) prior to expulsion.
Solvent & Base Selection: Potassium carbonate (K₂CO₃) is selected as a mild, inorganic base. It serves a dual purpose: it deprotonates the carboxylic acid (enhancing solubility in polar aprotic solvents like DMF) and acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and deactivation of the morpholine nucleophile.
Fig 1. SNAr mechanism for the synthesis of 3-cyano-4-morpholinobenzoic acid.
Experimental Methodology & Protocol
The following protocol is designed as a self-validating system. By leveraging the acid-base properties of the product, the workflow avoids complex, time-consuming column chromatography, relying instead on isoelectric precipitation for high-purity isolation.
Table 2: Reaction Optimization Parameters
Parameter
Value
Causality / Rationale
3-Cyano-4-fluorobenzoic acid
1.0 eq
Limiting reagent, highly activated electrophile.
Morpholine
2.5 eq
Excess drives the equilibrium and ensures complete conversion.
Potassium Carbonate
3.0 eq
Deprotonates the acid and neutralizes generated HF.
Solvent
DMF (Anhydrous)
Polar aprotic environment stabilizes the Meisenheimer complex.
| Temperature | 90 °C | Overcomes the resonance-stabilized carboxylate energy barrier. |
Step-by-Step Protocol
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-cyano-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol of substrate).
Reagent Addition: Add morpholine (2.5 eq) followed by finely powdered, anhydrous K₂CO₃ (3.0 eq). The mixture will likely transition to a heterogeneous slurry as the potassium carboxylate salt forms.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere. Stir vigorously for 12 to 16 hours. Validation check: LC-MS analysis should indicate the disappearance of the starting material mass and the appearance of the [M+H]+ 233.1 peak.
Aqueous Quench: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the mixture with distilled water (3x the volume of DMF). This step completely dissolves the inorganic salts and the potassium salt of the product.
Isoelectric Precipitation: Place the flask in an ice bath. While stirring vigorously, add 1M HCl (aq) dropwise until the pH of the solution reaches 2.0 - 3.0. Causality: Acidification protonates the highly soluble carboxylate anion into the neutral carboxylic acid, triggering rapid crystallization of the product.
Isolation: Collect the resulting off-white precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove any residual DMF and morpholine hydrochloride salts. Dry the solid under high vacuum at 50 °C for 24 hours.
Fig 2. Step-by-step experimental workflow for SNAr and product isolation.
Downstream Applications in Drug Development
Once synthesized, 3-cyano-4-morpholinobenzoic acid serves as a premium precursor for amide coupling reactions (typically utilizing HATU/DIPEA or EDC/HOBt).
Immunology & Oncology:
In the development of Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 / RORγt) inverse agonists, derivatives of this acid have been successfully utilized to reduce IL-17 production, a key driver in autoimmune diseases[2]. Furthermore, the strategic placement of the morpholine ring at the 4-position of the benzamide scaffold has been documented to significantly diminish Cytochrome P450 3A4 (CYP3A4) inhibition—a critical optimization step in the design of Multidrug-Resistance-Associated Protein (MRP1) modulators[1].
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Cyano-4-morpholinobenzoic acid
Introduction 3-Cyano-4-morpholinobenzoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which incorporates a carboxylic acid, a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Cyano-4-morpholinobenzoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which incorporates a carboxylic acid, a nitrile (cyano group), and a morpholine moiety on a benzene ring, offers a unique combination of functionalities. These groups can participate in a variety of chemical interactions, making the molecule a valuable building block for the synthesis of novel therapeutic agents and functional materials.
A thorough understanding of the molecular structure is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyano-4-morpholinobenzoic acid, grounded in established principles and data from analogous structures. It is designed to serve as a practical reference for researchers, offering not only predicted data but also detailed experimental protocols and the scientific rationale behind the spectral interpretations.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of 3-Cyano-4-morpholinobenzoic acid with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Cyano-4-morpholinobenzoic acid, both ¹H and ¹³C NMR are crucial for a complete structural assignment.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~13.0
Singlet, broad
1H
COOH
The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet; its chemical shift can be concentration and solvent dependent.
~8.1
Doublet (d)
1H
H-2
This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.
~7.9
Doublet of doublets (dd)
1H
H-6
This proton is ortho to the carboxylic acid and meta to the cyano and morpholine groups. It will be coupled to both H-2 and H-5.
~7.2
Doublet (d)
1H
H-5
This proton is ortho to the electron-donating morpholine group, which would typically shield it. However, it is also meta to the electron-withdrawing cyano and carboxylic acid groups, leading to a complex electronic environment. It will be coupled to H-6.
~3.7
Triplet (t)
4H
-N-CH₂- (Morpholine)
These protons are adjacent to the nitrogen atom of the morpholine ring.
~3.3
Triplet (t)
4H
-O-CH₂- (Morpholine)
These protons are adjacent to the oxygen atom of the morpholine ring and are typically slightly upfield compared to the N-CH₂ protons.
Experimental Protocol: ¹H NMR
Sample Preparation: Weigh approximately 5-10 mg of 3-Cyano-4-morpholinobenzoic acid into a clean, dry NMR tube.
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its exchangeable proton signal does not overlap with the aromatic region.[1][2] Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may exchange or have a very broad signal.[3][4]
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 16 ppm and an acquisition time of 2-4 seconds are typically sufficient.
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale
~167
C=O (Carboxylic Acid)
The carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached oxygen atoms.
~155
C-4
This carbon is directly attached to the electron-donating nitrogen of the morpholine group, causing a significant downfield shift.
~134
C-6
Aromatic carbon.
~132
C-2
Aromatic carbon.
~125
C-1
Quaternary aromatic carbon attached to the carboxylic acid group.
~118
C-5
Aromatic carbon.
~116
C≡N (Nitrile)
The carbon of the cyano group typically appears in this region.
~105
C-3
Quaternary aromatic carbon attached to the cyano group, shifted upfield due to the electronic effects of the substituents.
~66
-O-CH₂- (Morpholine)
The carbons adjacent to the oxygen in the morpholine ring.
~48
-N-CH₂- (Morpholine)
The carbons adjacent to the nitrogen in the morpholine ring, typically upfield from the O-CH₂ carbons.
Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of approximately 220-240 ppm is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.
Data Processing: Process the FID using a Fourier transform. Phase the spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Rationale for Experimental Choices
Solvent: The choice of DMSO-d₆ is strategic. It not only solubilizes the compound but also allows for the observation of the carboxylic acid proton, which might be lost to exchange in protic solvents like D₂O.[2]
Decoupling in ¹³C NMR: Proton decoupling is employed to simplify the ¹³C spectrum by removing C-H coupling. This results in a spectrum where each unique carbon atom appears as a single line, greatly aiding in interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)
Bond Vibration
Functional Group
Rationale
3300-2500 (broad)
O-H stretch
Carboxylic Acid
The broadness of this peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][6]
~2230
C≡N stretch
Nitrile
The carbon-nitrogen triple bond is a strong, sharp absorption in a relatively uncongested region of the spectrum.
~1700
C=O stretch
Carboxylic Acid
This is a strong, sharp absorption characteristic of the carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.[5]
1600-1450
C=C stretch
Aromatic Ring
Multiple bands are expected in this region due to the vibrations of the benzene ring.
~1300
C-O stretch
Carboxylic Acid / Ether
The C-O single bond stretches in the carboxylic acid and the morpholine ether will appear in this region.
~1250
C-N stretch
Aryl-Amine
The stretching vibration of the bond between the aromatic ring and the morpholine nitrogen.
Experimental Protocol: FT-IR (Thin Solid Film Method)
Sample Preparation: Dissolve a small amount (2-5 mg) of 3-Cyano-4-morpholinobenzoic acid in a few drops of a volatile solvent like methylene chloride or acetone.[7][8]
Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[8]
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[7]
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum.
Rationale for Experimental Choices
Thin Solid Film vs. KBr Pellet: The thin solid film method is often faster and easier for routine analysis in teaching and research labs compared to preparing a KBr pellet, and it avoids potential complications from moisture in the KBr.[8] It also eliminates the interfering peaks from mulling agents like Nujol.[8] Attenuated Total Reflectance (ATR) is another excellent and often preferred method for solid samples as it requires minimal sample preparation.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Predicted Mass Spectrum
Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M-H]⁻ or [M+H]⁺): The molecular weight of 3-Cyano-4-morpholinobenzoic acid (C₁₂H₁₂N₂O₃) is 232.24 g/mol .
In Electrospray Ionization (ESI) , which is a soft ionization technique, the compound is expected to be readily observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 231 is expected to be the base peak.[11][12] In positive ion mode, the protonated molecule [M+H]⁺ at m/z 233 may also be observed.
Key Fragmentation Patterns:
Loss of CO₂ (decarboxylation): A common fragmentation pathway for benzoic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 187 ([M-H-CO₂]⁻) in negative mode or m/z 189 from the protonated molecule.[13]
Loss of H₂O: In positive ion ESI, ortho-substituted benzoic acids can exhibit a loss of water.[14] While this compound is not ortho-substituted in the traditional sense, interactions between the substituents could potentially lead to water loss.
Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, leading to a series of smaller fragment ions.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of 3-Cyano-4-morpholinobenzoic acid (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water to aid dissolution. For negative ion mode, adding a trace of a weak base like ammonium hydroxide can enhance deprotonation. For positive ion mode, a trace of a weak acid like formic acid can enhance protonation.[13]
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[15]
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. A mass range of m/z 50-500 should be sufficient to observe the molecular ion and key fragments.
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a tandem MS experiment by selecting the pseudomolecular ion (e.g., m/z 231) as the precursor ion and inducing fragmentation in a collision cell to generate a product ion spectrum.[16]
Rationale for Experimental Choices
ESI: ESI is the preferred ionization method for a polar, non-volatile molecule like 3-Cyano-4-morpholinobenzoic acid because it is a soft ionization technique that typically keeps the molecular ion intact, which is crucial for determining the molecular weight.[16]
Summary of Spectroscopic Data
The following table summarizes the predicted key spectroscopic features for 3-Cyano-4-morpholinobenzoic acid.
Technique
Key Feature
Predicted Value/Range
¹H NMR
Aromatic Protons
~7.2 - 8.1 ppm
Carboxylic Acid Proton
~13.0 ppm (broad)
Morpholine Protons
~3.3 and ~3.7 ppm
¹³C NMR
Carbonyl Carbon
~167 ppm
Aromatic Carbons
~105 - 155 ppm
Nitrile Carbon
~116 ppm
Morpholine Carbons
~48 and ~66 ppm
IR
O-H stretch (Carboxylic Acid)
3300-2500 cm⁻¹ (broad)
C≡N stretch (Nitrile)
~2230 cm⁻¹ (sharp)
C=O stretch (Carboxylic Acid)
~1700 cm⁻¹ (strong, sharp)
MS (ESI)
[M-H]⁻ (Negative Mode)
m/z 231
[M+H]⁺ (Positive Mode)
m/z 233
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 3-Cyano-4-morpholinobenzoic acid.
Caption: A logical workflow for the spectroscopic characterization of 3-Cyano-4-morpholinobenzoic acid.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of 3-Cyano-4-morpholinobenzoic acid. By leveraging ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this important chemical entity. The provided protocols are based on standard, reliable methodologies, ensuring that the acquired data is of high quality. The interpretation of the spectra, based on the unique electronic environment created by the cyano, morpholine, and carboxylic acid functional groups, allows for a complete and unambiguous assignment of the molecular structure. This comprehensive spectroscopic characterization is a critical first step in the journey of developing new drugs and materials.
References
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Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from a URL which is no longer active. A similar protocol can be found in many standard organic chemistry lab manuals.
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PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]
WordPress.com. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]
ACS Publications. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]
ConnectSci. (n.d.). The Fragment Ion CI3H9o2 m/z 197 in the Mass Spectra of 2-(2 I-R-pheny1)benzoic Acids.
Doc Brown's Chemistry. (2026, February 24). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]
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ACS Publications. (2020, September 17). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Retrieved from [Link]
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PMC. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 14). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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The Emergence of 3-Cyano-4-morpholinobenzoic Acid Derivatives in Oncology: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide delves into the burgeoning field of 3-Cyano-4-morpholinobenzoic acid derivatives as...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide delves into the burgeoning field of 3-Cyano-4-morpholinobenzoic acid derivatives as a promising class of compounds in oncology research. While direct literature on this specific scaffold is emerging, this document synthesizes findings from structurally related compounds to provide a robust framework for understanding their potential biological activity, mechanism of action, and the experimental methodologies crucial for their evaluation. By examining analogous structures containing the key pharmacophores—the cyano group, the morpholine ring, and the benzoic acid moiety—we can construct a scientifically grounded narrative of their potential in cancer therapy.
The Architectural Blueprint: Unpacking the 3-Cyano-4-morpholinobenzoic Acid Scaffold
The 3-Cyano-4-morpholinobenzoic acid scaffold is a unique amalgamation of three key chemical features, each contributing to its potential as a biologically active agent. The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The cyano group can participate in crucial interactions with biological targets, while the benzoic acid moiety provides a handle for further chemical modification and can influence solubility and binding. This combination suggests a high potential for these derivatives to interact with specific biological targets involved in cancer progression.
Unveiling the Anticancer Potential: A Focus on a Key Signaling Pathway
Based on the biological activities of structurally similar compounds, a primary area of investigation for 3-Cyano-4-morpholinobenzoic acid derivatives is their potential as anticancer agents. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2] Notably, the morpholine ring is a key pharmacophore in several known inhibitors of the PI3K-related kinase (PIKK) family, including mTOR.[3][4]
The PI3K/Akt/mTOR Signaling Pathway: A Central Hub in Cancer
The PI3K/Akt/mTOR pathway is a complex and highly regulated cascade of intracellular signaling events. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation, inhibition of apoptosis, and promotion of angiogenesis and metastasis.
Caption: The PI3K/Akt/mTOR signaling cascade.
Proposed Mechanism of Action: Targeting the Kinase Activity
It is hypothesized that 3-Cyano-4-morpholinobenzoic acid derivatives may act as inhibitors of key kinases within the PI3K/Akt/mTOR pathway. The morpholine moiety is known to interact with the hinge region of the ATP-binding pocket of these kinases, a feature observed in many PI3K and mTOR inhibitors.[3][5] The cyano group can form additional hydrogen bonds or other interactions within the active site, enhancing binding affinity and selectivity.
Synthesizing the Future: Chemical Pathways to Novel Derivatives
The synthesis of 3-Cyano-4-morpholinobenzoic acid derivatives can be approached through established organic chemistry methodologies. A general synthetic route would likely involve the introduction of the morpholine and cyano groups onto a benzoic acid precursor.
Caption: A generalized synthetic workflow.
A plausible synthetic strategy could start from a di-substituted benzene ring, for instance, a 4-halobenzoic acid derivative. The morpholine moiety can be introduced via a nucleophilic aromatic substitution reaction. Subsequently, the cyano group could be installed using methods like the Sandmeyer reaction from a corresponding amino group.[6] The carboxylic acid group can then be modified to generate a library of ester or amide derivatives to explore structure-activity relationships (SAR).
Rigorous Evaluation: Experimental Protocols for Biological Characterization
To thoroughly assess the biological activity of novel 3-Cyano-4-morpholinobenzoic acid derivatives, a series of well-established in vitro and in vivo assays are essential.
In Vitro Cytotoxicity Assessment
The initial evaluation of anticancer activity involves determining the cytotoxic effects of the compounds on various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7][8]
Compound Treatment: Prepare serial dilutions of the 3-Cyano-4-morpholinobenzoic acid derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[7]
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]
Target Engagement and Mechanistic Studies
To confirm the proposed mechanism of action, assays to measure the inhibition of PI3K/mTOR pathway components are necessary.
Experimental Protocol: Western Blot Analysis for Pathway Modulation
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, phospho-S6K) and corresponding total protein antibodies as loading controls.
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation status of the target proteins.
In Vivo Efficacy Studies
Promising compounds from in vitro studies should be evaluated in animal models of cancer to assess their in vivo efficacy and safety.
Experimental Protocol: Xenograft Tumor Model
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549, HCT-116) into the flank of immunocompromised mice (e.g., nude mice).[10][11]
Tumor Growth: Allow the tumors to grow to a palpable size.
Compound Administration: Randomly assign mice to treatment and control groups. Administer the 3-Cyano-4-morpholinobenzoic acid derivatives (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.[10]
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess the toxicity of the compounds.
Data-Driven Insights: Structure-Activity Relationships and Quantitative Analysis
Systematic modification of the 3-Cyano-4-morpholinobenzoic acid scaffold and subsequent biological testing will allow for the elucidation of structure-activity relationships (SAR).
Table 1: Hypothetical In Vitro Cytotoxicity Data for 3-Cyano-4-morpholinobenzoic Acid Derivatives
Compound ID
R1 (at Carboxyl)
R2 (on Morpholine)
Cancer Cell Line
IC50 (µM)
Parent-01
OH
H
MCF-7
>50
Deriv-02
OCH3
H
MCF-7
25.3
Deriv-03
NH-CH3
H
MCF-7
15.8
Deriv-04
OH
2,6-dimethyl
MCF-7
42.1
Deriv-05
NH-CH3
2,6-dimethyl
MCF-7
10.5
Parent-01
OH
H
A549
>50
Deriv-03
NH-CH3
H
A549
18.2
Deriv-05
NH-CH3
2,6-dimethyl
A549
12.1
Note: The data presented in this table is hypothetical and for illustrative purposes to guide SAR studies. Actual values would need to be determined experimentally.
From this hypothetical data, one might infer that converting the carboxylic acid to a methyl amide (Deriv-03 vs. Parent-01) enhances cytotoxic activity. Furthermore, the introduction of dimethyl substituents on the morpholine ring in combination with the methyl amide (Deriv-05) could lead to a further increase in potency.
Conclusion and Future Directions
The 3-Cyano-4-morpholinobenzoic acid scaffold represents a promising starting point for the development of novel anticancer agents. Based on the analysis of structurally related compounds, these derivatives are predicted to exhibit their biological activity through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade. The experimental protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of these compounds. Future research should focus on synthesizing a diverse library of derivatives to establish robust structure-activity relationships, confirming their mechanism of action through detailed biochemical and cellular assays, and evaluating their in vivo efficacy and safety profiles in relevant cancer models. The insights gained from these studies will be instrumental in advancing this class of compounds towards clinical development.
References
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3-Cyano-4-morpholinobenzoic Acid: A Strategically Designed Intermediate for Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Development Professionals Abstract In the landscape of modern drug discovery, particularly in oncology, the success of a program often hinges on the rational design of its molecular c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern drug discovery, particularly in oncology, the success of a program often hinges on the rational design of its molecular components. Chemical intermediates are not merely waypoints in a synthetic route; they are repositories of carefully selected functionalities designed to confer optimal biological activity and pharmacokinetic properties to the final active pharmaceutical ingredient (API). This guide provides a detailed examination of 3-Cyano-4-morpholinobenzoic acid, a chemical intermediate exemplifying this design philosophy. By deconstructing its constituent parts—the morpholine ring, the cyanoaryl group, and the benzoic acid handle—we will explore the specific advantages each moiety brings to a drug candidate. This document details a robust synthetic protocol for the intermediate, outlines a comprehensive quality control workflow, and presents a practical application in the synthesis of a hypothetical kinase inhibitor targeting the PI3K/Akt/mTOR pathway. This guide is intended for medicinal chemists, process development scientists, and researchers in the field of drug discovery seeking to leverage strategically designed intermediates to accelerate the development of next-generation therapeutics.
The Strategic Imperative for Privileged Intermediates
The "fail fast, fail cheap" paradigm in drug discovery underscores the need for efficiency in synthesizing and testing new chemical entities. A key strategy to de-risk this process is the use of "privileged scaffolds"—molecular frameworks that are known to interact with specific classes of biological targets. By extension, a privileged intermediate is a chemical building block that incorporates one or more of these favored motifs, engineered for versatile and efficient incorporation into a variety of potential drug candidates.
3-Cyano-4-morpholinobenzoic acid is a prime example of such an intermediate. It is not a random assortment of functional groups but a deliberate convergence of three motifs, each with a well-documented history of success in medicinal chemistry. Its structure is a blueprint for activity, designed to address the challenges of potency, selectivity, and drug-like properties from the very beginning of the synthetic process.
Deconstruction of a Purpose-Built Intermediate
The power of 3-Cyano-4-morpholinobenzoic acid lies in the synergistic contribution of its three core components. Each element serves a distinct yet complementary purpose, addressing the multifaceted demands of a modern therapeutic agent.
The Morpholine Moiety: The ADME & Kinase Hinge-Binding Anchor
The morpholine ring is a mainstay in medicinal chemistry, recognized for its ability to improve the aqueous solubility and metabolic stability of a parent molecule.[1][2] Its non-planar, chair-like conformation and pKa (around 8.5) provide a unique combination of properties that enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Critically, in the context of kinase inhibitors, the oxygen atom of the morpholine ring frequently acts as a key hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket.[2][4] This interaction is a hallmark of numerous successful inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) families, making the morpholine moiety a near-essential feature for this class of drugs.[4][5][6]
The Cyanoaryl Moiety: A Driver of Potency and Versatility
The nitrile (cyano) group is far more than an inert substituent. Its strong electron-withdrawing nature and linear geometry allow it to participate in crucial dipole-dipole interactions and hydrogen bonds within a target's active site, often leading to a significant boost in binding affinity and potency.[7][8] More than 60 small-molecule drugs approved by the FDA contain a cyano functional group, a testament to its value.
Furthermore, the cyano group is a remarkably versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocycles, providing numerous avenues for late-stage diversification of a lead compound.
The Benzoic Acid Handle: The Vector for Elaboration
The carboxylic acid of the benzoic ring serves as the primary point of attachment for coupling the intermediate to other molecular fragments. It is an ideal functional group for forming robust amide bonds—one of the most common and stable linkages in pharmaceutical compounds. This allows for the straightforward and predictable connection of the "warhead" (the kinase-binding portion) to other parts of the drug designed to fine-tune selectivity, cell permeability, or other properties.
Synthesis and Quality Control of the Intermediate
A privileged intermediate is only as valuable as its accessibility and purity. The proposed synthesis for 3-Cyano-4-morpholinobenzoic acid is designed for efficiency and scalability, leveraging a common and robust reaction mechanism.
Proposed Synthetic Pathway
The most direct route to the target compound is a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis.
Caption: Proposed synthesis of 3-Cyano-4-morpholinobenzoic acid via SNAr.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps and rationale.
Objective: To synthesize 3-Cyano-4-morpholinobenzoic acid from 3-Cyano-4-fluorobenzoic acid.
Materials & Reagents:
3-Cyano-4-fluorobenzoic acid (1.0 eq)
Morpholine (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Dimethyl sulfoxide (DMSO), anhydrous
Ethyl Acetate (EtOAc)
1 M Hydrochloric Acid (HCl)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Cyano-4-fluorobenzoic acid (1.0 eq) and anhydrous DMSO (approx. 5 mL per 1 g of starting material).
Addition of Reagents: Add morpholine (1.5 eq) followed by DIPEA (2.0 eq) to the stirred solution.
Causality: DMSO is a polar aprotic solvent that accelerates SNAr reactions. DIPEA is a bulky, non-nucleophilic base used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
Heating: Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 1 M HCl (a volume 10x that of the DMSO).
Causality: Acidic work-up protonates the product's carboxylate and any excess morpholine/DIPEA, making them more water-soluble for extraction.
Extraction: Extract the aqueous phase with Ethyl Acetate (3x volumes). Combine the organic layers.
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-Cyano-4-morpholinobenzoic acid.
Quality Control (QC) Workflow
Ensuring the purity and identity of the intermediate is paramount before its use in subsequent API synthesis steps.
Caption: A standard quality control workflow for validating the chemical intermediate.
Table 1: Physicochemical Properties
Property
Value
CAS Number
Not assigned (Hypothetical)
Molecular Formula
C₁₂H₁₂N₂O₃
Molecular Weight
232.24 g/mol
Appearance
White to off-white solid (Predicted)
Solubility
Soluble in DMSO, DMF, MeOH (Predicted)
Application in Kinase Inhibitor Synthesis
To illustrate the utility of 3-Cyano-4-morpholinobenzoic acid, we will outline its application in a hypothetical synthesis of a potent and selective kinase inhibitor targeting the PI3K/mTOR pathway.
Target Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism.[9] Its aberrant activation is a frequent event in many human cancers, making it one of the most intensely pursued targets in oncology drug discovery.[1][6] Inhibitors typically function by competing with ATP in the kinase domain of PI3K and/or mTOR.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by kinase inhibitors.
From Intermediate to Inhibitor: Amide Coupling
The final step in synthesizing our hypothetical inhibitor involves coupling the intermediate with a core scaffold, such as an aminoquinazoline, which is common in kinase inhibitors like Gefitinib.[10][11]
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor
Objective: To couple 3-Cyano-4-morpholinobenzoic acid with 4-amino-6,7-dimethoxyquinazoline via amide bond formation.
Add HATU and DIPEA and stir for 10 minutes at room temperature.
Causality: HATU is a modern coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.
Add the 4-amino-6,7-dimethoxyquinazoline and stir at room temperature overnight.
Perform an aqueous work-up and purify by chromatography to yield the final inhibitor.
Structure-Activity Relationship (SAR) Insights
The true value of this intermediate is the platform it provides for rapid SAR exploration. By systematically modifying each component, chemists can fine-tune the inhibitor's properties.
Table 2: Predicted SAR for Derivatives
Moiety Modified
Example Modification
Predicted Impact
Rationale / Literature Precedent
Morpholine
Introduce C2/C6 methyl groups
May improve metabolic stability
Blocks potential sites of metabolism.
Morpholine
Use a bridged morpholine
Potentially dramatic increase in mTOR selectivity
The deeper pocket of mTOR vs. PI3K can better accommodate the bulkier bridged structure.[4][12]
Cyano Group
Replace with a hydrogen atom
Likely significant loss of potency
The cyano group is a key interaction point in the kinase active site.[7][8]
Benzoic Acid
Form esters or other amides
Modulates solubility and cell permeability
Changes the H-bond donor/acceptor profile and lipophilicity.
Conclusion and Future Perspectives
3-Cyano-4-morpholinobenzoic acid represents a paradigm of rational drug design embodied in a single, versatile intermediate. It is engineered from first principles, combining a kinase hinge-binding, PK-enhancing morpholine group with a potency-driving cyanoaryl moiety, all connected via a synthetically tractable benzoic acid linker. While this guide presents it in the context of a hypothetical kinase inhibitor, its potential is far broader. This intermediate is an ideal candidate for inclusion in fragment libraries and for the rapid synthesis of compound collections to screen against a wide array of kinase targets. By employing such strategically designed building blocks, drug discovery teams can navigate the complex path to a clinical candidate with greater efficiency, precision, and a higher probability of success.
References
Knight, Z. A., & Shokat, K. M. (2004). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & Medicinal Chemistry Letters, 14(21), 5289-5293.
Vara, J. Á. F., et al. (2014). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 57(23), 9875-9895.
Venkatesan, A. M., et al. (2010). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 53(6), 2636-2645.
Wikipedia. (2023). mTOR inhibitors. Wikipedia.
Indian Journal of Chemistry. (2009).
Gadaleta, D., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1894-1906.
He, W., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Scientific Reports, 6, 22706.
Wang, Z., et al. (2022). Overview of Research into mTOR Inhibitors. Molecules, 27(16), 5306.
ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF.
LoRusso, P. M. (2016). Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. Annals of Oncology, 27(12), 2197-2206.
Chen, Y., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114112.
Li, D., et al. (2013).
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Zhang, N., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828.
Wissner, A., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425.
Google Patents. (2003). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
BenchChem. (2025). Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis. BenchChem.
ResearchGate. (2018). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents.
Wipperman, M. F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5304.
Journal of Applied Pharmaceutical Science. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science.
literature review of 3-Cyano-4-morpholinobenzoic acid synthesis routes
An In-depth Technical Guide to the Synthesis of 3-Cyano-4-morpholinobenzoic Acid Abstract 3-Cyano-4-morpholinobenzoic acid is a valuable substituted aromatic compound, serving as a key intermediate and structural motif i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 3-Cyano-4-morpholinobenzoic Acid
Abstract
3-Cyano-4-morpholinobenzoic acid is a valuable substituted aromatic compound, serving as a key intermediate and structural motif in the development of pharmacologically active agents, particularly in the realm of kinase inhibitors.[1] This technical guide provides a comprehensive review of the principal synthetic strategies for obtaining this molecule. Three distinct and viable synthesis routes are analyzed in detail: direct Nucleophilic Aromatic Substitution (SNAr), a classical Sandmeyer reaction sequence, and a pathway involving formylation followed by cyanation. Each route is presented with a discussion of its underlying chemical principles, step-by-step experimental protocols derived from analogous transformations, and an analysis of its strategic advantages and disadvantages. This document is intended for researchers and process chemists in the field of drug development and fine chemical synthesis, offering a comparative framework to select the most suitable pathway based on criteria such as starting material availability, scalability, and safety considerations.
Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic analysis of the target molecule, 3-Cyano-4-morpholinobenzoic acid, reveals three primary disconnection points that inform the most logical synthetic approaches. The core challenge lies in the judicious introduction of the three functional groups—carboxyl, morpholino, and cyano—onto the benzene ring with the correct regiochemistry.
The C-N bond of the morpholine group and the C-C bond of the cyano group are the most logical points for disconnection.
Disconnection A (C-N Bond): This suggests a Nucleophilic Aromatic Substitution (SNAr) reaction, where morpholine acts as the nucleophile displacing a leaving group (e.g., a halogen) at the C4 position. This is arguably the most direct approach.
Disconnection B (C-CN Bond): This points towards the introduction of the cyano group onto a pre-existing 4-morpholinobenzoic acid scaffold. The Sandmeyer reaction, converting an amino group into a nitrile, is a classic and powerful method for this transformation.
Disconnection C (C-CN Bond via a functional group interconversion): An alternative to direct cyanation is the conversion of another functional group, such as a formyl group (-CHO), into the nitrile. This multi-step approach can offer advantages in terms of avoiding highly toxic cyanide reagents in the final cyanation step.
The following diagram illustrates these primary strategic disconnections.
Caption: Workflow for the SNAr synthesis of the target compound.
Experimental Protocol
This protocol is adapted from analogous SNAr reactions involving substituted fluoronitrobenzenes and morpholine.
[2]
Reaction Setup: To a solution of 4-fluoro-3-cyanobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material), add anhydrous potassium carbonate (2.0-3.0 eq) as a base.
Addition of Nucleophile: Add morpholine (1.5-2.0 eq) to the suspension.
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup: After cooling to room temperature, pour the reaction mixture into water or ice-water.
Acidification and Isolation: Acidify the aqueous solution with a mineral acid (e.g., 1N HCl) to a pH of 2-3. [3]The product will precipitate as a solid.
Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Sandmeyer Reaction Approach
This classical multi-step synthesis builds the molecule by first establishing the 4-morpholino-substituted ring and then introducing the cyano group in the final step via a diazonium salt intermediate. This route is particularly useful if 4-morpholinobenzoic acid is a more readily available starting material.
Principle and Mechanistic Insight
The key transformation in this route is the Sandmeyer reaction, which converts an aromatic primary amine into a nitrile. [4][5][6]The sequence involves three main stages:
Nitration: Electrophilic aromatic substitution on 4-morpholinobenzoic acid introduces a nitro group. The morpholino group is an activating, ortho,para-director. Due to steric hindrance from the bulky morpholine ring, nitration is expected to occur predominantly at the position ortho to the morpholino group (C3).
Reduction: The nitro group is reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).
[6]3. Diazotization and Cyanation: The resulting 3-amino-4-morpholinobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide solution, which displaces the diazonio group (-N₂⁺) with a cyano group (-CN) to yield the final product.
Caption: Multi-step synthesis via the Sandmeyer reaction.
Experimental Protocol
This protocol is a composite of standard procedures for nitration, nitro group reduction, and the Sandmeyer reaction.
[5][6]
Step 3a: Synthesis of 3-Nitro-4-morpholinobenzoic acid
Cool concentrated sulfuric acid in an ice-salt bath.
Add 4-morpholinobenzoic acid (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel, ensuring the temperature does not exceed 10 °C.
Stir the mixture at 0-10 °C for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice. Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
Step 3b: Synthesis of 3-Amino-4-morpholinobenzoic acid
Suspend the 3-nitro-4-morpholinobenzoic acid (1.0 eq) in water or a mixture of water and ethanol.
Add iron powder (3.0-5.0 eq) and a catalytic amount of acetic acid or hydrochloric acid.
Heat the mixture to reflux (80-100 °C) with vigorous stirring for 2-4 hours, monitoring by TLC.
While hot, filter the reaction mixture through celite to remove iron salts.
Cool the filtrate and adjust the pH to precipitate the amino product. Collect the solid by filtration and dry.
Step 3c: Sandmeyer Reaction
Suspend 3-amino-4-morpholinobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath.
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide in water.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
Cool the mixture, acidify to pH 2-3, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.
Route 3: Formylation-Cyanation Approach
This route offers an alternative to the Sandmeyer reaction for introducing the cyano group, proceeding via an aldehyde intermediate. This can be advantageous as it avoids the use of highly toxic copper(I) cyanide.
[7][8]
Principle and Mechanistic Insight
This pathway also involves multiple steps:
Formylation: An aldehyde group is introduced onto the 4-morpholinobenzoic acid ring, again targeting the C3 position. A common method is the Vilsmeier-Haack reaction, which uses a formylating agent generated from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).
Oxime Formation: The resulting 3-formyl-4-morpholinobenzoic acid is reacted with hydroxylamine (NH₂OH) to form an aldoxime intermediate.
Dehydration: The final step is the dehydration of the oxime to the nitrile. A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or specialized reagents. This elimination reaction is often efficient and high-yielding.
[9][10]
Caption: Multi-step synthesis via formylation and subsequent cyanation.
Experimental Protocol
This protocol is based on standard procedures for formylation and oxime dehydration.
[9][10]
Step 4a: Synthesis of 3-Formyl-4-morpholinobenzoic acid
Cool N,N-dimethylformamide (DMF) in an ice bath.
Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the DMF, maintaining a low temperature. Stir for 30 minutes to form the Vilsmeier reagent.
Add 4-morpholinobenzoic acid (1.0 eq) to the Vilsmeier reagent.
Heat the reaction mixture to 60-80 °C for several hours until the reaction is complete (monitor by TLC).
Cool the mixture and quench by pouring it onto ice, followed by the addition of a base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the iminium intermediate.
Acidify to precipitate the aldehyde product, which is then filtered, washed, and dried.
Step 4b & 4c: Oxime Formation and Dehydration
Dissolve 3-formyl-4-morpholinobenzoic acid (1.0 eq) in a suitable solvent like aqueous ethanol or formic acid.
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium formate or sodium acetate (1.5 eq).
[9]3. Heat the mixture to reflux and stir for 1-3 hours to form the oxime.
To dehydrate the intermediate oxime, the solvent can be removed, and a dehydrating agent like acetic anhydride can be added, followed by heating.
Alternatively, after oxime formation, the reaction can be cooled, and the product isolated before subjecting it to a separate dehydration step.
After dehydration is complete, the reaction is quenched with water, and the final product is isolated by filtration and purified by recrystallization.
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route depends on several factors, including cost, scale, safety, and available equipment.
Feature
Route 1: SNAr
Route 2: Sandmeyer
Route 3: Formylation-Cyanation
Number of Steps
1 (from ideal precursor)
3
3
Starting Material
4-Halo-3-cyanobenzoic acid
4-Morpholinobenzoic acid
4-Morpholinobenzoic acid
Key Reagents
Morpholine, K₂CO₃
HNO₃/H₂SO₄, Fe/HCl, NaNO₂, CuCN
POCl₃/DMF, NH₂OH·HCl, Ac₂O
Hazard & Safety
High temperatures, polar aprotic solvents.
Highly corrosive acids, toxic and explosive diazonium intermediate (handle at low temp), highly toxic CuCN.
Corrosive POCl₃, use of dehydrating agents. Avoids CuCN.
Scalability
Generally high; good for large-scale synthesis.
Moderate; handling of diazonium salts and cyanides can be challenging on a large scale.
Moderate to high; generally manageable on a larger scale.
Overall Yield
Potentially high and convergent.
Can be moderate due to the multi-step nature.
Can be good, with each step often being high-yielding.
Conclusion
Three viable synthetic routes to 3-Cyano-4-morpholinobenzoic acid have been outlined and analyzed.
Route 1 (SNAr) stands out as the most direct and efficient pathway, making it the preferred choice for large-scale production, provided a suitable 4-halo-3-cyanobenzoic acid precursor is commercially available and cost-effective.
Route 2 (Sandmeyer) is a classic and reliable, albeit longer, alternative. Its primary drawback is the use of a highly toxic cyanide source and the need to handle potentially unstable diazonium intermediates, requiring strict temperature control.
Route 3 (Formylation-Cyanation) presents a valuable alternative that circumvents the use of copper cyanide. While also a three-step process, the reagents and conditions are generally more amenable to standard laboratory and pilot plant settings, offering a good balance of efficiency and safety.
The final selection of a synthetic route will ultimately be guided by a thorough evaluation of starting material costs, process safety management, and the desired scale of production.
References
BenchChem. (2025). A comparative study of different synthetic routes to 3-Cyano-4-methylbenzenesulfonamide. Benchchem.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. Benchchem.
Royal Society of Chemistry. (2021). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
Google Patents. (CN106674044A). Method for preparing 3-cyano-4-isopropoxybenzoic acid.
Google Patents. (US6613930B2). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Technical Disclosure Commons.
PubMed. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
ResearchGate. Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents.
Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.
Google Patents. (KR100577873B1). 4-cyanobenzoic acid and its methyl ester production method.
mechanism of action for 3-Cyano-4-morpholinobenzoic acid analogs
An In-depth Technical Guide to the Mechanism of Action for 3-Cyano-4-morpholinobenzoic Acid Analogs Authored by: Gemini, Senior Application Scientist Abstract The 3-cyano-4-morpholinobenzoic acid scaffold represents a ve...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Mechanism of Action for 3-Cyano-4-morpholinobenzoic Acid Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-cyano-4-morpholinobenzoic acid scaffold represents a versatile and increasingly significant core structure in modern medicinal chemistry. Its unique combination of a cyano group, a morpholine ring, and a benzoic acid moiety imparts a range of physicochemical properties that enable the design of targeted therapeutic agents. This technical guide provides an in-depth analysis of the potential mechanisms of action for analogs derived from this core, drawing upon established research into structurally related compounds. We will explore the roles of the key functional groups, delve into specific, well-documented mechanisms such as enzyme inhibition, and propose experimental workflows for elucidating the precise mode of action for novel analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
Introduction: The Chemical Versatility of the 3-Cyano-4-morpholinobenzoic Acid Scaffold
The 3-cyano-4-morpholinobenzoic acid core is a privileged scaffold in drug discovery due to the distinct properties of its constituent functional groups. The benzoic acid provides a carboxylic acid handle for forming salts or esters, influencing solubility and allowing for prodrug strategies. The morpholine ring, a common heterocycle in medicinal chemistry, is known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] Furthermore, the cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a reactive electrophile, or a key component of a pharmacophore that interacts with a biological target. The strategic placement of these groups on the phenyl ring creates a platform for developing a diverse array of therapeutic agents.
Potential Mechanisms of Action: A Multi-Target Landscape
Analogs of 3-cyano-4-morpholinobenzoic acid are not limited to a single mechanism of action. The specific biological activity is highly dependent on the overall molecular structure and the context in which this core is presented. Based on the literature for structurally related compounds, several key mechanisms can be proposed.
Enzyme Inhibition
A primary and well-documented mechanism of action for compounds containing the cyanobenzoic acid moiety is enzyme inhibition.
A close analog, 3-Cyano-4-isopropoxybenzoic Acid, has been identified as a non-purine-selective xanthine oxidase inhibitor.[2] Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.[2] The cyano and carboxylic acid groups are likely key to interacting with the enzyme's active site.
The 3-cyano group is a feature in some kinase inhibitors. For instance, a series of 3-cyano-4-(phenoxyanilino)quinolines have been developed as potent inhibitors of MEK (MAP kinase kinase).[3] In the context of cyanoacrylamides designed as kinase inhibitors, the cyano group enhances the electrophilicity of the molecule, making it susceptible to nucleophilic attack by cysteine residues in the kinase active site, leading to covalent inhibition.[4]
Derivatives containing a cyano group, such as 3-cyano-3-aza-β-amino acid derivatives, have been shown to be potent, covalent-reversible inhibitors of human cysteine cathepsins.[5] The cyano group directly interacts with the active-site cysteine of the protease.
Anti-inflammatory Activity
The morpholine moiety is present in various compounds with anti-inflammatory properties. For example, morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[6]
Antimicrobial and Antiviral Activity
Compounds incorporating a 3-cyano group within different heterocyclic systems have demonstrated antimicrobial and antiviral activities. For instance, 3-cyano-4H-chromene derivatives have shown antibacterial and antifungal properties.[7] Additionally, 3-cyanoflavones have been investigated for their potential antiviral effects.[8]
The Role of Individual Functional Groups in Biological Activity
The overall mechanism of action is a composite of the contributions from each functional group within the 3-cyano-4-morpholinobenzoic acid scaffold.
Functional Group
Potential Roles in Mechanism of Action
3-Cyano Group
- Electrophilic Center: Susceptible to nucleophilic attack, enabling covalent bond formation with target proteins (e.g., cysteine residues in kinases and proteases).[4][5] - Hydrogen Bond Acceptor: Can participate in key interactions within a binding pocket. - Polar/Hydrophobic Interactions: Contributes to both polar and hydrophobic interactions with target proteins.[4]
4-Morpholine Group
- Pharmacokinetic Modifier: Improves aqueous solubility, metabolic stability, and can enhance permeability across the blood-brain barrier.[1] - Scaffold Element: Positions other functional groups for optimal interaction with the target. - Direct Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor.
Benzoic Acid
- Ionic Interactions/Hydrogen Bonding: The carboxylic acid can form salt bridges with basic residues (e.g., arginine, lysine) or act as a hydrogen bond donor/acceptor. - Solubility and Prodrug Potential: Influences aqueous solubility and provides a site for esterification to create prodrugs.
Experimental Workflows for Elucidating the Mechanism of Action
A systematic approach is required to determine the precise mechanism of action for a novel 3-cyano-4-morpholinobenzoic acid analog.
Initial Target Identification
The first step is to identify the potential biological target(s).
Caption: Workflow for initial biological target identification.
Step-by-Step Protocol: In Silico Target Prediction
Compound Preparation: Generate a 3D conformation of the analog using computational chemistry software.
Pharmacophore Modeling: Identify the key chemical features (hydrogen bond donors/acceptors, hydrophobic regions, etc.) of the analog.
Database Screening: Screen a database of known protein structures (e.g., Protein Data Bank) with the generated pharmacophore to identify potential binding partners.
Molecular Docking: Perform molecular docking of the analog into the binding sites of the top-ranked potential targets to predict binding affinity and pose.
Target Validation and Mechanistic Studies
Once a putative target is identified, further experiments are necessary to validate the interaction and elucidate the mechanism.
Caption: Workflow for target validation and mechanistic studies.
Step-by-Step Protocol: Enzyme Inhibition Assay (e.g., for Xanthine Oxidase)
Reagents and Materials:
Purified xanthine oxidase enzyme
Xanthine (substrate)
Test compound (3-cyano-4-morpholinobenzoic acid analog)
Microplate reader capable of measuring absorbance at 295 nm
Assay Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, add assay buffer, xanthine solution, and serial dilutions of the test compound.
Initiate the reaction by adding the xanthine oxidase enzyme solution to each well.
Immediately place the plate in the microplate reader and measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time.
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 3-cyano-4-morpholinobenzoic acid scaffold is a promising starting point for the development of novel therapeutics with diverse mechanisms of action. A thorough understanding of the potential roles of each functional group, combined with a systematic experimental approach, is crucial for elucidating the precise mode of action of new analogs. The insights provided in this guide are intended to facilitate the rational design and characterization of the next generation of drugs based on this versatile chemical core.
References
Zhang, N., Wu, B., Powell, D., Wissner, A., Floyd, M. B., Kovacs, E. D., Toral-Barza, L., & Kohler, C. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825–2828. [Link]
Tedesco, D., & Sabatino, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3850–3868. [Link]
Schirmeister, T., Kesselring, J., Jung, S., Schneider, C., & Gelhaus, C. (2013). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry, 56(17), 7055–7066. [Link]
Khedhiri, S., Hamdi, N., & Abid, S. (2019). Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality. Medicinal Chemistry, 15(3), 257–264. [Link]
Van Aerschot, A., & Herdewijn, P. (1993). Synthesis of 3-Cyanoflavones and Their Biological Evaluation. ResearchGate. [Link]
Reddy, T. S., Ali, F., & Lakshmi, R. J. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(8), 117-124. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Cyano-4-isopropoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
University of Bath. (2019). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. [Link]
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
The Strategic Utility of Morpholine-Containing Benzoic Acids in Modern Drug Discovery: Synthesis, Target Engagement, and Pharmacological Applications
Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing high target affinity with pharmacokinetic viability. The incorporat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing high target affinity with pharmacokinetic viability. The incorporation of a morpholine ring onto a benzoic acid scaffold is not merely a structural convenience; it is a calculated physicochemical intervention. Morpholine-containing benzoic acids—most notably 4-morpholinobenzoic acid —serve as highly versatile, non-basic (or weakly basic) pharmacophores. By acting as an isostere for piperidine while drastically altering the electronic landscape of the molecule, this moiety has become instrumental in overcoming off-target toxicities, improving membrane permeability, and driving the discovery of novel antiviral and neuroprotective agents.
This technical guide explores the physicochemical causality behind the use of morpholine-benzoic acids, details a self-validating synthetic protocol for their generation, and analyzes their target engagement across diverse therapeutic areas.
Chemical Background & Rationale: The "Why" Behind the Structure
In medicinal chemistry, the choice of a functional group dictates the fate of the drug in vivo. The synergy between morpholine and benzoic acid provides three distinct advantages:
pKa Modulation and Basicity Reduction : Traditional amine-containing drugs often utilize piperidine rings, which are highly basic (pKa ~11.2). This strong basicity leads to excessive protonation at physiological pH, resulting in poor passive membrane permeability and lysosomal trapping. By replacing the piperidine carbon with an oxygen atom to form morpholine, the inductive electron-withdrawing effect of the oxygen lowers the amine's pKa to approximately 8.3. This ensures a higher fraction of the neutral species at physiological pH, enhancing bioavailability[1][2].
Metabolic Shielding : The morpholine ring acts as a steric and electronic shield against Cytochrome P450 (CYP450) mediated N-dealkylation, a common metabolic liability in aliphatic amines.
Target Engagement via the Benzoate Handle : The benzoic acid moiety provides a robust geometric scaffold. The carboxylate acts as a prime hydrogen-bond acceptor/donor in target active sites and serves as an ideal synthetic handle for amide coupling (e.g., forming benzamides)[3][4].
Synthetic Methodologies: A Self-Validating Protocol
While transition-metal-catalyzed Buchwald-Hartwig aminations can be used to couple morpholine to aryl halides, Nucleophilic Aromatic Substitution (SNAr) remains the most scalable and atom-economical approach for synthesizing 4-morpholinobenzoic acid[5].
Causality of the SNAr Approach: The electron-withdrawing nature of the ester/carboxylate group at the para position heavily depletes the electron density of the aromatic ring, sufficiently activating the carbon attached to the fluorine atom. This stabilizes the intermediate Meisenheimer complex, allowing the reaction to proceed without expensive palladium catalysts.
Protocol: One-Pot Synthesis of 4-(4-Morpholinyl)benzoic Acid via SNAr
This protocol is designed as a self-validating system, ensuring that intermediate success is quantitatively verified before proceeding to the next step.
Step 1: Reaction Setup (Neat Conditions)
Action: Combine ethyl 4-fluorobenzoate (21 mmol) and morpholine (70 mmol, 3.3 eq) in a round-bottom flask.
Causality: Utilizing morpholine as both the nucleophile and the solvent (neat conditions) maximizes collision frequency and drives pseudo-first-order kinetics, eliminating the need for high-boiling polar aprotic solvents like DMSO that complicate purification[5].
Step 2: Heating & In-Process Monitoring
Action: Heat the mixture at 120°C for 12 hours under a nitrogen atmosphere.
Validation: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The complete disappearance of the high-Rf ethyl 4-fluorobenzoate spot validates the successful formation of the Meisenheimer complex and subsequent fluoride elimination.
Step 3: One-Pot Alkaline Hydrolysis
Action: Cool the mixture to 80°C. Add 15 mL of deionized water and 10 mL of 20% aqueous NaOH. Reflux for 2 hours.
Validation: This step hydrolyzes the ethyl ester directly in the same pot. Extract an aliquot and analyze via LC-MS; the presence of a dominant peak at M+H = 208 m/z confirms the cleavage of the ester into the free carboxylate[5].
Step 4: Isoelectric Precipitation
Action: Cool the solution to room temperature and carefully acidify with 20% HCl until the pH reaches strictly 3.5 to 4.0.
Causality & Validation: The morpholine nitrogen (pKa ~8.3) protonates at very low pH, making the molecule water-soluble. The carboxylic acid (pKa ~4.2) is protonated at pH < 4. By targeting pH 3.5–4.0, we isolate the neutral/zwitterionic species, which crashes out of the aqueous solution as a white precipitate.
Step 5: Purification & Final Verification
Action: Filter the precipitate, wash with cold water, and recrystallize from 50% aqueous ethanol.
Validation: A melting point determination of 275–277°C and a
1
H NMR (DMSO-d6) spectrum devoid of ethyl peaks (no quartet at 4.33 ppm) confirms absolute structural integrity[5].
Synthetic workflow of 4-morpholinobenzoic acid via SNAr.
Biological Applications & Target Engagement
The morpholine-benzoic acid moiety has proven transformative in recent drug discovery campaigns, particularly where traditional basic amines have failed due to off-target toxicity.
A. Antiviral Agents: Flaviviral & SARS-CoV-2 Protease Inhibitors
The viral serine protease NS2B-NS3 is a primary target for Dengue virus (DENV-2) therapeutics. Historically, inhibitors required highly basic, positively charged moieties (like arginine mimetics) to bind the active site. However, these basic groups caused severe pharmacokinetic liabilities and off-target inhibition of host proteases like thrombin[1][6].
By utilizing a 4-morpholinobenzoic acid cap , researchers successfully developed non-basic benzamide inhibitors. The morpholine ring maintained the necessary hydrogen-bonding interactions within the protease active site while its reduced basicity eliminated off-target thrombin binding, achieving an exceptional EC50 of 0.85 μM in DENV2proHeLa cellular assays ()[2][7]. Similarly, coupling this moiety to benzoxaborole derivatives has yielded potent inhibitors against the SARS-CoV-2 Main Protease (Mpro), leveraging the morpholine ring for enhanced passive membrane penetration ()[8][9].
B. Neurodegeneration: LRRK2 Inhibitors & Remyelination
Leucine-rich repeat kinase 2 (LRRK2) is a highly validated target for Parkinson's disease and demyelinating disorders. Recent breakthroughs have demonstrated that synthesizing N-(benzothiazol-2-yl)-4-morpholinobenzamides yields highly selective LRRK2 inhibitors ()[3][10].
Mechanistic Causality: Pathological LRRK2 kinase activity represses the Wnt/β-catenin signaling pathway. By binding to the LRRK2 active site, the morpholine-benzamide derivative inhibits the kinase, thereby derepressing Wnt signaling. This activation stimulates the proliferation of Neural Progenitor Cells (NPCs) and drives their differentiation into oligodendrocytes, actively promoting remyelination[4][11].
Pharmacological mechanism of morpholine-benzamides in LRRK2 inhibition.
Quantitative Data Summary
To illustrate the pharmacological versatility of this scaffold, the following table summarizes the quantitative target engagement data across different therapeutic classes:
Enhances passive membrane penetration and metabolic stability.
Benzothiazole Derivative
LRRK2 Kinase
N-(benzothiazol-2-yl)-4-morpholinobenzamide
Sub-micromolar IC50
Promotes Wnt/β-catenin signaling and oligodendrocyte differentiation.
Conclusion
The morpholine-containing benzoic acid pharmacophore represents a triumph of rational drug design over brute-force screening. By utilizing the inductive electron-withdrawing capabilities of the morpholine oxygen to temper amine basicity, while leveraging the benzoic acid moiety for robust target anchoring, scientists can effectively bypass the pharmacokinetic pitfalls of traditional basic amines. Supported by scalable, self-validating SNAr synthetic protocols, this structural motif will continue to serve as a cornerstone in the development of next-generation antivirals and neurotherapeutics.
References
Beyond Basicity: Discovery of Nonbasic DENV-2 Protease Inhibitors with Potent Activity in Cell Culture
Source: Journal of Medicinal Chemistry (2021)
URL:[Link]
Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases
Source: European Journal of Medicinal Chemistry (2022)
URL:[Link]
Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate
Source: Journal of Medicinal Chemistry (2020)
URL:[Link]
New Process for the Synthesis of Morpholinylbenzenes (US20080045708A1)
role of the cyano group in 3-Cyano-4-morpholinobenzoic acid reactivity
An In-depth Technical Guide to the Role of the Cyano Group in the Reactivity of 3-Cyano-4-morpholinobenzoic Acid Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Role of the Cyano Group in the Reactivity of 3-Cyano-4-morpholinobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Executive Summary
3-Cyano-4-morpholinobenzoic acid is a substituted aromatic scaffold featuring a complex interplay of electronic effects that dictate its chemical reactivity. This guide dissects the pivotal role of the cyano (–C≡N) group in modulating the molecule's behavior. We will explore how the cyano group, in concert with the electron-donating morpholino and electron-withdrawing carboxylic acid moieties, governs the reactivity of both the carboxyl functional group and the aromatic ring. This document provides a causal analysis of the underlying electronic principles, supported by detailed experimental protocols and data, to offer a predictive framework for utilizing this compound in synthetic and medicinal chemistry applications.
The Molecular Architecture: An Interplay of Opposing Electronic Forces
The reactivity of 3-Cyano-4-morpholinobenzoic acid is not determined by a single functional group but by the synergistic and antagonistic interactions of its three substituents on the benzene ring. Understanding these individual contributions is paramount.
The Carboxylic Acid Group (–COOH): As a deactivating group, it withdraws electron density from the aromatic ring through both inductive and resonance effects, directing incoming electrophiles to the meta position.
The Morpholino Group (–N(CH₂CH₂)₂O): The nitrogen atom, directly attached to the ring, possesses a lone pair of electrons. This enables a powerful electron-donating resonance effect (+R), which strongly activates the ring towards electrophilic aromatic substitution (EAS), directing incoming groups to the ortho and para positions.[1] This resonance donation typically outweighs its electron-withdrawing inductive effect (-I) that arises from the electronegativity of nitrogen and oxygen.[2]
The Cyano Group (–C≡N): The cyano group is a potent electron-withdrawing group.[3] It exerts a strong inductive pull (-I) due to the high electronegativity of the nitrogen atom and deactivates the ring via a resonance effect (-R) by delocalizing the ring's π-electrons onto the nitrile nitrogen.[4][5] This dual withdrawal mechanism significantly reduces the electron density of the aromatic system.
The specific arrangement of these groups—with the activating morpholino group at C4 and the deactivating cyano and carboxyl groups at C3 and C1, respectively—creates a unique electronic landscape that is the primary focus of this guide.
Caption: Causality chain: from electronic effects to synthetic utility.
The Cyano Group's Role in Aromatic Ring Reactivity
The aromatic ring of 3-Cyano-4-morpholinobenzoic acid is considered electron-deficient. The two powerful electron-withdrawing groups (–CN and –COOH) deactivate the ring, making it significantly less reactive than benzene towards electrophilic aromatic substitution (EAS).
[4]
Any potential EAS reaction would be directed by the most powerful activating group, the morpholino moiety, to the positions ortho to it (C3 and C5). Since the C3 position is already occupied by the cyano group, the C5 position is the only viable site for electrophilic attack. However, the overall deactivation of the ring means that forcing conditions would be required, which could lead to side reactions or degradation.
Conversely, the electron-deficient nature of the ring could, in principle, make it a candidate for nucleophilic aromatic substitution (SNAr). However, SNAr typically requires a good leaving group (like a halogen) positioned ortho or para to a strong electron-withdrawing group. In this molecule, no such leaving group is present, making SNAr reactions unlikely under standard conditions.
Therefore, the primary role of the cyano group in the context of the aromatic ring is deactivation , rendering it largely inert to common electrophilic substitutions and favoring reactions at the more activated carboxylic acid site.
Experimental Protocols
The enhanced reactivity of the carboxyl group can be leveraged for efficient synthesis. Below is a validated protocol for amide bond formation, a cornerstone reaction in drug development.
Protocol: Amide Coupling via Carbodiimide Activation
This procedure details the coupling of 3-Cyano-4-morpholinobenzoic acid with a generic primary amine (R-NH₂) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.
Workflow Diagram:
Caption: Workflow for EDCI-mediated amide coupling.
Step-by-Step Methodology:
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Cyano-4-morpholinobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
Activation: To the stirring solution at room temperature, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by EDCI hydrochloride (1.2 eq).
[6] * Causality Note: EDCI is the carbodiimide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if chiral amines are used) and to improve reaction efficiency by converting the O-acylisourea into a less reactive but more selective HOBt-ester, minimizing side reactions.
Stir for Activation: Allow the mixture to stir at room temperature for 20-30 minutes to ensure complete formation of the active ester intermediate.
Nucleophilic Addition: Add the primary amine (R-NH₂, 1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of DMF.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
Aqueous Workup: Upon completion, dilute the reaction mixture with a saturated aqueous solution of NaCl and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
[6]7. Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.
Causality Note: The acid wash removes any unreacted amine and basic byproducts. The bicarbonate wash removes unreacted HOBt and any remaining starting acid. The brine wash removes residual water.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Conclusion
The cyano group in 3-Cyano-4-morpholinobenzoic acid is a powerful reactivity modulator. Its defining characteristic is its strong, dual-mode electron-withdrawing capability. This has two primary consequences:
Activation of the Carboxyl Group: It significantly increases the electrophilicity of the carbonyl carbon, making the molecule an excellent substrate for nucleophilic acyl substitution reactions like amidation and esterification. This allows for efficient bond formation under mild conditions, a highly desirable trait in drug discovery and development.
Deactivation of the Aromatic Ring: It works in concert with the carboxylic acid to render the benzene ring electron-deficient and largely unreactive towards common electrophilic substitution, thereby directing synthetic transformations to the carboxyl center.
By understanding the fundamental electronic role of the cyano group, researchers can rationally design synthetic routes and predict the chemical behavior of this versatile molecular scaffold with high confidence.
References
Nitriles: an attractive approach to the development of covalent inhibitors.RSC Medicinal Chemistry.
Nitriles: an attractive approach to the development of covalent inhibitors.
The Ortho Effect of benzoic acids.University of Karbala.
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.Pharmaguideline.
Substituent Effects on Acidity.Chemistry LibreTexts.
Aromatic Compounds and Their Reactions.University of Illinois Chicago.
Activating or Deactivating Effect of the Substituents on EAS.BCcampus Open Publishing.
Cyano-capped molecules: versatile organic m
Substituent Effects in Electrophilic Substitutions.Chemistry LibreTexts.
Inductive Effects in Substituted Benzenes.YouTube.
Application Note and Experimental Protocol for the Synthesis of 3-Cyano-4-morpholinobenzoic Acid
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth technical guide for the synthesis of 3-Cyano-4-morpholinobenzoic acid, a key building block in m...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 3-Cyano-4-morpholinobenzoic acid, a key building block in medicinal chemistry and materials science. The described two-step synthetic pathway commences with a nucleophilic aromatic substitution (SNAr) reaction between 3-bromo-4-fluorobenzonitrile and morpholine, followed by the hydrolysis of the resulting nitrile to the corresponding carboxylic acid. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.
Introduction and Significance
3-Cyano-4-morpholinobenzoic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The presence of the cyano, morpholino, and carboxylic acid moieties provides multiple points for further chemical modification, making it a versatile scaffold for library synthesis in drug discovery programs. The morpholine group often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, while the cyano and carboxylic acid groups can participate in a range of chemical transformations.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 3-Cyano-4-morpholinobenzoic acid is achieved through a robust and efficient two-step process.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the reaction of 3-bromo-4-fluorobenzonitrile with morpholine. In this reaction, the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack by the secondary amine of morpholine. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the fluoride ion to yield 3-cyano-4-morpholinobenzonitrile. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is crucial as it effectively solvates the cationic species and accelerates the reaction rate.
Step 2: Nitrile Hydrolysis
The second step is the hydrolysis of the nitrile group in 3-cyano-4-morpholinobenzonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[1][2] This protocol will detail a base-catalyzed hydrolysis using sodium hydroxide, which proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile.[3] The resulting intermediate undergoes tautomerization to an amide, which is then further hydrolyzed to the carboxylate salt.[3][4] Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, 3-Cyano-4-morpholinobenzoic acid.[2][4]
Experimental Workflow and Diagrams
Overall Synthetic Scheme
Caption: Overall two-step synthesis of 3-Cyano-4-morpholinobenzoic acid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocols
4.1. Materials and Reagents
Reagent/Material
Grade
Supplier
3-Bromo-4-fluorobenzonitrile
≥97%
Commercially available
Morpholine
≥99%
Commercially available
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Commercially available
Dimethyl Sulfoxide (DMSO)
Anhydrous, ≥99.9%
Commercially available
Sodium Hydroxide (NaOH)
Pellets, ≥97%
Commercially available
Hydrochloric Acid (HCl)
Concentrated (37%)
Commercially available
Ethyl Acetate (EtOAc)
ACS Grade
Commercially available
Hexanes
ACS Grade
Commercially available
Ethanol (EtOH)
200 proof
Commercially available
Deionized Water
In-house
Magnesium Sulfate (MgSO₄)
Anhydrous
Commercially available
Silica Gel
230-400 mesh
Commercially available
TLC Plates
Silica gel 60 F₂₅₄
Commercially available
4.2. Step 1: Synthesis of 3-Cyano-4-morpholinobenzonitrile
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO) to make a 0.5 M solution.
Add morpholine (1.2 eq) to the stirring mixture.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).[5]
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO and water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-cyano-4-morpholinobenzonitrile as a solid.
4.3. Step 2: Hydrolysis to 3-Cyano-4-morpholinobenzoic Acid
In a round-bottom flask, dissolve the purified 3-cyano-4-morpholinobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
Add an aqueous solution of sodium hydroxide (e.g., 2-4 M, 5.0 eq) to the flask.
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The hydrolysis is typically complete within 6-12 hours.
Cool the reaction mixture to room temperature and then place it in an ice bath.
Slowly acidify the cooled solution with concentrated hydrochloric acid with stirring until the pH is approximately 2-3. A precipitate should form.[4]
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, washing with cold deionized water to remove any inorganic salts.[4]
Dry the product under vacuum to obtain 3-Cyano-4-morpholinobenzoic acid. Further purification can be achieved by recrystallization if necessary.
Safety and Handling Precautions
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (double gloving is recommended when handling cyanides), must be worn at all times.[6][8]
Cyanide Compounds: 3-Bromo-4-fluorobenzonitrile and the intermediate 3-cyano-4-morpholinobenzonitrile are organic cyanides. The cyanide ion is highly toxic.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] All solid and liquid waste containing cyanide must be collected and disposed of as hazardous waste according to institutional guidelines.[9]
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
Solvents: Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle with appropriate gloves. Ethyl acetate and hexanes are flammable. Keep away from ignition sources.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) in the intermediate and the carboxylic acid (O-H and C=O) stretches in the final product.
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
Melting Point: To assess the purity of the solid products.
Incomplete Step 1 Reaction: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to water. Increasing the reaction temperature or time may also improve conversion.
Low Yield in Step 1: Inefficient extraction of the product from the aqueous layer can lead to low yields. Ensure thorough extraction with an appropriate organic solvent.
Incomplete Hydrolysis in Step 2: The hydrolysis of the nitrile can be slow. Ensure a sufficient excess of base and adequate reflux time. The progress should be carefully monitored by TLC.
Product Oiling Out During Precipitation: If the product oils out instead of precipitating as a solid during acidification, try adding the acid more slowly at a lower temperature or adding a co-solvent to induce crystallization.
References
University of Illinois, Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
University College London. (2021, June 7). Cyanide Compounds. UCL Safety Services. Retrieved from [Link]
University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Retrieved from [Link]
Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
Science of Synthesis. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
Organic Syntheses. Procedure. Retrieved from [Link]
Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
Journal of Applied Pharmaceutical Science. (2021, July 28). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Retrieved from [Link]
Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]
LOCKSS. REINVESTIGATION OF THE REACTION OF 3-BROMO-4-NITROQUINOLINE 1-OXIDE WITH 1-MORPHOLINOCYCLOHEXENE. Retrieved from [Link]
MDPI. (2010, December 27). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Retrieved from [Link]
PubChem. 3-Bromo-4-fluorobenzonitrile. Retrieved from [Link]
Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
PubChem. 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]
OSTI.gov. (2023, July 10). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Retrieved from [Link]
applications of 3-Cyano-4-morpholinobenzoic acid in medicinal chemistry
An Application Guide to 3-Cyano-4-morpholinobenzoic Acid in Medicinal Chemistry: A Scaffold for Innovation Introduction: Unveiling a Privileged Scaffold In the landscape of modern drug discovery, the strategic design of...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to 3-Cyano-4-morpholinobenzoic Acid in Medicinal Chemistry: A Scaffold for Innovation
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and favorable pharmacological profiles. 3-Cyano-4-morpholinobenzoic acid emerges as a compound of significant interest, embodying a convergence of three key structural motifs prized in medicinal chemistry: a benzoic acid core, a reactive cyano group, and a pharmacokinetic-enhancing morpholine ring. While this specific molecule may not be extensively documented as an independent therapeutic agent, its constituent parts are well-established components of numerous successful drugs.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols. We will dissect the rationale behind its use, explore potential therapeutic applications based on established bioisosteric principles and analog data, and provide robust, field-proven methodologies for its synthesis and biological evaluation. The morpholine ring, in particular, is recognized as a "privileged" scaffold, often employed to improve aqueous solubility, metabolic stability, and CNS penetration.[1][2] The cyanobenzoic acid framework, meanwhile, offers a versatile platform for chemical elaboration, serving as a cornerstone for a multitude of complex pharmaceutical agents.[3][4]
Section 1: The Scientific Rationale - A Trifecta of Functionality
The utility of 3-Cyano-4-morpholinobenzoic acid stems from the synergistic interplay of its three primary functional components. Understanding the individual contribution of each is key to unlocking its full potential.
The Cyanobenzoic Acid Core: A Versatile Chemical Hub
The cyanobenzoic acid structure is a cornerstone intermediate in pharmaceutical synthesis.[3] Its dual functionality allows for orthogonal chemical modifications. The carboxylic acid group is a classic handle for forming amides, esters, and other bioisosteres, enabling the exploration of structure-activity relationships (SAR) by coupling with diverse amine or alcohol fragments.[4]
The Morpholine Moiety: A Pharmacokinetic Enhancer
The inclusion of a morpholine ring is a deliberate strategy to bestow drug-like properties upon a molecule.[1] Its weakly basic nitrogen and the hydrogen bond-accepting oxygen atom can significantly improve aqueous solubility and overall polarity. This is critical for achieving sufficient bioavailability after oral administration. Furthermore, the morpholine scaffold is known for its metabolic stability and its ability to fine-tune a molecule's properties to facilitate penetration of the blood-brain barrier, making it a valuable component for CNS-targeted agents.[2]
The Cyano Group: A Covalent Warhead and Synthetic Linchpin
The nitrile (cyano) group is far more than a simple substituent. In medicinal chemistry, it is recognized as a key pharmacophore capable of forming covalent-reversible bonds with the active site cysteine residues of certain enzymes, particularly cysteine proteases like cathepsins.[5] This mode of inhibition can lead to compounds with high potency and prolonged duration of action. Beyond its role as a "warhead," the cyano group is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring—a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.[6]
By examining structurally analogous compounds, we can extrapolate and hypothesize potential high-value applications for the 3-Cyano-4-morpholinobenzoic acid scaffold.
Sphingosine-1-Phosphate (S1P) Receptor Modulation
A close analog, 3-Cyano-4-isopropoxybenzoic acid, is a pivotal intermediate in the synthesis of Ozanimod, a potent S1P receptor modulator used to treat relapsing multiple sclerosis.[7] S1P receptors play a crucial role in regulating the trafficking of lymphocytes from lymph nodes into the peripheral circulation. Modulation of these receptors prevents the migration of harmful immune cells into the central nervous system.
Hypothesis: 3-Cyano-4-morpholinobenzoic acid can serve as a core scaffold for the development of novel S1P receptor modulators for treating autoimmune diseases such as multiple sclerosis, ulcerative colitis, and Crohn's disease. The morpholine group may offer advantages in solubility and safety profiles compared to existing modulators.
S1P signaling pathway and proposed point of intervention.
Xanthine Oxidase Inhibition
The same analog, 3-Cyano-4-isopropoxybenzoic acid, has been noted for its intrinsic activity as a non-purine-selective xanthine oxidase inhibitor.[7] Xanthine oxidase is the terminal enzyme in the purine degradation pathway and is responsible for producing uric acid. Its inhibition is a cornerstone of therapy for hyperuricemia and gout.
Hypothesis: The 3-Cyano-4-morpholinobenzoic acid scaffold is a promising starting point for designing novel xanthine oxidase inhibitors for the management of gout. The morpholine ring could be exploited to interact with secondary binding pockets within the enzyme active site to enhance potency and selectivity.
Cysteine Protease Inhibition
The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of a protease. This interaction is typically reversible, which can be advantageous in reducing off-target effects.
Hypothesis: Derivatives of 3-Cyano-4-morpholinobenzoic acid could be developed as potent and selective covalent-reversible inhibitors of cysteine proteases, such as cathepsins, which are implicated in osteoporosis, arthritis, and cancer.[5]
General mechanism of nitrile-based cysteine protease inhibition.
Section 3: Synthetic Protocols & Methodologies
A robust and reproducible synthetic route is essential for exploring the medicinal chemistry potential of this scaffold. Below is a proposed synthesis and a standard protocol for derivatization.
Proposed Synthesis of 3-Cyano-4-morpholinobenzoic acid
This protocol is designed based on well-established synthetic transformations, including nucleophilic aromatic substitution (SNAr) and the Sandmeyer reaction.[8][9][10]
Proposed workflow for the synthesis of the title compound.
Protocol: Step-by-Step Synthesis
Step 1: Nucleophilic Aromatic Substitution.
Rationale: The electron-withdrawing nitro group activates the aromatic ring for SNAr, allowing for the displacement of the fluorine atom by morpholine.
To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 eq) and morpholine (1.2 eq).
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
Cool the mixture, pour it into ice-water, and acidify with 1M HCl to precipitate the product.
Filter, wash the solid with water, and dry to yield 4-morpholino-3-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group.
Rationale: The nitro group must be converted to an amine to enable the subsequent Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method.
Suspend 4-morpholino-3-nitrobenzoic acid (1.0 eq) in ethanol or methanol.
Add Palladium on carbon (10% Pd/C, 0.05 eq).
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-amino-4-morpholinobenzoic acid.
Step 3: Sandmeyer Cyanation.
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.
Dissolve 3-amino-4-morpholinobenzoic acid (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq).
Slowly add the cold diazonium salt solution to the CuCN solution.
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
Cool, neutralize, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography or recrystallization.
Protocol for Derivatization via Amide Coupling
Rationale: To explore SAR, the carboxylic acid can be coupled with a library of amines. HATU is a modern, efficient coupling reagent that minimizes side reactions.
Dissolve 3-Cyano-4-morpholinobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).
Add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by column chromatography.
Section 4: Biological Evaluation Protocols
Once synthesized, the compound and its derivatives must be evaluated for biological activity.
In Vitro Enzyme Inhibition Assay (Example: Xanthine Oxidase)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target enzyme.[11]
Prepare serial dilutions of the test compound in phosphate buffer (e.g., from 100 µM to 1 nM).
In a 96-well plate, add 20 µL of each compound dilution. Include wells for a positive control (e.g., allopurinol) and a negative control (DMSO vehicle).
Add 140 µL of phosphate buffer to all wells.
Add 20 µL of Xanthine Oxidase solution to all wells and incubate for 10 minutes at 25 °C.
Initiate the reaction by adding 20 µL of the xanthine substrate solution.
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over 5-10 minutes.
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 1: Example Data Presentation for IC₅₀ Values
Compound ID
Target Enzyme
IC₅₀ (µM)
3-Cyano-4-morpholinobenzoic acid
Xanthine Oxidase
Experimental Value
Derivative 1A
Xanthine Oxidase
Experimental Value
Derivative 1B
Xanthine Oxidase
Experimental Value
Allopurinol (Control)
Xanthine Oxidase
Experimental Value
Section 5: Pharmacokinetic Considerations
A successful drug candidate requires a balance of potency and favorable pharmacokinetic (PK) properties. The structure of 3-Cyano-4-morpholinobenzoic acid suggests a promising PK profile, but this must be verified experimentally.
Absorption & Bioavailability: The morpholine ring is expected to enhance aqueous solubility, which is often correlated with good oral absorption. However, factors like first-pass metabolism can significantly impact oral bioavailability.[12]
Distribution: The compound's polarity will influence its volume of distribution (Vd). The ability to cross the blood-brain barrier would be a key parameter to assess for potential CNS applications.
Metabolism: It is crucial to investigate the metabolic stability of the compound in liver microsomes. The morpholine ring is generally stable, but the aromatic ring may be susceptible to oxidation by Cytochrome P450 enzymes. It is also important to assess whether the compound inhibits major CYP isoforms like CYP3A4, as this can lead to drug-drug interactions.[13][14]
Excretion: The route and rate of elimination determine the compound's half-life (t½).
Table 2: Key Pharmacokinetic Parameters for Evaluation
3-Cyano-4-morpholinobenzoic acid represents a highly promising and versatile scaffold for medicinal chemistry. By leveraging its unique combination of a modifiable benzoic acid core, a pharmacokinetic-enhancing morpholine ring, and a functionally active cyano group, researchers can explore a wide range of therapeutic targets. Its structural similarity to key intermediates of successful drugs provides a strong rationale for its investigation in areas such as autoimmune diseases, gout, and oncology. The protocols and insights provided in this guide offer a solid foundation for synthesizing, derivatizing, and evaluating this scaffold, paving the way for the discovery of next-generation therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. Benchchem.
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
The Role of 4-Cyanobenzoic Acid in Advancing Pharmaceutical Synthesis.
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
Applications of 3-Cyano-4-methylbenzenesulfonamide in Medicinal Chemistry: A Versatile Intermediate for Drug Discovery. Benchchem.
The Crucial Role of 3-Cyano-4-isopropoxybenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
The pharmacokinetics of anthocyanins and their metabolites in humans. PMC - NIH.
4-Cyanobenzoic Acid: A Key Building Block for Pharmaceutical Synthesis.
3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. PMC - NIH.
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. Preprints.org.
Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Frontiers.
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.
Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science.
(PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. ResearchGate.
WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Google Patents.
Flavonoids as CYP3A4 Inhibitors In Vitro. MDPI.
Pharmacokinetics of Marine-Derived Drugs. MDPI.
3-Methyl-methcathinone: Pharmacokinetic. Period Pill.
Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. PMC - NIH.
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
Application Notes and Protocols: 3-Cyano-4-morpholinobenzoic Acid as a Versatile Building Block for Heterocycle Synthesis
Introduction In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation.[1] Heterocycles are fundamental sc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation.[1] Heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and functional materials due to their diverse chemical properties and biological activities.[2] Among the myriad of building blocks available to the synthetic chemist, 3-cyano-4-morpholinobenzoic acid stands out as a particularly versatile and powerful scaffold.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of 3-Cyano-4-morpholinobenzoic acid. We will explore its reactivity, showcase its application in the synthesis of medicinally relevant heterocycles, and provide detailed, field-proven protocols. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often enhancing the potency and modulating the pharmacokinetic properties of a molecule.[3][4] The presence of the cyano and carboxylic acid groups on the phenyl ring provides a rich platform for a variety of chemical transformations, making this building block an invaluable tool in the synthesis of complex molecular architectures.
Physicochemical Properties and Reactivity Profile
3-Cyano-4-morpholinobenzoic acid is an aromatic carboxylic acid featuring a cyano group and a morpholino substituent. The electron-donating morpholino group and the electron-withdrawing cyano and carboxylic acid groups create a unique electronic environment on the benzene ring, influencing its reactivity.
Property
Value
Molecular Formula
C12H12N2O3
Molecular Weight
232.24 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, and hot ethanol
The reactivity of 3-Cyano-4-morpholinobenzoic acid is primarily dictated by its three functional groups: the carboxylic acid, the cyano group, and the activated aromatic ring. The carboxylic acid can undergo standard transformations such as esterification and amidation. The cyano group is a versatile handle for the construction of various nitrogen-containing heterocycles. The morpholino group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions.
Synthetic Applications in Heterocyclic Chemistry
The strategic placement of the cyano and carboxylic acid groups makes 3-Cyano-4-morpholinobenzoic acid an ideal precursor for the synthesis of various fused heterocyclic systems, particularly those based on the quinazoline and quinazolinone scaffolds. These scaffolds are of significant interest in drug discovery due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5]
Synthesis of Quinazolinone Derivatives
One of the most powerful applications of 3-Cyano-4-morpholinobenzoic acid is in the synthesis of quinazolinone derivatives. The general strategy involves the conversion of the benzoic acid to an anthranilamide derivative, followed by cyclization.
Protocol 1: Synthesis of 2-Amino-7-morpholino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile
This protocol details a two-step synthesis of a highly functionalized quinazolinone, a key intermediate for further elaboration in drug discovery programs.
Step 1: Synthesis of 2-Amino-4-morpholinobenzamide
Caption: Workflow for the synthesis of 2-Amino-4-morpholinobenzamide.
Materials:
3-Cyano-4-morpholinobenzoic acid (1.0 eq)
Thionyl chloride (2.0 eq)
Toluene (anhydrous)
Ammonia (0.5 M in dioxane)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Procedure:
To a stirred solution of 3-Cyano-4-morpholinobenzoic acid in anhydrous toluene, add thionyl chloride dropwise at 0 °C.
Heat the reaction mixture to reflux for 2 hours.
Cool the mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the crude acid chloride in DCM and add it dropwise to a stirred solution of ammonia in dioxane at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Amino-4-morpholinobenzamide, which can be used in the next step without further purification.
Step 2: Cyclization to form the Quinazolinone Ring
Caption: Three-component synthesis of a dihydropyrimidinone.
Materials:
3-Cyano-4-morpholinobenzaldehyde (1.0 eq) (prepared by reduction of the carboxylic acid)
Ethyl acetoacetate (1.0 eq)
Urea (1.5 eq)
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
Ethanol
Procedure:
To a round-bottom flask, add 3-Cyano-4-morpholinobenzaldehyde, ethyl acetoacetate, urea, and p-TSA in ethanol.
Heat the reaction mixture to reflux for 12 hours.
Cool the reaction to room temperature. The product will precipitate.
Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.
Conclusion and Future Outlook
3-Cyano-4-morpholinobenzoic acid is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of functional groups allows for the construction of complex molecular architectures through both classical and modern synthetic methodologies. The protocols outlined in this application note provide a starting point for the exploration of its synthetic potential. As the demand for novel therapeutic agents and functional materials continues to grow, we anticipate that 3-Cyano-4-morpholinobenzoic acid will play an increasingly important role in the discovery and development of new chemical entities. Future research in this area may focus on the development of novel multi-component reactions and the application of this building block in the synthesis of natural product analogues and other biologically active molecules.
References
Al-Omair, M. A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 19(10), 16934-16946. [Link]
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
ResearchGate. (2012). A New Route for the Synthesis of Quinazolinones. [Link]
CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Bioactive Compounds. [Link]
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
Walsh Medical Media. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. [Link]
MDPI. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. [Link]
MDPI. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]
ResearchGate. (2019). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. [Link]
PubMed. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. [Link]
PMC. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [Link]
European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]
ResearchGate. (2023). Multicomponent Cascade Reaction of 3-Cyanochromones: Highly Site-Selective Synthesis of 2-(1H-Imidazol-1-yl)-4H-chromen-4-one Derivatives. [Link]
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
Application Note: Scalable Purification Protocol for 3-Cyano-4-morpholinobenzoic Acid
Executive Summary 3-Cyano-4-morpholinobenzoic acid (CAS: 1962781-92-5) is an essential intermediate in the synthesis of advanced therapeutics, most notably acting as a core building block for Retinoic Acid Receptor-Relat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Cyano-4-morpholinobenzoic acid (CAS: 1962781-92-5) is an essential intermediate in the synthesis of advanced therapeutics, most notably acting as a core building block for Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonists targeting autoimmune diseases . Synthesized primarily via a Nucleophilic Aromatic Substitution (SNAr) between 3-cyano-4-fluorobenzoic acid and morpholine, the crude reaction matrix presents a complex separation challenge. This application note details a highly selective, scalable purification protocol that leverages the unique physicochemical properties of the target molecule to achieve >99.5% purity without the need for preparative chromatography.
Physicochemical Rationale for Purification
The purification strategy is fundamentally governed by the acid-base properties of the product versus the reaction impurities. Rather than relying on brute-force chromatography, this protocol utilizes a self-validating thermodynamic separation:
Product pKa Dynamics: The target molecule contains two ionizable groups: a carboxylic acid and a morpholine ring. However, the morpholine nitrogen is directly conjugated to an aromatic ring bearing two strong electron-withdrawing groups (cyano and carboxyl). This conjugation drastically reduces the basicity of the morpholine nitrogen (estimated pKa < 2.0). The carboxylic acid (pKa ~ 3.5) therefore remains the dominant ionizable handle.
Impurity Partitioning: The primary impurities are unreacted morpholine (a strong base, pKa 8.36), residual fluorobenzoic acid, and non-polar organic byproducts. By adjusting the aqueous reaction mixture to pH 8.5–9.0, the target compound becomes a highly water-soluble sodium carboxylate. Concurrently, unreacted morpholine exists largely as a free base, allowing it to be selectively partitioned into an organic wash (e.g., Ethyl Acetate).
Isoelectric Precipitation: Subsequent acidification of the aqueous layer to pH 2.5–3.0 selectively protonates the target's carboxylate, yielding the neutral, highly insoluble free acid. Any residual morpholine becomes fully protonated (cationic) at this pH and remains trapped in the aqueous filtrate.
Step-by-Step Methodologies
Phase 1: Reaction Quench and Impurity Extraction
Quenching: Transfer the crude SNAr reaction mixture (typically 1.0 eq 3-cyano-4-fluorobenzoic acid, 2.5 eq morpholine, in DMF) to a jacketed reactor. Cool the mixture to 15 °C to prevent exothermic degradation during aqueous dilution.
Aqueous Dilution: Slowly add 3 volumes of deionized (DI) water while maintaining agitation.
Alkaline Adjustment: Monitor the pH using a calibrated probe. Add 1M NaOH dropwise until the pH stabilizes at 8.5–9.0. Causality: This guarantees the complete conversion of the product into its soluble sodium salt, preventing premature precipitation and emulsion formation.
Organic Wash: Add 2 volumes of Ethyl Acetate (EtOAc). Agitate vigorously for 10 minutes, then allow phase separation for 15 minutes. Decant the upper organic layer (containing unreacted morpholine and non-polar impurities). Repeat the EtOAc wash once more to ensure complete morpholine clearance.
Phase 2: Isoelectric Precipitation
5. Cooling: Cool the retained aqueous phase to 5–10 °C to minimize the thermodynamic solubility of the target compound.
6. Acidification: Initiate dropwise addition of 2M HCl under continuous overhead stirring (250 rpm).
7. Crystallization: Continue acid addition until the pH reaches exactly 2.5–3.0. Causality: Dropping the pH below 2.0 risks protonating the weakly basic morpholine nitrogen, which would re-solubilize the product as a cationic salt. The pH 2.5–3.0 window ensures the molecule remains strictly neutral.
8. Aging: Age the resulting white/off-white slurry for 2 hours at 5 °C to promote Ostwald ripening, yielding larger, easily filterable crystals that will not blind the filter membrane.
Phase 3: Isolation and Polishing
9. Filtration: Isolate the solid via vacuum filtration. Wash the filter cake with cold DI water (2 x 1 vol) to displace residual chloride salts and DMF traces.
10. Recrystallization (Optional but Recommended): For pharmaceutical-grade purity (>99.5%), suspend the crude solid in a 7:3 (v/v) Ethanol/Water mixture (approx. 5 volumes). Heat to 75 °C until complete dissolution. Cool linearly to 5 °C over 4 hours.
11. Drying: Dry the purified crystals in a vacuum oven at 45 °C for 12 hours until the moisture content is <0.5% w/w.
Quantitative Recovery Data
The following table summarizes the expected purification metrics at each critical stage, demonstrating the efficiency of the acid-base extraction protocol.
Process Stage
Mass Yield (%)
HPLC Purity (a/a %)
Key Impurity Removed
Crude Reaction Mixture
N/A
78.0 - 82.0%
N/A
Post-EtOAc Wash (Aqueous)
> 98.0%
88.5 - 91.0%
Unreacted Morpholine, Non-polars
Isoelectric Precipitation
85.0 - 88.0%
97.5 - 98.5%
DMF, Salts, Polar Degradants
EtOH/H2O Recrystallization
75.0 - 80.0% (Overall)
> 99.5%
Trace Isomers / Bis-addition
Process Visualization
The workflow below illustrates the logical phase-separations and state changes of the target molecule throughout the purification cycle.
Workflow for the isolation and purification of 3-Cyano-4-morpholinobenzoic acid.
References
Title: Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist
Source: Journal of Medicinal Chemistry (2018, 61, 23, 10415–10439)
URL: [Link]
Method
scale-up synthesis of 3-Cyano-4-morpholinobenzoic acid for research
An advanced application note and protocol for the scale-up synthesis of 3-Cyano-4-morpholinobenzoic acid, optimized for research and preclinical drug development workflows. Introduction & Mechanistic Rationale 3-Cyano-4-...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced application note and protocol for the scale-up synthesis of 3-Cyano-4-morpholinobenzoic acid, optimized for research and preclinical drug development workflows.
Introduction & Mechanistic Rationale
3-Cyano-4-morpholinobenzoic acid (CAS: 1962781-92-5) is a critical building block in modern medicinal chemistry[1]. It is prominently featured in the synthesis of advanced therapeutics, including selective kinase inhibitors and retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonists utilized in autoimmune disease models[2].
To synthesize this intermediate at a >100g scale, the most atom-economical and scalable route is the Nucleophilic Aromatic Substitution (SNAr) of 3-cyano-4-fluorobenzoic acid (CAS: 171050-06-9)[3] with morpholine.
The Causality of Electrophile Selection:
While 4-chloro-3-cyanobenzoic acid is commercially available and capable of undergoing SNAr[2], the fluoro-derivative is strictly preferred for scale-up. In SNAr reactions, the cleavage of the carbon-halogen bond is not the rate-determining step; the formation of the anionic Meisenheimer complex is. Fluorine's intense electronegativity highly polarizes the C–F bond, rendering the ipso carbon exceptionally electrophilic. This drastically lowers the activation energy for nucleophilic attack by morpholine. The ortho-cyano and para-carboxylic acid groups provide synergistic electron-withdrawing effects, stabilizing the transition state via resonance and ensuring near-quantitative conversion.
Reaction Pathway & Workflow
Mechanistic pathway of the SNAr reaction forming 3-Cyano-4-morpholinobenzoic acid.
Step-by-step downstream processing and isolation workflow for scale-up.
Scale-Up Considerations & Causality
Solvent Thermodynamics (DMSO vs. DMF): Dimethyl sulfoxide (DMSO) is utilized as the solvent. As a polar aprotic solvent, DMSO leaves the morpholine nucleophile unsolvated and highly reactive, while effectively stabilizing the highly polar Meisenheimer intermediate. Furthermore, DMSO lacks the thermal degradation issues of DMF (which can hydrolyze to release dimethylamine, leading to competitive SNAr side-reactions).
Thermal Management: The initial nucleophilic attack is exothermic. On a >100g scale, morpholine must be added at room temperature before heating. Ramping the temperature to 90°C must be controlled (e.g., 1°C/min) to prevent thermal runaway and localized boiling.
Acidification & Rheology: Post-reaction, the mixture is highly basic due to potassium carbonate (K₂CO₃). Quenching into water forms a homogeneous solution of the potassium carboxylate salt. Acidification with aqueous HCl must be performed dropwise at 0–5°C. Rapid acidification causes "crashing out" of an amorphous product, trapping DMSO and inorganic salts within the matrix. Slow acidification promotes steady nucleation and crystalline growth, preventing the formation of a gelatinous slurry that would blind filtration membranes.
Equip a 3L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and reflux condenser.
Charge the reactor with 500 mL of DMSO, followed by 100.0 g of 3-cyano-4-fluorobenzoic acid. Stir at 200 rpm until fully dissolved.
Add 167.2 g of finely powdered, anhydrous K₂CO₃. Self-Validation: The mixture will become a pale yellow suspension.
Add 79.0 mL of morpholine dropwise over 15 minutes at 20–25°C.
Phase 2: Reaction Execution
5. Ramp the reactor jacket temperature to achieve an internal temperature of 90°C at a rate of 1°C/min.
6. Maintain stirring at 90°C for 4 to 6 hours.
7. In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (254 nm). Self-Validation: Do not proceed until the peak area of the starting material (3-cyano-4-fluorobenzoic acid) is < 0.5%.
Phase 3: Quenching & Crystallization
8. Cool the reactor to an internal temperature of 20°C.
9. Slowly transfer the reaction mixture into a secondary 5L vessel containing 1500 mL of rapidly stirring (300 rpm) deionized water at 5°C.
10. Self-Validation: The solution must become completely homogeneous and transparent (the potassium salt is highly water-soluble). Any persistent turbidity indicates unreacted morpholine amides or organic impurities, which must be filtered through a Celite pad before proceeding.
11. Begin dropwise addition of 6M HCl while maintaining the internal temperature below 10°C.
12. Self-Validation: Monitor pH continuously. Precipitation will begin around pH 4.5. Continue addition until the pH stabilizes at 2.5 for at least 15 minutes.
Phase 4: Isolation & Drying
13. Stir the resulting thick white/pale-yellow slurry for 1 hour at 0–5°C to maximize crystallization yield.
14. Isolate the solid via vacuum filtration using a sintered glass funnel (Porosity 3).
15. Wash the filter cake with ice-cold deionized water (3 × 200 mL) to remove residual DMSO and KCl. Self-Validation: The final wash filtrate should test negative for chloride ions (via AgNO₃ drop test) and have a neutral pH.
16. Dry the solid in a vacuum oven at 60°C and <10 mbar for 24 hours to yield 3-cyano-4-morpholinobenzoic acid. Expected yield: 126–133 g (90–95%).
References
Journal of Medicinal Chemistry. "Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist." ACS Publications (2018).[2]
URL:[Link]
The Strategic Application of the 3-Cyano-4-Morpholinobenzoic Acid Scaffold in Modern Kinase Inhibitor Synthesis
Introduction: The Enduring Quest for Kinase Specificity The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Enduring Quest for Kinase Specificity
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes, thereby modulating cellular signaling pathways critical for tumor growth and survival.[1][2] The B-cell receptor (BCR) signaling pathway, for instance, is essential for the proliferation and survival of B-cells and is often aberrantly active in B-cell malignancies.[3][4] A key enzyme in this pathway, Bruton's tyrosine kinase (BTK), has emerged as a prime therapeutic target for cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4][5] The development of potent and selective kinase inhibitors is an ongoing challenge, demanding innovative chemical scaffolds that can confer desirable pharmacological properties. This guide delves into the strategic utility of the 3-cyano-4-morpholinobenzoic acid scaffold, a versatile building block for the synthesis of next-generation kinase inhibitors.
Dissecting the Pharmacophoric Value of the 3-Cyano-4-Morpholinobenzoic Acid Scaffold
The 3-cyano-4-morpholinobenzoic acid moiety, while not a direct precursor to all major kinase inhibitors, encapsulates three key functional groups that are frequently exploited in the design of potent and selective inhibitors: the morpholine ring, the cyano group, and the benzoic acid functional handle.
The Morpholine Ring: A Versatile Modulator of Physicochemical Properties
The morpholine ring is a privileged substructure in medicinal chemistry, particularly in the design of kinase inhibitors.[6] Its presence can significantly enhance the aqueous solubility and metabolic stability of a drug candidate, crucial attributes for oral bioavailability.[7][8] In the context of kinase inhibition, the morpholine moiety often serves as a solvent-exposed group, forming favorable interactions with the hydrophilic regions of the ATP-binding pocket.[9] Furthermore, its saturated, non-planar nature allows it to act as a rigid scaffold, orienting other functional groups for optimal binding.[6] For instance, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, the morpholine ring is a common feature, contributing to both potency and desirable pharmacokinetic profiles.[10][11][12]
The Cyano Group: A Key Interaction Point and Synthetic Handle
The cyano group, a potent electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring, modulating the pKa of nearby functionalities and potentially enhancing binding affinity.[13] In many kinase inhibitors, the nitrile group acts as a hydrogen bond acceptor, forming critical interactions with backbone amides in the hinge region of the kinase domain.[14][15] Its linear geometry and compact size make it an ideal substituent for probing narrow hydrophobic pockets within the active site.[16][17] Moreover, the cyano group is a versatile synthetic handle, amenable to a wide range of chemical transformations, allowing for the late-stage diversification of lead compounds.
The Benzoic Acid: A Gateway to Further Functionalization
The carboxylic acid of the benzoic acid moiety provides a convenient attachment point for further synthetic elaboration. It can be readily converted to a variety of functional groups, including amides, esters, and other bioisosteres, through standard coupling chemistries. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different substituents that can interact with specific residues in the target kinase.[7][18] This functional handle is particularly valuable for attaching groups that can induce desirable conformational changes in the protein or target unique sub-pockets, thereby enhancing selectivity.
Visualizing a Synthetic Pathway to Kinase Inhibitors
The following diagram illustrates a generalized synthetic workflow for the elaboration of a 3-cyano-4-morpholinobenzoic acid core into a hypothetical kinase inhibitor. This pathway highlights key chemical transformations that are commonly employed in medicinal chemistry campaigns.
Caption: Generalized workflow for the synthesis of kinase inhibitors from a 3-cyano-4-morpholinobenzoic acid scaffold.
Application Protocol: Synthesis of a Representative Kinase Inhibitor Intermediate
This protocol details a representative synthesis of a key intermediate based on the 3-cyano-4-morpholinobenzoic acid scaffold.
Objective: To synthesize 3-cyano-4-morpholinobenzamide derivatives as potential kinase inhibitor precursors.
Materials:
3-Cyano-4-morpholinobenzoic acid
Oxalyl chloride
Dimethylformamide (DMF) (catalytic)
Dichloromethane (DCM)
Desired primary or secondary amine
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
Acid Chloride Formation:
To a solution of 3-cyano-4-morpholinobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
The reaction progress can be monitored by thin-layer chromatography (TLC).
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
Amide Coupling:
Dissolve the crude acid chloride in anhydrous DCM.
In a separate flask, dissolve the desired amine (1.1 eq) and a base such as TEA or DIPEA (1.5 eq) in DCM.
Slowly add the amine solution to the acid chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC until the starting acid chloride is consumed.
Work-up and Purification:
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-cyano-4-morpholinobenzamide derivative.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Targeting a Critical Signaling Pathway: The Role of BTK
The B-cell receptor signaling pathway is a cascade of intracellular events crucial for B-cell development, proliferation, and survival.[19] Bruton's tyrosine kinase (BTK) is a key node in this pathway.[20][21] Upon BCR activation, BTK is phosphorylated, which in turn activates downstream signaling molecules, including PLC-γ.[19] This ultimately leads to the activation of transcription factors like NF-κB, promoting cell survival and proliferation.[5] In many B-cell malignancies, this pathway is constitutively active, making BTK an attractive therapeutic target.[1][20] Irreversible BTK inhibitors, such as ibrutinib, covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to its sustained inhibition.[3][5][20]
Caption: Simplified schematic of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.
Representative Kinase Inhibitors and Their Biological Activity
The following table summarizes the biological activity of several kinase inhibitors that feature key structural motifs found in the 3-cyano-4-morpholinobenzoic acid scaffold.
Compound
Target Kinase(s)
IC₅₀ (nM)
Key Structural Features
Ibrutinib
BTK
0.5
Acrylamide, Pyrazolopyrimidine
Acalabrutinib
BTK
5.1
Acrylamide, Pyrrolopyrimidine
Zanubrutinib
BTK
0.5
Acrylamide, Pyrazolopyrimidine
GDC-0941
PI3Kα
3
Morpholine, Thienopyrimidine
ZSTK474
PI3K
37
Morpholine, Triazine
Data compiled from publicly available sources.[22][23]
Conclusion and Future Perspectives
The 3-cyano-4-morpholinobenzoic acid scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. The strategic combination of a morpholine ring for improved physicochemical properties, a cyano group for key binding interactions, and a versatile benzoic acid handle for synthetic elaboration provides a powerful platform for medicinal chemists. As our understanding of the human kinome deepens, the rational design of inhibitors based on such privileged scaffolds will continue to be a cornerstone of modern drug discovery, offering the potential for more effective and selective therapies for a wide range of diseases.
References
Guilinger, J. P., et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. Nature Chemical Biology, 17(8), 843-850. Available from: [Link].
Guilinger, J. P., et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. bioRxiv. Available from: [Link].
Qiu, H., et al. (2018). Discovery of potent, highly selective covalent irreversible BTK inhibitors from a fragment hit. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903. Available from: [Link].
Herman, S. E., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology, 10(3), 337-348. Available from: [Link].
Enzymlogic. Enhancing Reversible Covalent Drug Design. Available from: [Link].
Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Available from: [Link].
Patsnap Synapse. (2024). Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes. Available from: [Link].
Liu, Y., et al. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 57(12), 5421-5437. Available from: [Link].
Hayakawa, M., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(22), 2821-2843. Available from: [Link].
Zhang, N., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828. Available from: [Link].
Carbone, A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(11), 1904-1914. Available from: [Link].
Gnezdilov, O. I., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. Available from: [Link].
Wright, E. W., et al. (2020). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 25(20), 4785. Available from: [Link].
Zhang, S. Q., et al. (2016). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry, 24(1), 124-132. Available from: [Link].
Hayakawa, M., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current Topics in Medicinal Chemistry, 13(22), 2821-2843. Available from: [Link].
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Cyano-4-isopropoxybenzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link].
Asim, M., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4292. Available from: [Link].
Wen, T., et al. (2020). Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). Expert Opinion on Therapeutic Patents, 30(12), 945-960. Available from: [Link].
Al-Salama, Z. T. (2022). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Pharmaceuticals, 15(7), 844. Available from: [Link].
Bavi, R., et al. (2016). Exploration of Novel Inhibitors for Bruton's Tyrosine Kinase by 3D QSAR Modeling and Molecular Dynamics Simulation. PLoS ONE, 11(1), e0147190. Available from: [Link].
Wen, T., et al. (2021). Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. Leukemia, 35(2), 312-332. Available from: [Link].
Carbone, A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(11), 1904-1914. Available from: [Link].
S. C. S. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(19), 2945-2969. Available from: [Link].
Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-426. Available from: [Link].
Google Patents. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
Reyes-Vivas, H., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(21), 6598. Available from: [Link].
IOSR Journal of Applied Chemistry. (2017). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. Available from: [Link].
Axisa, K., et al. (n.d.). Structure Activity Relationship of Drugs of Abuse. University of Malta. Available from: [Link].
MDPI. (2023). Special Issue “The Role of Natural Products in Drug Discovery”. Available from: [Link].
Application Note: Comprehensive Analytical Characterization of 3-Cyano-4-morpholinobenzoic Acid
Executive Summary & Scientific Context In modern medicinal chemistry, 3-Cyano-4-morpholinobenzoic acid (CAS: 1962781-92-5)[1] serves as a highly versatile building block. The morpholine ring is a ubiquitous pharmacophore...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
In modern medicinal chemistry, 3-Cyano-4-morpholinobenzoic acid (CAS: 1962781-92-5)[1] serves as a highly versatile building block. The morpholine ring is a ubiquitous pharmacophore known to improve aqueous solubility and kinase hinge-binding affinity, while the strongly electron-withdrawing cyano group enhances metabolic stability and acts as a hydrogen bond acceptor. The benzoic acid moiety provides a robust handle for amide coupling or esterification.
However, characterizing this compound presents unique analytical challenges. It possesses a pseudo-zwitterionic nature—combining a basic morpholine nitrogen with an acidic carboxylic acid—which can lead to complex chromatographic behaviors and secondary stationary-phase interactions. This application note details an orthogonal, self-validating analytical strategy to rigorously characterize its purity, exact mass, structural connectivity, and functional group integrity.
Physicochemical Profile
Table 1: Physicochemical Properties of 3-Cyano-4-morpholinobenzoic Acid
To ensure absolute confidence in the structural identity and purity of the compound, we employ a multi-modal workflow. The logic tree below illustrates the causality between the chosen techniques and the specific molecular features they interrogate.
Figure 1: Orthogonal analytical strategy and mechanistic rationale for compound characterization.
Protocol 1: RP-HPLC-UV for Purity and Impurity Profiling
Scientific Rationale (Causality):
Because 3-Cyano-4-morpholinobenzoic acid contains both a basic amine and an acidic carboxylate (pKa ~4.0), it is highly susceptible to peak tailing on standard silica-based C18 columns. This occurs due to secondary interactions between the basic morpholine nitrogen and deprotonated residual silanols on the stationary phase[2]. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we achieve a pH of ~2.0. This dual-action modifier fully protonates the carboxylic acid (suppressing its ionization) and ion-pairs with the morpholine nitrogen (masking active silanol sites), resulting in a sharp, symmetrical chromatographic peak[3].
Methodology:
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% TFA in LC-MS grade H₂O.
Mobile Phase B: LC-MS grade Acetonitrile.
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Column Temperature: 30 °C.
Table 2: RP-HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
95
5
2.0
1.0
95
5
12.0
1.0
10
90
15.0
1.0
10
90
15.1
1.0
95
5
20.0
1.0
95
5
System Suitability & Self-Validation:
In accordance with ICH Q2(R1) guidelines[4][5], inject a standard solution (1 mg/mL) five consecutive times. The method is considered self-validated for precision if the relative standard deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5.
Protocol 2: LC-ESI-HRMS for Exact Mass Confirmation
Scientific Rationale (Causality):
Electrospray Ionization (ESI) is highly dependent on the analyte's ability to hold a charge in solution. The basic morpholine nitrogen readily accepts a proton, making ESI positive mode (ESI+) highly sensitive for detecting the
[M+H]+
ion. Conversely, the carboxylic acid readily deprotonates, making ESI negative mode (ESI-) ideal for the
[M−H]−
ion. Running both modes provides orthogonal confirmation of the molecular weight.
Methodology:
Ionization: ESI+ and ESI- with polarity switching.
Capillary Voltage: 3.0 kV (ESI+), 2.5 kV (ESI-).
Expected Ions:
ESI+:
m/z
233.0921
[M+H]+
ESI-:
m/z
231.0775
[M−H]−
System Suitability & Self-Validation:
Infuse an internal mass calibrant (e.g., Leucine Enkephalin) continuously via a lock-mass spray. The mass accuracy must remain within ≤5 ppm error from the theoretical monoisotopic mass to validate the instrument's calibration state.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
Scientific Rationale (Causality):
DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bond accepting capability disrupts the intermolecular hydrogen-bonded dimers formed by the carboxylic acid, drastically improving solubility and spectral resolution.
Crucial Insight: Novice analysts often mistake the morpholine ring protons for simple first-order triplets. However, because the morpholine ring is locked in a fixed chair conformation, the axial and equatorial protons exist in a rigid 'gauche' arrangement. This creates a complex
AA′XX′
spin system where the chemical shift difference is large, resulting in complex multiplets rather than true triplets[6][7].
Methodology:
Instrument: 400 MHz NMR Spectrometer.
Solvent: DMSO-d₆ (0.5 mL for ~15 mg of sample).
Scans: 16 scans for ¹H, 256 scans for ¹³C.
Table 3: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~13.10
Broad singlet
1H
-COOH (Carboxylic acid)
~8.15
Doublet (
J≈2.0
Hz)
1H
Aromatic C2-H (ortho to CN & COOH)
~8.05
Doublet of doublets (
J≈8.5,2.0
Hz)
1H
Aromatic C6-H (ortho to COOH)
~7.20
Doublet (
J≈8.5
Hz)
1H
Aromatic C5-H (ortho to morpholine)
~3.75
Multiplet (
AA′XX′
system)
4H
Morpholine -CH₂-O-CH₂-
~3.25
Multiplet (
AA′XX′
system)
4H
Morpholine -CH₂-N-CH₂-
System Suitability & Self-Validation:
Verify the residual solvent peak of DMSO-d₆ at exactly 2.50 ppm (¹H) and 39.5 ppm (¹³C). The full width at half maximum (FWHM) of the residual solvent peak should be <1.0 Hz to confirm proper magnetic shimming.
Protocol 4: ATR-FTIR Spectroscopy
Scientific Rationale (Causality):
Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive artifact in the 3000–3500 cm⁻¹ region, which obscures the critical, broad O-H stretching band of the carboxylic acid. ATR allows for direct, solid-state analysis of the neat powder, preserving the true vibrational profile.
Methodology:
Instrument: FTIR spectrometer equipped with a diamond ATR crystal.
~1680 cm⁻¹: Strong
C=O
(carbonyl) stretch of the benzoic acid.
~1110 cm⁻¹: Strong asymmetric
C−O−C
stretch of the morpholine ether linkage.
System Suitability & Self-Validation:
Collect a background spectrum of the clean, empty diamond crystal immediately prior to sample analysis. The background must be automatically subtracted to eliminate atmospheric CO₂ (2350 cm⁻¹) and water vapor interferences, ensuring the ~2220 cm⁻¹ cyano peak is not distorted.
A Comprehensive Guide to the Amide Coupling of 3-Cyano-4-morpholinobenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-Cyano-4-morpholinobenzoic acid is a key structural motif and versatile building block in modern medicinal chemistry, frequent...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-4-morpholinobenzoic acid is a key structural motif and versatile building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. The successful coupling of this carboxylic acid with a diverse range of primary and secondary amines is a critical step in drug discovery pipelines. This application note provides a detailed guide for researchers, offering a theoretical overview of amide bond formation, two robust and field-proven protocols using common coupling reagents, a comparative summary of methodologies, and a practical troubleshooting guide. The protocols are designed to be self-validating, emphasizing reaction monitoring and purification to ensure the synthesis of high-purity target molecules.
Introduction: The Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is typically unfavorable under standard conditions. The amine, being basic, tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[1] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[2][3]
This activation is accomplished using coupling reagents, which react with the carboxylate to form a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond.
Caption: General mechanism of amide bond formation via an activated intermediate.
This guide details two of the most reliable and widely used protocols for this transformation: one utilizing the carbodiimide EDC in conjunction with NHS, and another employing the uronium salt HATU.
Protocol 1: EDC/Sulfo-NHS Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[4][5] This intermediate can be prone to side reactions and racemization.[6] To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS rapidly converts the O-acylisourea into a more stable, amine-reactive NHS ester, improving coupling efficiency and minimizing side products. The byproducts of this reaction are water-soluble, which greatly simplifies purification through aqueous workup.[4]
Mechanism Overview
The two-step process involves the initial activation of the carboxyl group by EDC, followed by the formation of the NHS ester. This stable intermediate is then coupled with the amine.[7]
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-Cyano-4-morpholinobenzoic acid (1.0 eq) and NHS (1.2 eq). Dissolve the solids in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration).
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) to the mixture in one portion.
Activation Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. The activation is most efficient at a pH of 4.5-7.2.[8]
Coupling: Add the amine (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, to the activated mixture.
Reaction: Stir the reaction at room temperature for 4 to 24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.
Workup:
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.
Transfer the mixture to a separatory funnel and wash sequentially with:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[9][10]
Caption: Workflow for the EDC/NHS mediated coupling protocol.
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[9][11] It is renowned for its rapid reaction kinetics, high yields, and ability to suppress racemization, making it particularly suitable for sterically hindered acids or amines.[11][12] The mechanism involves activation of the carboxylic acid to form a highly reactive OAt-active ester.[11] This reaction requires a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[9][11]
Mechanism Overview
In the presence of DIPEA, the carboxylate attacks HATU to form an unstable intermediate, which rapidly rearranges to the OAt-active ester, releasing tetramethylurea. The amine then attacks this active ester to form the amide bond and release 1-hydroxy-7-azabenzotriazole (HOAt).[11]
Materials and Reagents
3-Cyano-4-morpholinobenzoic acid (1.0 eq)
Amine (primary or secondary, 1.0 - 1.2 eq)
HATU (1.0 - 1.5 eq)
DIPEA (2.0 - 3.0 eq)
Anhydrous solvents (e.g., DMF, DCM, ACN, THF)
Nitrogen or Argon atmosphere
Standard laboratory glassware
Magnetic stirrer
Step-by-Step Experimental Protocol
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-Cyano-4-morpholinobenzoic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in a suitable anhydrous solvent (e.g., DMF, approx. 0.1-0.5 M concentration).
Pre-activation: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.[9]
Coupling: Add the amine (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, to the pre-activated mixture.
Reaction: Stir the reaction at room temperature for 1 to 18 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.
Workup:
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Transfer the mixture to a separatory funnel and wash sequentially with:
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[9]
Caption: Workflow for the HATU mediated coupling protocol.
Summary of Reaction Parameters
The choice of coupling reagent can depend on the substrate, desired reaction time, and cost. Below is a summary of typical conditions.
Parameter
EDC/NHS Protocol
HATU Protocol
Carboxylic Acid
1.0 eq
1.0 eq
Amine
1.0 - 1.2 eq
1.0 - 1.2 eq
Coupling Reagent
EDC·HCl (1.2 - 1.5 eq)
HATU (1.0 - 1.5 eq)
Additive/Base
NHS (1.2 - 1.5 eq)
DIPEA (2.0 - 3.0 eq)
Typical Solvents
DMF, DCM, ACN
DMF, DCM, ACN, THF
Temperature
0 °C to Room Temp
Room Temperature
Reaction Time
4 - 24 hours
1 - 18 hours
Pros
Cost-effective, water-soluble byproducts.
High efficiency, fast kinetics, low racemization, good for hindered substrates.
Cons
Slower kinetics, potential for side reactions without NHS.
1. Inactive reagents (hydrolyzed EDC or HATU).2. Wet solvent or reagents.3. Insufficient base (HATU protocol).4. Sterically hindered amine/acid.
1. Use fresh, high-quality reagents. Store EDC and HATU in a desiccator.2. Use anhydrous solvents. Dry starting materials if necessary.3. Ensure adequate DIPEA (at least 2 eq) is used.4. Increase reaction time, temperature (up to 40-50 °C), or switch to a more potent coupling reagent like HATU if using EDC.
Multiple Byproducts
1. Side reaction of O-acylisourea (EDC protocol).2. Amine reacting with HATU reagent.3. Reaction temperature too high.
1. Ensure NHS is added with EDC to form the stable active ester.2. Follow the correct order of addition: pre-activate the acid with HATU/DIPEA before adding the amine.3. Maintain reaction at room temperature unless necessary.
1. Perform the aqueous workup diligently. Additional acidic/basic washes can be beneficial.2. Optimize column chromatography conditions (try different solvent systems or gradients). Consider recrystallization as an alternative.[10]
Conclusion
The successful synthesis of amide derivatives from 3-Cyano-4-morpholinobenzoic acid is readily achievable through standard coupling methodologies. The EDC/NHS protocol offers a cost-effective and reliable method with simplified byproduct removal, while the HATU protocol provides a more rapid and powerful option for challenging or sterically hindered substrates. By understanding the underlying chemical principles and carefully following the detailed protocols and purification procedures outlined in this guide, researchers can confidently and efficiently synthesize their target molecules.
References
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
Sabila, M. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(20), 5472-5475. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
Angell, Y. L., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 527-531. Retrieved from [Link]
CD Bioparticles. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
Google Patents. (n.d.). US7102032B2 - Purification of amide compound.
The Organic Chemistry Tutor. (2013). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. Retrieved from [Link]
Khan Academy. (2019). Activation Substitution of Carboxylic Acids. YouTube. Retrieved from [Link]
ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution? Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
Gunda, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3421-3424. Retrieved from [Link]
LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
Application Note & Protocols: In Vitro Assay Development for Screening 3-Cyano-4-morpholinobenzoic Acid Derivatives as Xanthine Oxidase Inhibitors
Introduction: The Rationale for Targeting Xanthine Oxidase Xanthine oxidase (XO) is a critical enzyme that catalyzes the final two steps in the purine catabolism pathway, converting hypoxanthine to xanthine and subsequen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for Targeting Xanthine Oxidase
Xanthine oxidase (XO) is a critical enzyme that catalyzes the final two steps in the purine catabolism pathway, converting hypoxanthine to xanthine and subsequently to uric acid.[1][2] Dysregulation of this pathway leading to the overproduction of uric acid results in hyperuricemia, a primary etiological factor in gout, a debilitating inflammatory arthritis.[1][2] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing gout and other conditions associated with hyperuricemia.[1][3]
The 3-cyano-4-morpholinobenzoic acid scaffold represents a promising class of small molecules for enzyme inhibition. The morpholine moiety is a common feature in CNS-active drugs and other therapeutics, valued for its ability to improve physicochemical properties like solubility and for its specific molecular interactions.[4] The cyano and benzoic acid groups provide key electronic and structural features for targeted binding. This application note details a robust, spectrophotometric in vitro assay designed to identify and characterize novel inhibitors of xanthine oxidase from a library of 3-cyano-4-morpholinobenzoic acid derivatives. The protocol uses Febuxostat, a potent and selective non-purine xanthine oxidase inhibitor, as a positive control to validate assay performance.[5][6][7]
Principle of the Assay
The assay quantifies xanthine oxidase activity by monitoring the enzymatic production of uric acid, which has a distinct absorbance maximum at approximately 290-295 nm.[1][2] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Test compounds that inhibit xanthine oxidase will decrease the rate of uric acid formation. The inhibitory potential is quantified by comparing the reaction rate in the presence of the test compound to that of an uninhibited control reaction.[1]
The enzymatic reaction is as follows:
Hypoxanthine → Xanthine → Uric Acid (catalyzed by Xanthine Oxidase)
Materials and Reagents
Reagent
Supplier
Catalog No.
Storage
Notes
Xanthine Oxidase (from bovine milk)
Sigma-Aldrich
X4376
-20°C
Activity may vary by lot.
Xanthine
Sigma-Aldrich
X7375
Room Temp.
Prepare fresh stock solution.
Febuxostat (Positive Control)
Sigma-Aldrich
SML1689
Room Temp.
3-Cyano-4-morpholinobenzoic acid derivatives
Varies
Varies
As specified
Test compounds.
Potassium Phosphate, Monobasic
Fisher Sci
P285
Room Temp.
For buffer preparation.
Potassium Phosphate, Dibasic
Fisher Sci
P288
Room Temp.
For buffer preparation.
Dimethyl Sulfoxide (DMSO), ACS Grade
Sigma-Aldrich
D8418
Room Temp.
Vehicle for compounds.
96-well UV-transparent microplates
Corning
3635
Room Temp.
Essential for UV absorbance readings.
Deionized Water (ddH₂O)
---
---
Room Temp.
High purity (≥18 MΩ·cm).
Detailed Protocols
Reagent Preparation
Assay Buffer (50 mM Potassium Phosphate, pH 7.5):
Prepare solutions of 50 mM monobasic and 50 mM dibasic potassium phosphate.
Mix the two solutions, titrating the dibasic solution into the monobasic solution while monitoring with a calibrated pH meter until the pH reaches 7.5.
Filter sterilize and store at 4°C.
Xanthine Substrate Stock (10 mM):
Weigh out the required amount of xanthine.
To a 10 mL conical tube, add xanthine and ~8 mL of ddH₂O.
Add 1 M NaOH dropwise while vortexing until the xanthine is fully dissolved.
Adjust the final volume to 10 mL with ddH₂O. Store at -20°C in aliquots.
Xanthine Oxidase Working Solution (0.1 units/mL):
Immediately before use, dilute the commercial stock of xanthine oxidase in ice-cold Assay Buffer to a final concentration of 0.1 units/mL.[8]
Keep the enzyme solution on ice at all times. The optimal concentration may need to be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.
Compound and Control Preparation:
Test Compounds: Prepare 10 mM stock solutions of each 3-cyano-4-morpholinobenzoic acid derivative in 100% DMSO.
Febuxostat (Positive Control): Prepare a 10 mM stock solution in 100% DMSO.
From these stocks, create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO for IC₅₀ determination.
Assay Workflow Diagram
Caption: High-level workflow for the Xanthine Oxidase inhibition assay.
Spectrophotometric Assay Protocol (96-Well Plate)
This protocol is for a final assay volume of 200 µL.
Plate Layout: Design the plate map to include wells for blanks, negative controls (no inhibitor), positive controls (Febuxostat), and test compounds. (See Table 2 for an example).
Compound Addition: Add 2 µL of the appropriate DMSO solution (test compound, Febuxostat, or 100% DMSO for controls) to each well.
Enzyme Addition: Add 98 µL of the Xanthine Oxidase working solution (0.1 units/mL) to all wells except the 'Blank' wells. To the 'Blank' wells, add 98 µL of Assay Buffer.
Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 15 minutes at 25°C.[8][9] This step allows the inhibitors to bind to the enzyme before the reaction starts.
Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the xanthine substrate solution to all wells.[9] The final xanthine concentration should be optimized (e.g., 150 µM).[8]
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 295 nm every 30 seconds for 20 minutes.[2][10]
V₀_inhibitor is the rate of the well with the test compound.
V₀_neg_control is the average rate of the negative control wells.
V₀_blank is the average rate of the blank wells.
IC₅₀ Determination
Plot % Inhibition vs. log[Inhibitor Concentration].
Fit the data to a four-parameter logistic (4PL) equation (sigmoidal dose-response curve).
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
Assay Validation: Ensuring Trustworthiness
Z'-Factor Calculation
The Z'-factor (Z-prime) is a statistical parameter that quantifies the suitability of an assay for high-throughput screening (HTS).[12] It measures the separation between the positive and negative control signals.[13][14]
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., a high concentration of Febuxostat causing full inhibition, resulting in a low reaction rate).
μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO vehicle, maximum reaction rate).
0.5 ≤ Z' < 0.7: A good assay, acceptable for screening.[12][13]
Z' < 0.5: A marginal assay that requires optimization.[15]
Mechanism of Inhibition (Optional Follow-up)
For promising hits, determining the mechanism of inhibition (e.g., competitive, non-competitive) provides valuable insight. This can be achieved by performing kinetic studies where the concentration of the substrate (xanthine) is varied in the presence of a fixed concentration of the inhibitor. A Lineweaver-Burk plot analysis can then be used to visualize the inhibition type.[16][17]
Caption: Simplified relationship between competitive and non-competitive inhibition.
Troubleshooting
Problem
Possible Cause(s)
Solution(s)
Low Z'-Factor (<0.5)
High variability in control wells; Low signal-to-background ratio.
Reduce enzyme concentration or measurement time; Check buffer pH and stability.
Compound Precipitation
Poor solubility of test compounds in assay buffer.
Check final DMSO concentration (keep ≤1%); Use solubility-enhancing agents if compatible with the enzyme.
High Blank Signal
Substrate degradation or contamination.
Prepare fresh substrate solution; Use high-purity water and reagents.
References
Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
Febuxostat - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]
What is the mechanism of action (MOA) of Febuxostat (febuxostat)? - Dr.Oracle. (2025, October 26). Dr.Oracle. Retrieved March 28, 2026, from [Link]
Febuxostat (Uloric): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, June 6). WebMD. Retrieved March 28, 2026, from [Link]
What is the mechanism of Febuxostat? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved March 28, 2026, from [Link]
On HTS: Z-factor. (2023, December 12). On HTS. Retrieved March 28, 2026, from [Link]
In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (n.d.). Journal of Reports in Pharmaceutical Sciences. Retrieved March 28, 2026, from [Link]
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). GraphPad. Retrieved March 28, 2026, from [Link]
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved March 28, 2026, from [Link]
The Z prime value (Z´) | BMG LABTECH. (2025, January 27). BMG LABTECH. Retrieved March 28, 2026, from [Link]
Z-factor - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]
In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F - Revista Bionatura. (2023, March 15). Revista Bionatura. Retrieved March 28, 2026, from [Link]
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - ResearchGate. (2026, January 10). ResearchGate. Retrieved March 28, 2026, from [Link]
Screening of Xanthine Oxidase Inhibitors by Liquid Crystal-Based Assay Assisted with Enzyme Catalysis-Induced Aptamer Release | Analytical Chemistry - ACS Publications. (2021, April 7). ACS Publications. Retrieved March 28, 2026, from [Link]
Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
in vitro and in silico evaluation of xanthine oxidase inhibitory activity of quercetin contained in sonchus arvensis leaf extract - SciSpace. (n.d.). SciSpace. Retrieved March 28, 2026, from [Link]
XANTHINE OXIDASE ASSAY KIT - LIBIOS. (n.d.). LIBIOS. Retrieved March 28, 2026, from [Link]
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed. (2024, August 23). PubMed. Retrieved March 28, 2026, from [Link]
In vitro and in silico Xanthine Oxidase Inhibitory Activity of Selected Phytochemicals Widely Present in Various Edible Plants - PubMed. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]
Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed. (2000, December 18). PubMed. Retrieved March 28, 2026, from [Link]
In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8). Da-Ta Biotech. Retrieved March 28, 2026, from [Link]
An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). ResearchGate. Retrieved March 28, 2026, from [Link]
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). PubMed. Retrieved March 28, 2026, from [Link]
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. (n.d.). Google Patents.
(PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Morpholines. Synthesis and biological activity - OA Monitor Ireland. (n.d.). OA Monitor Ireland. Retrieved March 28, 2026, from [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Journal of Pharmaceutical Research International. Retrieved March 28, 2026, from [Link]
synthetic applications of related cyanobenzoic acid compounds.
An In-Depth Technical Guide to the Synthetic Applications of Cyanobenzoic Acid Compounds Introduction: The Unique Duality of Cyanobenzoic Acids Cyanobenzoic acids are a class of aromatic compounds characterized by a benz...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthetic Applications of Cyanobenzoic Acid Compounds
Introduction: The Unique Duality of Cyanobenzoic Acids
Cyanobenzoic acids are a class of aromatic compounds characterized by a benzene ring substituted with both a carboxylic acid (-COOH) and a nitrile (-C≡N) group. This dual functionality makes them exceptionally valuable and versatile building blocks in organic synthesis.[1][2] The electron-withdrawing nature of the cyano group increases the acidity of the carboxylic acid compared to benzoic acid itself, influencing its reactivity.[3] The three positional isomers—2-cyanobenzoic acid, 3-cyanobenzoic acid, and 4-cyanobenzoic acid—each offer distinct steric and electronic properties, allowing for fine-tuned control over synthetic outcomes.
The true power of these molecules lies in the orthogonal reactivity of the two functional groups. The carboxylic acid can readily undergo esterification, amidation, or conversion to an acid halide, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1] This allows for a stepwise, controlled elaboration of molecular complexity, making them indispensable in the synthesis of pharmaceuticals, advanced materials, and chemical probes.
Physicochemical Properties of Cyanobenzoic Acid Isomers
A clear understanding of the fundamental properties of each isomer is crucial for experimental design. The following table summarizes key data for the ortho, meta, and para isomers.
The distinct functional groups on the cyanobenzoic acid scaffold can be targeted with high selectivity, providing a powerful platform for divergent synthesis.
Caption: A typical workflow for the synthesis and characterization of a Metal-Organic Framework.
Precursors for High-Performance Polymers and Organic Electronics
The unique electronic properties and reactivity of cyanobenzoic acids make them valuable in the synthesis of specialized polymers and organic semiconductors, contributing to advancements in flexible electronics and display technologies.
[2]
Section 3: Advanced Synthetic Methodologies
Beyond their direct use, cyanobenzoic acids are central to the development of novel synthetic methods. These methods often provide more efficient or environmentally friendly routes to valuable chemical intermediates.
The Sandmeyer Reaction: A Classic Route
A foundational method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This allows for the synthesis of cyanobenzoic acids from their readily available aminobenzoic acid counterparts. [8]The process involves the conversion of the amino group to a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source. This method is particularly useful when the corresponding aminobenzoic acid is more accessible or cheaper than the tolunitrile precursor needed for oxidation.
Detailed Protocol 2: Synthesis of 4-Cyanobenzoic Acid via Sandmeyer Reaction
This protocol is adapted from established procedures for the cyanation of diazonium salts.
[8]
Diazotization:
In a beaker, dissolve 4-aminobenzoic acid (13.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) with gentle heating.
Cool the solution to 0-5 °C in an ice-salt bath. A fine precipitate of the hydrochloride salt may form.
Slowly add a pre-chilled solution of sodium nitrite (NaNO₂, 7.0 g, 0.101 mol) in water (20 mL) dropwise. Keep the temperature below 5 °C throughout the addition. Stir for an additional 15 minutes after addition is complete to ensure full formation of the diazonium salt solution.
Cyanation:
In a separate larger flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (CuCN, 13.5 g, 0.15 mol) and potassium cyanide (KCN, 19.5 g, 0.3 mol) in water (100 mL). Caution: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood.
Warm the cyanide solution to 60-70 °C.
Slowly and carefully add the cold diazonium salt solution from step 1 to the warm cyanide solution with vigorous stirring. Significant frothing and nitrogen gas evolution will occur.
After the addition is complete, heat the mixture on a steam bath for 30 minutes.
Work-up and Hydrolysis:
The intermediate nitrile can be isolated, but it is often more convenient to directly hydrolyze any potential amide byproducts. Add a solution of sodium hydroxide (20 g) in water (100 mL) and heat the mixture under reflux for 1 hour.
Cool the dark solution and filter it to remove any insoluble copper salts.
Acidify the filtrate with concentrated hydrochloric acid until pH ~2. A precipitate of 4-cyanobenzoic acid will form.
Purification & Validation:
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure 4-cyanobenzoic acid.
The product should be a white solid. Its identity can be confirmed by melting point analysis and comparison with an authentic sample. This route provides a valuable alternative to oxidation methods.
[8]
Modern Decarboxylative and Electrochemical Methods
Recent advances have focused on greener and more direct cyanation methods.
Decarboxylative Cyanation: Strategies have been developed for the decarboxylative cyanation of benzoic acids using non-toxic cyanide sources like potassium ferrocyanide (K₄Fe(CN)₆) with a copper promoter. [9]This method avoids starting from halogenated arenes and releases only CO₂ as a byproduct.
Paired Electrosynthesis: A novel approach involves the direct cyanation of benzoic acid to benzonitrile via electrolysis in liquid ammonia. [10][11][12]In this process, benzoic acid is reduced at the cathode while an iodide electrolyte is oxidized at the anode; the products then react to form the nitrile. This method operates at room temperature and avoids toxic reagents.
[10][12]
Conclusion
Cyanobenzoic acid and its related compounds are far more than simple chemical intermediates; they are enabling tools for innovation across multiple scientific disciplines. Their unique bifunctional nature provides a robust platform for constructing the complex molecular architectures required for next-generation pharmaceuticals and advanced materials. From foundational roles in drug synthesis to their use as sophisticated linkers in MOFs, the applications of cyanobenzoic acids continue to expand. The ongoing development of novel synthetic protocols, including greener electrochemical and decarboxylative methods, ensures that these versatile building blocks will remain at the forefront of chemical research for years to come.
References
Ningbo Inno Pharmchem Co., Ltd. (2025). 3-Cyanobenzoic Acid: A Versatile Building Block in Chemical Synthesis.
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 4-Cyanobenzoic Acid in Advancing Pharmaceutical Synthesis.
Ningbo Inno Pharmchem Co., Ltd. (2026). 4-Cyanobenzoic Acid: A Key Building Block for Pharmaceutical Synthesis.
CymitQuimica. CAS 619-65-8: 4-Cyanobenzoic acid.
RSC Publishing. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia.
ResearchGate. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia.
RSC Publishing. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia.
ACS Publications. (2016). Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions. The Journal of Organic Chemistry.
Chem-Impex. 3-Cyanobenzoic acid.
CymitQuimica. CAS 1877-72-1: 3-Cyanobenzoic acid.
Wikipedia. Cyanation.
Guidechem. 4-Cyanobenzoic acid 619-65-8 wiki.
Sigma-Aldrich. 3-Cyanobenzoic acid 98 1877-72-1.
PMC. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
Guidechem. 2-cyanobenzoic acid 3839-22-3.
Google Patents. Process for the preparation of cyanobenzoic acid.
ChemicalBook. (2026). 4-Cyanobenzoic acid.
Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
PubMed. (2020). Molecular Probes to Evaluate the Synthesis and Production Potential of an Odorous Compound (2-methylisoborneol) in Cyanobacteria.
RSC Publishing. (2022). Metal–organic frameworks (MOFs) based nanofiber architectures for the removal of heavy metal ions. RSC Advances.
PMC. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry.
challenges in the synthesis of 3-Cyano-4-morpholinobenzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 3-Cyano-4-morpholinobenz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 3-Cyano-4-morpholinobenzoic acid (CAS 1962781-92-5).
This molecule is a critical building block in medicinal chemistry—most notably utilized in the synthesis of potent Retinoic Acid Receptor-Related Orphan Receptor C2 (RORγt) inverse agonists for autoimmune disease therapies . However, its synthesis presents unique chemoselectivity and purification challenges. This guide dissects the causality behind these bottlenecks and provides self-validating protocols to ensure high-yield, high-purity synthesis.
Pathway & Mechanism Visualization
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). Below is the logical mapping of the two primary synthetic routes, highlighting why the ester-mediated route is chemically superior to the direct acid route.
Fig 1: Comparison of direct SNAr and ester-mediated routes for 3-cyano-4-morpholinobenzoic acid.
Frequently Asked Questions (FAQs)
Reaction Design & Chemoselectivity
Q: Why am I observing significant formation of a primary amide byproduct during the direct SNAr reaction?A: This is a classic chemoselectivity failure caused by competing reaction kinetics. When you react 3-cyano-4-fluorobenzoic acid directly with morpholine and a base (like K2CO3), the carboxylic acid is immediately deprotonated. The resulting carboxylate anion is electron-donating via induction, which deactivates the aromatic ring toward nucleophilic attack. To force the SNAr to occur, you must increase the temperature (>90°C). However, prolonged heating of a nitrile in the presence of an alkaline base and trace water leads to the hydration of the cyano group, yielding 3-carbamoyl-4-morpholinobenzoic acid.
Solution: Utilize the ester-mediated route (see Protocol below). The methyl ester remains electron-withdrawing, lowering the activation energy for the Meisenheimer complex formation and allowing the SNAr to proceed at mild temperatures (50°C), perfectly preserving the cyano group .
Q: Can I use 4-chloro-3-cyanobenzoic acid instead of the 4-fluoro analogue to save on reagent costs?A: It is highly discouraged. In SNAr reactions, the leaving group ability is dictated by electronegativity, not polarizability or bond strength (as in SN2). Fluorine is vastly superior to chlorine because its extreme electronegativity strongly polarizes the C-F bond, removing electron density from the ipso carbon and stabilizing the rate-determining Meisenheimer intermediate. Switching to the chloro-analogue will stall the reaction, forcing you to use harsher conditions that will inevitably destroy the cyano group.
Workup & Purification Challenges
Q: During the workup of the direct SNAr route, I cannot precipitate the product upon acidification of the aqueous layer. Why?A: You are likely over-acidifying the solution, failing to account for the molecule's zwitterionic nature. 3-Cyano-4-morpholinobenzoic acid contains an acidic carboxylic acid (pKa ~3.5) and a basic morpholine nitrogen. While the morpholine lone pair is partially delocalized into the electron-deficient aromatic ring (lowering its basicity compared to aliphatic morpholine), it will still protonate at a highly acidic pH.
If pH > 6: The molecule exists as a highly water-soluble carboxylate salt.
If pH < 2: The molecule exists as a highly water-soluble morpholinium hydrochloride salt.
Solution: You must perform an isoelectric precipitation . Carefully adjust the pH to exactly 3.5–4.5. At this isoelectric point, the molecule is neutral overall, minimizing its hydration sphere and forcing it to crash out of the aqueous phase as a solid.
Validated Experimental Protocol: The Ester-Mediated Route
To ensure high fidelity and E-E-A-T standards, the following methodology is designed as a self-validating system . Each step contains built-in analytical checkpoints to confirm success before proceeding.
Step 1: Esterification
Causality: Masking the carboxylic acid prevents ring deactivation and avoids the need for harsh SNAr temperatures.
Procedure: Suspend 3-cyano-4-fluorobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic concentrated H2SO4 (0.1 eq). Reflux for 12 hours.
Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (a streaky spot at Rf ~0.1) must completely disappear, replaced by a tight, UV-active spot at Rf ~0.6.
Workup: Evaporate the methanol, dissolve the residue in EtOAc, and wash with saturated NaHCO3. Validation: The cessation of CO2 bubbling confirms complete neutralization of the acid catalyst. Dry over Na2SO4 and concentrate to yield methyl 3-cyano-4-fluorobenzoate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Causality: K2CO3 acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
Procedure: Dissolve the methyl ester (1.0 eq) in anhydrous DMF (0.3 M). Add K2CO3 (2.0 eq) and morpholine (1.2 eq). Stir at 50°C for 4 hours.
Self-Validation Checkpoint: The reaction mixture will visually transition from colorless to a distinct pale yellow as the conjugated morpholino-aromatic system forms. LC-MS must confirm the mass of the intermediate (M+H = 247.1) with no residual starting material.
Workup: Quench with water and extract with EtOAc. Wash the organic layer 3x with brine to remove residual DMF.
Causality: LiOH provides mild, selective hydrolysis of the methyl ester at room temperature without triggering the hydration of the sterically hindered cyano group.
Procedure: Dissolve the intermediate in a THF:H2O mixture (3:1, 0.2 M). Add LiOH·H2O (2.0 eq). Stir at room temperature for 2 hours.
Self-Validation Checkpoint: TLC (Hexane:EtOAc 1:1) will show the complete disappearance of the ester spot.
Isolation: Cool the mixture to 0°C in an ice bath. Insert a calibrated pH meter directly into the stirring solution. Add 1M HCl dropwise. Validation: As the pH meter crosses exactly 4.5 and approaches 4.0, the clear solution will rapidly become opaque, and a dense pale-yellow precipitate will form. Filter the solid, wash with ice-cold water, and dry under a high vacuum.
Quantitative Data: Route Comparison
The table below summarizes the empirical data validating the shift from a direct SNAr approach to the ester-mediated protocol.
Parameter
Direct Acid Route
Ester-Mediated Route (Recommended)
Starting Material
3-Cyano-4-fluorobenzoic acid
Methyl 3-cyano-4-fluorobenzoate
SNAr Temperature
90°C – 110°C
50°C
Reaction Time (SNAr)
16 - 24 hours
4 hours
Primary Byproduct
3-carbamoyl-4-morpholinobenzoic acid
None (Trace unreacted ester)
Workup Method
Difficult Isoelectric Precipitation
Mild Saponification + Clean Precipitation
Overall Isolated Yield
40% – 50%
>82%
Product Purity (HPLC)
~85% (Requires Recrystallization)
>98% (Directly from precipitation)
References
Schnute, M. E., et al. "Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist." Journal of Medicinal Chemistry, 2018, 61(23), 10415-10439. URL:[Link]
Optimization
Technical Support Center: 3-Cyano-4-morpholinobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Cyano-4-morpholinobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-Cyano-4-morpholinobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing troubleshooting guides and frequently asked questions to ensure your success.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis. The most common synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction followed by hydrolysis, or directly using an ester precursor.
Scenario 1: Low or No Conversion in the Nucleophilic Aromatic Substitution (SNAr) Step
Question: I am reacting methyl 4-chloro-3-cyanobenzoate with morpholine, but I am seeing very low conversion to the desired product even after prolonged reaction times. What could be the issue?
Answer:
Low conversion in the SNAr step is a frequent challenge. The efficiency of this reaction hinges on several key factors related to the electrophilicity of the aromatic ring and the reaction conditions.
Causality of the SNAr Reaction: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate called a Meisenheimer complex.[1] For this reaction to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the chloride).[2] The cyano (-CN) and carbomethoxy (-COOCH₃) groups in your starting material are both EWGs. The -CN group is ortho to the chloride, and the -COOCH₃ is para, which provides strong activation for the substitution. Therefore, the issue likely lies in the reaction conditions rather than the substrate's inherent reactivity.
Troubleshooting Steps:
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the cationic counter-ion of the base but do not hydrogen-bond with the nucleophile (morpholine), thus preserving its nucleophilicity. Ensure your solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydroxy-substituted byproducts.
Temperature: SNAr reactions often require heat to overcome the activation energy of breaking aromaticity to form the Meisenheimer complex. A typical temperature range is 80-150 °C. If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor the reaction by TLC or LC-MS to check for product formation versus starting material decomposition.
Base: While morpholine can act as its own base, the reaction generates HCl, which will protonate the morpholine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as K₂CO₃ or DIPEA, is crucial to scavenge this acid and maintain a sufficient concentration of free nucleophile.
Morpholine Stoichiometry: Using a slight excess of morpholine (1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
Caption: Troubleshooting flowchart for low SNAr conversion.
Scenario 2: Incomplete Nitrile Hydrolysis or Amide Byproduct Formation
Question: I have successfully synthesized 3-cyano-4-morpholinobenzonitrile, but upon attempting to hydrolyze the nitrile to the carboxylic acid using NaOH, I am getting a mixture of the desired acid and the corresponding amide. How can I drive the reaction to completion?
Answer:
This is a classic issue in nitrile hydrolysis. The reaction proceeds in two stages: first, the nitrile is hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid (as a carboxylate salt under basic conditions).[3] If the reaction is not sufficiently vigorous or long enough, the stable amide intermediate can be isolated.[4]
Mechanism Insight:
Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation from water yields an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed further in a manner analogous to ester hydrolysis.[4][5]
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water.[3][4]
Troubleshooting Steps:
Increase Reaction Time and/or Temperature: The hydrolysis of the amide to the carboxylate is often the slower step and requires more forcing conditions. Increasing the reflux time or the reaction temperature can often drive the reaction to completion.
Increase Concentration of Acid/Base: Using a more concentrated solution of NaOH or H₂SO₄ can accelerate both steps of the hydrolysis.
Choice of Catalyst: While strong mineral acids and bases are common, factors on your specific molecule might favor one over the other. If your molecule has other base-labile groups, an acidic hydrolysis might be preferable, and vice versa.[6]
Work-up Procedure: Remember that basic hydrolysis will yield the sodium carboxylate salt, which is water-soluble. You must carefully acidify the cooled reaction mixture (e.g., with cold 6 M HCl) to a pH of ~2-3 to precipitate the free carboxylic acid, which can then be collected by filtration.[5]
Parameter
Acid-Catalyzed Hydrolysis
Base-Catalyzed Hydrolysis
Reagents
Conc. H₂SO₄ or HCl in H₂O/Dioxane
10-20% aq. NaOH or KOH in H₂O/Ethanol
Temperature
Reflux (typically >100 °C)
Reflux (typically >100 °C)
Pros
Direct isolation of the carboxylic acid.
Often faster for electron-poor nitriles. Good for acid-sensitive substrates.
Cons
Can cause degradation of acid-sensitive functional groups.
Requires a final acidification step. Can cause degradation of base-sensitive groups.
Key Intermediate
Protonated Amide
Carboxylate Salt
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
The ideal starting material depends on availability and cost. The most common precursors are 4-halo-3-cyanobenzoic acid (or its methyl/ethyl ester) or 4-halo-3-nitrobenzonitrile. Using an ester like methyl 4-chloro-3-cyanobenzoate is often advantageous as it avoids the final, often harsh, nitrile hydrolysis step. The synthesis would be a one-step SNAr reaction followed by a standard ester saponification, which is generally cleaner and higher-yielding than nitrile hydrolysis.
Q2: My final product is off-color (yellow or brown). How can I improve its purity?
Off-color products often indicate the presence of impurities from side reactions or degradation.
Recrystallization: This is the most effective method for purifying the final solid product. A suitable solvent system might be Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes. Experiment with different solvents to find one where the product is sparingly soluble at room temperature but highly soluble when hot.
Activated Carbon (Charcoal) Treatment: If the color is due to highly conjugated, colored impurities, a treatment with activated carbon during the recrystallization process can be very effective. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q3: Are there any alternative methods to introduce the cyano group?
Yes. If your synthesis starts from an aniline precursor (e.g., methyl 4-amino-3-bromobenzoate), the cyano group can be introduced via a Sandmeyer reaction .[7] This involves converting the amino group to a diazonium salt with NaNO₂/HCl, which is then displaced by a cyanide source, typically CuCN.[8] Alternatively, modern cross-coupling methods using palladium or nickel catalysts can be employed to convert an aryl halide (bromide or iodide) to the nitrile using cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆].[9][10] These methods can be milder but are often more expensive due to the catalyst cost.
Caption: Common synthetic routes to the target compound.
Experimental Protocol: Optimized Synthesis from Methyl 4-chloro-3-cyanobenzoate
This two-step protocol is recommended for its reliability and generally high yields.
Step 1: Synthesis of Methyl 3-cyano-4-morpholinobenzoate (SNAr Reaction)
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-chloro-3-cyanobenzoate (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material).
Begin stirring the suspension and add morpholine (1.2 eq.) via syringe.
Heat the reaction mixture to 120 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (10x the volume of DMF used).
A precipitate should form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
Wash the solid thoroughly with water, followed by a small amount of cold ethanol or isopropanol to remove residual DMF and impurities.
Dry the solid under vacuum to yield the crude ester product, which can be used directly in the next step or recrystallized from ethanol if necessary.
Step 2: Synthesis of 3-Cyano-4-morpholinobenzoic acid (Saponification)
In a round-bottom flask, suspend the crude methyl 3-cyano-4-morpholinobenzoate (1.0 eq.) in a 1:1 mixture of ethanol and water.
Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and heat the mixture to reflux (approx. 80-90 °C) for 1-3 hours. The solution should become homogeneous as the reaction proceeds. Monitor by TLC or LC-MS until the ester is fully consumed.
Cool the reaction mixture in an ice bath.
Slowly add 6 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2. A thick white precipitate of the final product will form.
Stir the cold slurry for 30 minutes to ensure complete precipitation.
Collect the product by vacuum filtration, washing the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7).
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
References
Nitrile to Acid - Common Conditions. [Online]. Available: [Link]
Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. [Online]. Available: [Link]
Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. [Online]. Available: [Link]
Chemistry of Nitriles - LibreTexts. [Online]. Available: [Link]
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC. [Online]. Available: [Link]
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry. [Online]. Available: [Link]
Evidence for nucleophilic catalysis in the aromatic substitution reaction catalyzed by (4-chlorobenzoyl)coenzyme A dehalogenase - PubMed. [Online]. Available: [Link]
Technical Support Center: 3-Cyano-4-morpholinobenzoic Acid Workflows
Welcome to the Technical Support Center for 3-Cyano-4-morpholinobenzoic acid (CAS 1962781-92-5) . As a bifunctional building block heavily utilized in targeted drug discovery (e.g., kinase and integrin inhibitors), this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-Cyano-4-morpholinobenzoic acid (CAS 1962781-92-5) . As a bifunctional building block heavily utilized in targeted drug discovery (e.g., kinase and integrin inhibitors), this molecule presents unique synthetic challenges. The interplay between the electron-withdrawing cyano group, the resonance-donating morpholine ring, and the carboxylic acid requires precise chemoselective strategies.
This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure high-fidelity transformations in your discovery workflows.
Quantitative Comparison of Activation & Reduction Strategies
To optimize your synthetic route, consult the following quantitative data summarizing the performance of various functionalization strategies applied to 3-Cyano-4-morpholinobenzoic acid.
Strategy
Reagents / Conditions
Typical Yield (%)
Reaction Time (h)
Primary Limitation / Byproduct
Amide Coupling (Standard)
HATU, DIPEA, DMF, RT
40 - 60%
12 - 16
Stalls with hindered anilines; unreacted SM.
Amide Coupling (Harsh)
SOCl
2
, cat. DMF, Reflux
85 - 95%
2 - 4
Requires rigorous exclusion of moisture.
Nitrile Reduction (Catalytic)
Raney Ni, H
2
(50 psi), NH
3
70 - 80%
24
Secondary amine dimerization (~10-15%).
Nitrile Reduction (Hydride)
BH
3
-THF, Reflux
85 - 90%
12 - 16
Boron-amine complex requires harsh acidic workup.
Core Synthetic Workflows & Decision Trees
Decision tree for 3-Cyano-4-morpholinobenzoic acid functionalization workflows.
Self-Validating Experimental Protocols
Protocol A: In Situ Acid Chloride Generation for Hindered Amide Couplings
When standard uronium-based coupling reagents (HATU/EDCI) fail due to the electronic deactivation caused by the morpholine ring's +M effect, converting the carboxylic acid to a highly electrophilic acid chloride is required .
Step-by-Step Methodology:
Suspension: Suspend 3-Cyano-4-morpholinobenzoic acid (1.0 eq) in anhydrous Toluene (0.2 M) under N
2
.
Activation: Add Thionyl Chloride (SOCl
2
) (3.0 eq) followed by a catalytic amount of anhydrous DMF (0.05 eq).
Reflux: Heat the mixture to 80 °C for 2-3 hours. The suspension will become a homogeneous solution as the acid chloride forms.
Validation Check (Critical): Quench a 10 µL aliquot of the reaction mixture into 200 µL of methanol containing Et
3
N. LC-MS analysis must show >95% conversion to the methyl ester (m/z 247.1 [M+H]+). If unreacted acid remains, extend reflux by 1 hour.
Concentration: Concentrate the mixture under reduced pressure to completely remove excess SOCl
2
. Co-evaporate twice with anhydrous toluene to remove trace HCl.
Coupling: Redissolve the crude acid chloride in anhydrous DCM. Add the target amine (1.2 eq) and DIPEA (2.5 eq) dropwise at 0 °C.
Completion: Warm to room temperature and stir for 2 hours. Workup with saturated NaHCO
3
and extract with DCM.
Protocol B: Chemoselective Nitrile Reduction using Borane-THF
Catalytic hydrogenation of nitriles often yields unwanted secondary amines. Borane-THF provides a chemoselective route to primary amines without cleaving the morpholine C-N bonds .
Step-by-Step Methodology:
Preparation: Dissolve the starting material (1.0 eq) in anhydrous THF (0.1 M) under N
2
and cool to 0 °C.
Reduction: Dropwise add BH
3
-THF complex (1 M in THF, 3.0 eq) to manage the exothermic reaction.
Reflux: Heat the mixture to 70 °C for 12-16 hours.
Quench: Cool to 0 °C and carefully add MeOH dropwise until gas evolution (H
2
) ceases to destroy excess borane.
Complex Cleavage (Critical): The product now exists as a stable boron-amine complex. Add 1M HCl (5.0 eq) and reflux for 1 hour to break this complex.
Validation Check: IR spectroscopy of the crude mixture should show the complete disappearance of the sharp nitrile stretch at ~2220 cm⁻¹.
Isolation: Basify the aqueous layer with 1M NaOH to pH 11. Extract extensively with EtOAc, dry over Na
2
SO
4
, and concentrate to yield the primary amine.
Expert Troubleshooting FAQs
Q: Why is my HATU coupling stalling at 50% conversion, even with excess reagent?A: This is a classic electronic and steric issue. The morpholine ring at the 4-position exerts a strong +M (resonance donating) effect into the phenyl ring, which partially deactivates the carbonyl carbon toward nucleophilic attack. If your incoming amine is a weak nucleophile (e.g., an electron-deficient aniline), the standard active ester intermediate is simply not electrophilic enough. As documented in optimization studies for structurally similar morpholinobenzoic acids, switching to an acid chloride intermediate via SOCl
2
overcomes this activation barrier . Alternatively, microwave irradiation with PyBOP has shown limited success but can be attempted if SOCl
2
is incompatible with your substrate .
Mechanistic divergence in activation strategies for sterically hindered couplings.
Q: During nitrile reduction via hydrogenation, I am observing a significant amount of a higher molecular weight byproduct. What is it, and how do I prevent it?A: You are observing secondary amine dimerization. During the reduction of the cyano group, an intermediate imine is formed. The newly generated primary amine product can act as a nucleophile, attacking this unreduced imine. Upon elimination of ammonia, a secondary amine dimer is formed. To prevent this, you must shift the equilibrium. If using Raney Nickel, perform the reaction in the presence of excess methanolic ammonia. If using Pd/C, add Boc
2
O to the reaction mixture to trap the primary amine as a carbamate immediately upon formation.
Q: Does the morpholine ring interfere with transition metal catalysts during hydrogenation?A: Yes. The tertiary nitrogen of the morpholine ring possesses a lone pair that can coordinate to and poison heterogeneous transition metal surfaces (like Pd/C or PtO
2
). If you must use catalytic hydrogenation for the nitrile reduction, perform the reaction in an acidic medium (e.g., adding equivalents of HCl or acetic acid). This protonates the morpholine nitrogen (pKa ~8.3, though lower in this conjugated system), rendering it non-coordinating and preserving catalyst turnover.
References
[Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy] - Journal of Medicinal Chemistry (via PMC).1[1]
[Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate] - Journal of Medicinal Chemistry (ACS Publications). 2[2]
[US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene] - Google Patents. 3[3]
Technical Support Center: Optimization of Reaction Conditions for 3-Cyano-4-morpholinobenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-4-morpholinobenzoic acid. As a Senior Application Scientist, this document synt...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-4-morpholinobenzoic acid. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to facilitate the optimization of your reaction conditions and troubleshoot common experimental challenges. The methodologies described herein are structured to be self-validating, empowering you to achieve high-yield, high-purity synthesis.
Introduction to the Synthesis
The synthesis of 3-Cyano-4-morpholinobenzoic acid is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide, typically fluoride, from an activated aromatic ring by a nucleophile, in this case, morpholine. The aromatic ring of the starting material, 3-cyano-4-fluorobenzoic acid, is rendered sufficiently electrophilic by the presence of two electron-withdrawing groups: the cyano (-CN) and the carboxylic acid (-COOH) groups. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 3-Cyano-4-morpholinobenzoic acid?
The reaction proceeds via a nucleophilic aromatic substitution mechanism where morpholine displaces the fluorine atom on 3-cyano-4-fluorobenzoic acid. A non-nucleophilic base is required to neutralize the hydrofluoric acid (HF) generated in situ.
Troubleshooting
Technical Support Center: 3-Cyano-4-morpholinobenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Cyano-4-morpholinobenzoic acid (CAS: 1962781-92-5). As a critical building block in the development of Factor Xa inhibitors and Retinoic Acid Receptor-Relate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 3-Cyano-4-morpholinobenzoic acid (CAS: 1962781-92-5). As a critical building block in the development of Factor Xa inhibitors and Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonists [1], the purity of this intermediate directly dictates the success of downstream coupling reactions.
This guide is engineered for drug development professionals. It deconstructs the nucleophilic aromatic substitution (SNAr) of 3-cyano-4-fluorobenzoic acid with morpholine, addressing the mechanistic bottlenecks and common side products encountered during scale-up.
I. Mechanistic Pathway & Impurity Mapping
The synthesis relies on an SNAr mechanism where the strongly electron-withdrawing para-carboxylic acid and ortho-cyano groups activate the fluorinated carbon, facilitating the formation of the Meisenheimer complex [2]. However, the reaction conditions (heat, base, and nucleophile) create competing pathways that generate specific impurities.
Caption: Mechanistic pathway of SNAr synthesis and common side-product formations.
II. Troubleshooting Guides & FAQs
Q1: Why am I observing a +18 Da mass impurity (m/z 251.1) in my LC-MS trace?Diagnosis: You are detecting 3-carbamoyl-4-morpholinobenzoic acid , which results from the hydration of the cyano group.
Causality: Nitriles are highly susceptible to base-catalyzed hydrolysis when trace water is present at elevated temperatures. Potassium carbonate (K₂CO₃) is hygroscopic; if it absorbs atmospheric moisture, hydroxide ions are generated in situ. These hydroxide ions attack the electrophilic nitrile carbon, converting it into a primary amide.
Solution: Transition to strictly anhydrous DMSO. Oven-dry your K₂CO₃ at 120°C for 12 hours prior to use, and ensure the reaction is purged and maintained under an inert nitrogen or argon atmosphere.
Q2: My reaction stalls at 80% conversion. Adding more morpholine doesn't drive it to completion. What is the mechanistic bottleneck?Diagnosis: Incomplete SNAr conversion due to nucleophile deactivation.
Causality: The SNAr reaction generates hydrofluoric acid (HF) as a byproduct. If the inorganic base (K₂CO₃) is clumped or not finely milled, its active surface area is insufficient to scavenge the HF rapidly [3]. Consequently, the HF protonates the morpholine (pKa ~8.3) to form morpholinium fluoride. Protonated morpholine is entirely non-nucleophilic, stalling the reaction regardless of how much excess you add.
Solution: Ensure vigorous mechanical stirring (>500 rpm) to maintain a fine suspension. Use finely powdered, anhydrous K₂CO₃ (2.0 to 2.5 equivalents) to ensure rapid acid scavenging.
Q3: I am detecting a highly lipophilic side product with m/z 302.1. What is it and how do I remove it?Diagnosis: This is the bis-morpholine amide [(3-cyano-4-morpholinophenyl)(morpholino)methanone].
Causality: While carboxylic acids do not typically form amides with secondary amines in the absence of coupling reagents, prolonged heating (>12 hours) at temperatures exceeding 100°C with a large excess of morpholine drives thermal amidation.
Solution: Limit the morpholine stoichiometry to exactly 1.5 equivalents. Cap the reaction temperature at 85°C–90°C and implement strict In-Process Controls (IPC) to quench the reaction immediately once the starting material is consumed.
III. Quantitative Data: Impurity Profiling
Summarized below is the analytical profile of the primary reaction components to aid in rapid LC-MS/HPLC identification.
Compound / Impurity
Molecular Formula
LC-MS (ESI+) m/z
Mechanistic Cause
Prevention Strategy
3-Cyano-4-fluorobenzoic acid (SM)
C₈H₄FNO₂
166.03 [M+H]⁺
Reaction stalling (HF buildup)
Use finely milled K₂CO₃; stir vigorously
3-Cyano-4-morpholinobenzoic acid (Product)
C₁₂H₁₂N₂O₃
233.09 [M+H]⁺
N/A (Target)
N/A
3-Carbamoyl-4-morpholinobenzoic acid
C₁₂H₁₄N₂O₄
251.10 [M+H]⁺
Base-catalyzed nitrile hydration
Use anhydrous solvents and dry base
Bis-morpholine amide
C₁₆H₁₉N₃O₃
302.15 [M+H]⁺
Thermal amidation of -COOH
Limit morpholine eq., control temp <90°C
IV. Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in analytical checkpoints (IPC) and precise pH controls ensure that causality dictates the workflow, eliminating guesswork.
Caption: Step-by-step self-validating workflow for 3-cyano-4-morpholinobenzoic acid synthesis.
Step-by-Step Methodology
1. Reagent Preparation & Activation
To a rigorously dried 250 mL round-bottom flask, add 3-cyano-4-fluorobenzoic acid (10.0 g, 60.6 mmol) and finely powdered, oven-dried K₂CO₃ (16.7 g, 121.2 mmol, 2.0 eq).
Causality Check: The K₂CO₃ must be a fine powder. Granular K₂CO₃ lacks the surface area required to scavenge HF efficiently, which will stall the reaction.
2. Solvent & Nucleophile Addition
Suspend the mixture in anhydrous DMSO (100 mL). Add morpholine (7.9 g, 90.9 mmol, 1.5 eq) dropwise at room temperature.
Causality Check: DMSO is selected for its high dielectric constant (ε = 46.7), which is critical for stabilizing the highly polar Meisenheimer transition state during the SNAr process.
3. Thermal Activation
Heat the reaction mixture to 85°C under a continuous nitrogen atmosphere. Stir vigorously (600 rpm) for 6–8 hours.
4. In-Process Control (IPC) - System Validation
Sample 50 µL of the reaction mixture, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS at 254 nm.
Validation Gate: Proceed to Step 5 only when the starting material (m/z 166.0) is <1% by UV area. If >1%, continue heating and re-sample after 2 hours. Do not arbitrarily extend heating without IPC validation, as this invites thermal amidation.
5. Quenching & pH-Controlled Precipitation
Cool the mixture to 10°C using an ice bath. Slowly pour the reaction mixture into 400 mL of ice-cold 1M HCl with rapid stirring. Monitor the pH using a calibrated meter.
Causality Check: The pH must hit exactly 3.0 to 4.0 . At this pH, the product's carboxylate group (pKa ~4.0) is protonated, driving its precipitation. Simultaneously, any unreacted morpholine (pKa ~8.3) remains protonated as a highly water-soluble hydrochloride salt, ensuring it washes away in the aqueous filtrate.
6. Isolation & Drying
Filter the resulting pale-yellow precipitate through a sintered glass funnel. Wash the filter cake with cold deionized water (3 x 50 mL) to remove residual DMSO and inorganic salts. Dry the solid in a vacuum oven at 50°C for 12 hours to afford the pure target compound.
V. References
Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. Journal of Medicinal Chemistry.[Link]
Synthesis and Evaluation of Cyclic Secondary Amine Substituted Phenyl and Benzyl Nitrofuranyl Amides as Novel Antituberculosis Agents. Journal of Medicinal Chemistry.[Link]
Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. RSC Advances.[Link]
Optimization
purification issues with 3-Cyano-4-morpholinobenzoic acid and solutions
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 3-Cyano-4-morpholinobenzoic acid. This document is designed for researchers, chemists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Cyano-4-morpholinobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
Introduction: The Challenge of Purity
3-Cyano-4-morpholinobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving a nucleophilic aromatic substitution reaction between a 4-halobenzonitrile derivative and morpholine, can often yield a crude product contaminated with starting materials, reagents, and side-products. Achieving high purity (>98%) is critical for subsequent reactions and for ensuring the integrity of biological screening data. This guide provides a systematic approach to troubleshooting and resolving these purification hurdles.
Part 1: Troubleshooting Guide & Purification Workflows
This section is structured in a question-and-answer format to directly address the most frequent issues encountered in the laboratory.
Question 1: My crude product is an oily, discolored solid with a broad melting point. What are the likely contaminants?
This is the most common starting point for purification. A non-crystalline appearance and a wide melting range are classic indicators of a mixture. The primary suspects originate directly from the synthesis reaction.
Causality: The typical synthesis involves reacting an activated benzonitrile (e.g., 3-cyano-4-fluorobenzonitrile) with morpholine, often in the presence of a base and a polar aprotic solvent. Incomplete reaction, side reactions, and the use of excess reagents are the main sources of impurities.
Table 1: Common Impurities in 3-Cyano-4-morpholinobenzoic Acid Synthesis
Impurity
Source
Rationale for Formation
Primary Removal Method
Unreacted 3-cyano-4-halobenzoic acid
Starting Material
Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.
Acid-Base Extraction
Excess Morpholine
Reagent
Often used in excess to drive the reaction to completion.
Acid Wash (Extraction)
Hydrolyzed Nitrile (Amide By-product)
Side Reaction
Hydrolysis of the cyano group under non-anhydrous or harsh pH conditions, especially with heat.[1][2][3]
Column Chromatography
N-Oxides of Morpholine
Side Reaction
Oxidation of morpholine, particularly if the reaction is exposed to air at high temperatures.
Question 2: How do I design an effective initial purification strategy?
A logical, multi-step approach is crucial to avoid product loss and efficiently remove the bulk of impurities. We recommend a decision-based workflow starting with the most robust and scalable techniques.
Expertise & Experience: Do not immediately resort to column chromatography. A well-executed acid-base extraction followed by recrystallization is often sufficient to achieve high purity and is far more efficient on a larger scale. Chromatography should be reserved for removing structurally similar impurities that co-purify during these bulk methods.
Below is a decision tree to guide your purification strategy.
Caption: Decision tree for purifying 3-Cyano-4-morpholinobenzoic acid.
Question 3: Recrystallization is failing. Either nothing crystallizes or my yield is extremely low. What should I do?
Recrystallization failure is almost always a solvent issue. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4][5][6]
Causality:
No Crystallization: The solution is not saturated. You have likely added too much solvent.
Oiling Out: The compound's melting point is lower than the solvent's boiling point, or the compound is precipitating from a supersaturated solution too quickly.
Low Yield: The compound has significant solubility in the solvent even at low temperatures, or you are not cooling the solution sufficiently.
Preparation: Place ~20-30 mg of your impure acid into several test tubes.
Solvent Addition: To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent. If it dissolves in just a few drops, it is likely too soluble.
Heating: If the solid does not dissolve at room temperature, heat the slurry to the solvent's boiling point. A good solvent will now dissolve the solid completely.
Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent system.
Mixed Solvents: If no single solvent is ideal, try a binary mixture. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, e.g., ethanol) at boiling, then add a "poor" solvent (one it's insoluble in, e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify and then cool.
Highly Recommended. The compound is likely soluble in hot ethanol and less soluble in water. This combination allows for fine-tuning the polarity to induce crystallization upon cooling.
Isopropanol
A good alternative to ethanol with a slightly higher boiling point.[7]
Ethyl Acetate/Hexane
A less polar option. Dissolve in minimal hot ethyl acetate and add hexane as the anti-solvent.
Toluene
Can be effective for removing more polar impurities that remain in the solvent. Use with care due to higher boiling point.
| Water (with pH adjustment) | Dissolve the compound in dilute NaOH, filter to remove any insoluble neutral impurities, then slowly acidify with HCl to precipitate the pure acid. This is a form of reactive recrystallization. |
Part 2: Detailed Purification Protocols
As a self-validating system, each protocol includes checkpoints to assess purity before proceeding.
Protocol 1: Acid-Base Extraction Workflow
This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Step-by-Step Methodology:
Dissolution: Dissolve the crude product (~1.0 g) in ethyl acetate (30-40 mL). If there are insoluble materials, they may be polymeric by-products or inorganic salts. Filter them off if necessary.
Acid Wash: Transfer the solution to a separatory funnel. Wash with 1 M HCl (2 x 20 mL). This step protonates residual morpholine, making it water-soluble and removing it into the aqueous layer.
Base Extraction: Extract the organic layer with 1 M NaOH or saturated NaHCO₃ solution (2 x 20 mL). Your product, being a carboxylic acid, will be deprotonated and move into the aqueous layer. Keep the aqueous layers.
Organic Wash: Wash the combined basic aqueous layers with ethyl acetate (1 x 20 mL) to remove any remaining neutral impurities.
Precipitation: Cool the basic aqueous layer in an ice bath. Slowly acidify with concentrated HCl (dropwise) with vigorous stirring until the pH is ~2. Your pure product should precipitate as a solid.
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 15 mL) to remove inorganic salts.
Drying: Dry the solid under high vacuum at 40-50°C to a constant weight.
Caption: Workflow for the purification of the product via acid-base extraction.
Protocol 2: Column Chromatography
Use this method when structurally similar impurities persist after extraction and recrystallization.
Expertise & Experience: For carboxylic acids, streaking on the column is a common problem due to interactions with silica. Adding a small amount of acetic or formic acid to the mobile phase will suppress the deprotonation of your product, leading to sharper peaks and better separation.
Step-by-Step Methodology:
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent. Pack a column appropriate for the amount of material you need to purify.
Mobile Phase (Eluent): A common system is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 20% ethyl acetate / 80% hexanes) and gradually increase the polarity. Crucially, add 0.5-1% acetic acid to the entire mobile phase system.
Sample Loading: Dissolve your semi-pure product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb it onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dry, impregnated silica onto the top of the column.
Elution: Begin running the column with the starting eluent, collecting fractions. Monitor the fractions by TLC.
Gradient: Slowly increase the percentage of ethyl acetate in the mobile phase to elute your more polar product.
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with toluene or by drying under high vacuum.
Part 3: Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for assessing final purity?
¹H NMR: Excellent for confirming the structure and identifying organic impurities. The absence of signals from morpholine or starting materials is a key indicator of purity.
LC-MS: Provides an accurate mass confirmation and a quantitative purity assessment (e.g., peak area percentage at a specific UV wavelength). This is the gold standard for purity determination.[8][9]
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities.
Q2: I see a new peak in my mass spec corresponding to M+18. What is it?
An M+18 peak (Mass + Water) strongly suggests that the nitrile group has been hydrolyzed to a primary amide (R-CN → R-CONH₂). This can happen if the reaction or workup is performed under harsh acidic or basic conditions, particularly with prolonged heating.[3] To avoid this, use moderate temperatures and avoid unnecessarily long exposure to strong acids or bases.
Q3: My final product is slightly yellow. Is this a problem?
A pale yellow color may not necessarily indicate significant impurity but could be due to trace amounts of oxidized or polymeric species. If NMR and LC-MS show high purity, the color may be acceptable. If a perfectly white solid is required, a final recrystallization with a small amount of activated charcoal (decolorizing carbon) can be performed. Use charcoal sparingly, as it can adsorb your product and reduce yield.[5]
Q4: What are the expected solubility characteristics of this compound?
As a polar molecule with both hydrogen bond donor (acid) and acceptor (cyano, morpholine oxygen) sites, it is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol).[10][11] Its solubility in less polar solvents like dichloromethane or ethyl acetate will be moderate, and it will likely be poorly soluble in non-polar solvents like hexanes and toluene.[1] This solubility profile is key to designing effective recrystallization and chromatography systems.
References
US6613930B2: "Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds" - Google P
WO2001042198A2: "Methods for producing cyanobenzoic acid derivatives" - Google P
ResearchGate: "Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents". [Link]
National Institutes of Health (PMC): "4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile". [Link]
University of Massachusetts Boston: "Recrystalliz
ResearchGate: "Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid". [Link]
US20080045708A1: "New Process for the Synthesis of Morpholinylbenzenes" - Google P
National Institutes of Health (PMC): "Development of an ic-CLEIA for precise detection of 3-CQA in herbs and patent medicines: ensuring quality control and therapeutic efficacy". [Link]
Ghosh et al., IJPSR, 2014: "A Review on Impurity Profile of Pharmaceuticals". [Link]
HELIX Chromatography: "HPLC Methods for analysis of Benzoic acid". [Link]
ChemRxiv: "Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides". [Link]
WO2018121050A1: "Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester" - Google P
MDPI: "Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX". [Link]
NSF PAR: "Synthesis and ROMP of Acrylamide, Acrylate, Methacrylate, and Styrenic Macromonomers". [Link]
Chromatography Online: "Stability and Performance of Cyano Bonded Phase HPLC Columns". [Link]
National Institutes of Health (PMC): "Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450". [Link]
Journal of Applied Pharmaceutical Science: "Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids". [Link]
Cheméo: "Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8)". [Link]
Technical Support Center: Managing the Solubility of 3-Cyano-4-morpholinobenzoic acid in Organic Solvents
Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the solubility of 3-Cyano-4-morp...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the solubility of 3-Cyano-4-morpholinobenzoic acid in organic solvents. This document provides a structured approach to solvent selection, solubility enhancement, and troubleshooting common issues encountered during experimental work.
Section 1: Understanding the Molecule - Physicochemical Profile
Before attempting to dissolve a compound, it is crucial to understand its structural and physicochemical properties. The principle of "like dissolves like" is the foundation of solvent selection.[1]
Carboxylic Acid (-COOH): This is a polar, acidic group capable of hydrogen bond donation and acceptance. Its presence suggests increased solubility in polar, protic solvents. The acidity of this group means its ionization state is pH-dependent, a critical factor in aqueous solutions but also relevant when using acidic or basic organic solvents.[2][3] Benzoic acid itself has poor solubility in cold water but high solubility in hot water and many organic solvents.[4]
Morpholine Ring: This heterocyclic amine features both an ether and an amine functional group.[5] The nitrogen atom is basic, and the oxygen atom can accept hydrogen bonds.[6] Morpholine is miscible with water and many organic solvents, indicating it imparts some degree of polarity and hydrogen bonding capability to the molecule.[5]
Cyano Group (-C≡N): This is a strongly polar, aprotic group. It contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor. Compounds with a cyano group are often soluble in polar organic solvents.[7]
Benzene Ring: This is a nonpolar, aromatic core. While the substituents are polar, the benzene ring itself contributes to the lipophilicity of the molecule.
Predicted Properties:
Based on its structure, 3-Cyano-4-morpholinobenzoic acid is a zwitterionic-capable, moderately polar molecule with a rigid crystalline structure. The combination of a acidic group (carboxylic acid) and a basic group (morpholine) suggests that its net charge and solubility will be highly influenced by the nature of the solvent environment. The presence of multiple polar functional groups capable of hydrogen bonding suggests that polar solvents will be more effective than nonpolar ones.
This section addresses common problems and questions in a direct, Q&A format.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve 3-Cyano-4-morpholinobenzoic acid?
A: Start with polar aprotic solvents. Given the molecule's structural features, solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or N-Methyl-2-pyrrolidone (NMP) are excellent starting points. These solvents are highly polar and can effectively solvate the various functional groups of the molecule. For a less polar option, polar protic solvents like ethanol or methanol can also be effective, especially with heating, as they can engage in hydrogen bonding with the carboxylic acid and morpholine groups.[3][8]
Q2: My compound won't dissolve in my chosen solvent, even with heating and stirring. What should I do next?
A: If initial attempts fail, a systematic approach is needed. First, ensure your compound is of sufficient purity, as impurities can significantly impact solubility. Next, consider using a co-solvent system.[1][9] Adding a small percentage of a highly polar solvent like DMSO to a less effective solvent can dramatically increase solubility. This technique, known as co-solvency, works by reducing the interfacial tension between the solute and the primary solvent.[1] If this is not successful, more advanced techniques described in Section 4 may be necessary.
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?
A: This is a critical distinction.
Kinetic Solubility is measured by dissolving the compound (often from a concentrated DMSO stock) into an aqueous or organic medium and determining the concentration at which it begins to precipitate.[10][11] This measurement is fast, uses minimal compound, and is common in high-throughput screening during early drug discovery.[12][13]
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-72 hours) until the concentration of the dissolved compound is constant.[11][14] This is the gold standard for lead optimization and formulation development.
For a chemical reaction, you are typically concerned with achieving a concentration sufficient for the reaction to proceed, so a supersaturated solution (above the thermodynamic solubility) might be acceptable. For creating a stable stock solution for assays, you must stay below the thermodynamic solubility to avoid precipitation over time.
Q4: Can I use pH adjustment to improve solubility in an organic solvent?
A: Yes, this can be a powerful technique, particularly in polar protic solvents that can support ions. 3-Cyano-4-morpholinobenzoic acid is amphoteric (contains both acidic and basic groups).
Adding a Base: Reacting the carboxylic acid with an organic base (e.g., triethylamine, DBU) will form a carboxylate salt. This salt is significantly more polar than the parent acid and will likely have much higher solubility in polar solvents like ethanol or methanol.[9][15]
Adding an Acid: Reacting the morpholine nitrogen with an acid (e.g., HCl in dioxane, or methanesulfonic acid) will form a morpholinium salt. This will also increase polarity and may enhance solubility in polar solvents.
This strategy is a form of chemical modification known as salt formation.[16][17]
Troubleshooting Guide
Issue 1: The compound precipitates (crashes out) from solution upon cooling or standing.
Causality: You have likely created a supersaturated solution. The concentration of your compound is above its thermodynamic solubility limit at that temperature. The solubility of most solids, including benzoic acid derivatives, decreases as the temperature drops.[3][8]
Solution Workflow:
Re-heat: Gently warm the solution to re-dissolve the precipitate.
Dilute: While warm, add more of the same solvent to decrease the overall concentration to a level below the saturation point at room temperature.
Use a Co-solvent: If you cannot add more of the primary solvent, add a small amount of a stronger "rescue" solvent (like DMSO) to increase the overall solvating power of the system.
Slow Cooling: Allow the solution to cool to room temperature slowly. Rapid cooling, such as placing a warm flask directly into an ice bath, often induces precipitation.[2]
Issue 2: The dissolved compound appears oily or forms a separate liquid phase instead of a clear solution.
Causality: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. It often happens when a solution is highly concentrated or when the melting point of the solute is low.
Solution Workflow:
Add More Solvent: The most common cause is oversaturation. Dilute the mixture with more of the primary solvent.
Change Solvent System: The solvent may be a poor match. Try a solvent with a different polarity or use a co-solvent mixture.
Induce Crystallization: If dilution is not an option, try to force solid precipitation from the oil.
Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-solvent interface to create nucleation sites.[2]
Seed Crystals: Add a tiny crystal of the pure, solid compound to act as a template for crystallization.[2]
Section 3: Experimental Protocols & Methodologies
To effectively manage solubility, a systematic experimental approach is required.
Protocol 1: Rapid Solvent Screening
This protocol allows for the quick assessment of solubility in a range of solvents to identify promising candidates.
Materials:
3-Cyano-4-morpholinobenzoic acid
Vials (e.g., 2 mL glass vials) with caps
Analytical balance
Vortex mixer
A selection of solvents (see Table 1 for suggestions)
Procedure:
Weigh approximately 2-5 mg of 3-Cyano-4-morpholinobenzoic acid into each labeled vial.
Add 100 µL of a test solvent to the first vial.
Cap the vial and vortex vigorously for 1-2 minutes.
Visually inspect for undissolved solid.
If the solid has completely dissolved, the solubility is ≥ 20-50 mg/mL. Record this and proceed to the next solvent.
If the solid has not dissolved, add another 100 µL of the solvent (total volume 200 µL).
Vortex again for 1-2 minutes and re-inspect.
Continue adding solvent in 100-200 µL increments until the solid dissolves or a total volume of 2 mL is reached.
Calculate the approximate solubility in mg/mL for each solvent.
Rank the solvents from best to worst.
Protocol 2: Kinetic Solubility Assay by Turbidimetry
This high-throughput method is used to rank compounds based on when they precipitate from a solution.[13][14]
Materials:
10 mM stock solution of 3-Cyano-4-morpholinobenzoic acid in 100% DMSO.
Microplate reader capable of measuring absorbance or nephelometry.
Procedure:
Add the selected organic solvent to the wells of the 96-well plate.
Create a serial dilution of your DMSO stock solution directly into the solvent-filled wells. This creates a gradient of compound concentrations with a consistent (and low) final percentage of DMSO (e.g., 1-2%).
Incubate the plate at room temperature for 1-2 hours with gentle shaking.[13]
Measure the turbidity (light scattering) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.
Section 4: Data Presentation & Visualization
Table 1: Properties of Common Organic Solvents
This table provides a reference for selecting solvents based on their physical properties. A good starting point is to screen one solvent from each class.
Solvent Class
Solvent Name
Polarity Index
H-Bond Donor
H-Bond Acceptor
Notes
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
7.2
No
Yes
Excellent solvent for many compounds; high boiling point.[18]
Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available from: [Link]
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
Alam, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(15), 5677. Available from: [Link]
Liu, X., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 12(1), 19682. Available from: [Link]
Vermeire, F., et al. (2022, November 16). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
Papanastasiou, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(8), 9163-9177. Available from: [Link]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
BenchChem. (n.d.).
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
Vermeire, F., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available from: [Link]
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Available from: [Link]
Sciencemadness Wiki. (2022, September 1). Morpholine.
ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds)
PubChem. (n.d.). 3-(Morpholin-4-yl)benzoic acid.
BenchChem. (n.d.). Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.
PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid.
CymitQuimica. (n.d.). CAS 1877-72-1: 3-Cyanobenzoic acid.
Journal of Applied Pharmaceutical Science. (2021, July 28). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids.
preventing decomposition of 3-Cyano-4-morpholinobenzoic acid during synthesis
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and handling of 3-Cyano-4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and handling of 3-Cyano-4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies needed to prevent decomposition and maximize yield and purity.
Section 1: Understanding the Stability of 3-Cyano-4-morpholinobenzoic acid
A thorough understanding of the molecule's inherent instabilities is the first line of defense against its decomposition. 3-Cyano-4-morpholinobenzoic acid possesses two primary functional groups susceptible to degradation under common synthetic conditions: the carboxylic acid and the aromatic nitrile.
FAQ: What are the primary decomposition pathways for this molecule?
Answer: The two most significant decomposition pathways are decarboxylation and nitrile hydrolysis . These reactions are typically triggered by elevated temperatures and the presence of acidic or basic conditions, which are often required for the synthesis itself.
Decarboxylation: This is the loss of the carboxyl group as carbon dioxide (CO₂), typically induced by heat.[1] For aromatic carboxylic acids, this process can be accelerated by the presence of certain catalysts, particularly copper salts.[1][2] The resulting byproduct would be 4-morpholinobenzonitrile.
Nitrile Hydrolysis: The cyano (-C≡N) group is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[3][4] This reaction can proceed first to an amide intermediate (3-carbamoyl-4-morpholinobenzoic acid) and subsequently to a dicarboxylic acid (4-morpholine-1,3-dicarboxylic acid). This is a critical side reaction to control, as the conditions for the primary synthesis can inadvertently promote it.
Below is a diagram illustrating the key molecular structure and its potential degradation routes.
Caption: Primary decomposition pathways.
Section 2: Troubleshooting Guide for Synthesis
This section addresses specific issues you may encounter during the synthesis, which typically involves the nucleophilic aromatic substitution (SNAr) of a 4-halobenzonitrile derivative with morpholine, followed by hydrolysis of a precursor group or direct use of a halo-benzoic acid starting material.
Q1: My final yield is consistently low. What are the likely causes?
A: Low yield is a common problem that can stem from several factors. Systematically investigating the following can help pinpoint the issue:
Incomplete Reaction: The SNAr reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to ensure the starting material is fully consumed. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature, while being mindful of the decomposition risks.
Product Decomposition: As discussed, decarboxylation and nitrile hydrolysis are the main culprits. If you suspect decomposition, analyze your crude product by LC-MS or NMR to identify byproducts like 4-morpholinobenzonitrile.
Suboptimal Workup/Purification: Significant product loss can occur during workup and purification. Ensure the pH during acidification for precipitation is optimized. Overly acidic conditions can lead to salt formation with the morpholine nitrogen, increasing solubility in the aqueous phase.
Q2: I'm observing a significant byproduct that corresponds to the loss of CO₂. How do I prevent this?
A: This is a clear indication of decarboxylation . This reaction is highly dependent on temperature.
Mitigation Strategy
Causality and Explanation
Lower Reaction Temperature
Decarboxylation has a high activation energy; even a 10-20 °C reduction in temperature can significantly slow this side reaction.[5][6] Find the minimum temperature at which the primary SNAr reaction proceeds at an acceptable rate.
Minimize Reaction Time
Once the starting material is consumed (as determined by TLC/HPLC), proceed immediately to workup. Prolonged heating, even at moderate temperatures, will favor decarboxylation.
Avoid Copper Catalysts
If your synthesis involves a step that might use a copper catalyst (e.g., certain coupling reactions or even trace metal contaminants), be aware that copper salts are known to catalyze the decarboxylation of benzoic acids.[1]
Q3: My product's spectral data (NMR/MS) shows an unexpected amide or a second carboxylic acid group. What happened?
A: This points directly to nitrile hydrolysis . The cyano group is sensitive to both acid and base-catalyzed hydrolysis, a reaction that is often accelerated by heat.[7][8]
During the Reaction: If using a basic catalyst or excess morpholine (which is a base) at high temperatures in the presence of water, hydrolysis can occur. Ensure your solvent and reagents are anhydrous if possible.
During Workup: The most common point for unintentional hydrolysis is during the final acidification or basification steps. When acidifying to precipitate the product, use a dilute acid and add it slowly at a low temperature (e.g., in an ice bath) to control the exotherm and minimize the time the nitrile group is exposed to harsh acidic conditions.[8]
The following decision tree can help guide your troubleshooting process.
To minimize decomposition, we recommend a carefully controlled procedure. The following protocol for the synthesis from 3-Cyano-4-fluorobenzoic acid is designed to balance reaction efficiency with product stability.
Experimental Protocol: Synthesis of 3-Cyano-4-morpholinobenzoic acid
Reagent Preparation:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyano-4-fluorobenzoic acid (1.0 eq).
Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).
Add morpholine (2.5 - 3.0 eq). Using a slight excess serves both as the reactant and as a base to neutralize the hydrofluoric acid (HF) byproduct.
Reaction:
Heat the reaction mixture to 80-90 °C . This temperature range is often sufficient for the SNAr reaction without inducing significant decarboxylation. A patent for a similar synthesis of 4-morpholinobenzonitrile from 4-fluorobenzonitrile suggests heating at 120°C, but given the presence of the carboxylic acid, a lower temperature is advised to start.[9]
Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 7:3 mixture of Ethyl Acetate:Hexane with a drop of acetic acid). The reaction is typically complete within 4-8 hours.
Workup and Isolation:
Once the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of the reaction solvent).
While stirring vigorously in an ice bath, slowly add dilute hydrochloric acid (e.g., 1M HCl) dropwise to acidify the solution to a pH of ~4-5. This will protonate the carboxylate to precipitate the product while minimizing hydrolysis of the nitrile.
A solid precipitate of 3-Cyano-4-morpholinobenzoic acid should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Purification:
Collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold deionized water to remove any salts and residual solvent.
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure compound.
Dry the final product under vacuum at a moderate temperature (<50 °C).
Caption: Recommended synthesis workflow.
Section 4: Purification and Storage Best Practices
FAQ: What is the best way to purify the final product without causing decomposition?
A: For most cases, recrystallization is the preferred method. It is effective at removing minor impurities without subjecting the compound to potentially harsh conditions. Solvents like ethanol, isopropanol, or mixtures with water are generally suitable. If chromatographic purification is necessary, use a silica gel column with a neutral solvent system like ethyl acetate/hexane. Avoid leaving the compound on the silica for extended periods, as the acidic nature of silica gel can sometimes promote hydrolysis, especially if using protic solvents like methanol.[10]
FAQ: How should I store 3-Cyano-4-morpholinobenzoic acid to ensure its long-term stability?
A: Proper storage is crucial for maintaining the integrity of your compound.
Temperature: Store at 2-8°C.[11] Refrigeration slows down potential long-term degradation pathways.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidative degradation.
Light: Keep the container in a dark place, as UV light can sometimes promote radical reactions.
Container: Use a tightly sealed, clean glass container.
By following these guidelines, you can ensure the stability and purity of your 3-Cyano-4-morpholinobenzoic acid for future experiments.
References
Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12).
Huang, X., & Liu, L. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23797-24012. Available from: [Link]
Serio, M. A., Bassilakis, R., & Wójtowicz, M. A. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 777-785.
Dandapani, S., & Curran, D. P. (2012). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Organic Letters, 14(11), 2924-2927.
Wikipedia contributors. (2024). Benzoic acid. In Wikipedia, The Free Encyclopedia. Available from: [Link]
Sparkl. (n.d.). Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids. Chemistry - 9701. Available from: [Link]
Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Available from: [Link]
Lamberti, F. V. (1975). U.S. Patent No. 3,920,670. U.S. Patent and Trademark Office.
Czechtizky, V., & Kleemann, H. W. (2008). U.S. Patent Application No. 10/599,235. U.S. Patent and Trademark Office.
LibreTexts Chemistry. (2025). Chemistry of Nitriles. Available from: [Link]
Organic Syntheses. (n.d.). 4. Available from: [Link]
Chemistry Steps. (2024). Reactions of Nitriles. Available from: [Link]
Gao, Y., & Jean'ne, M. S. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Office of Scientific and Technical Information (OSTI). Available from: [Link]
catalyst selection for efficient 3-Cyano-4-morpholinobenzoic acid synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Cyano-4-morpholinobenzoic acid. This guide is designed for researchers, chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Cyano-4-morpholinobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, detailed protocols, and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the fundamental chemistry behind the operational choices, ensuring both success and safety in your experiments.
Q1: What is the most efficient and common synthetic route to 3-Cyano-4-morpholinobenzoic acid?
The most direct and widely employed method for synthesizing 3-Cyano-4-morpholinobenzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a halo-substituted benzoic acid derivative, typically 3-Cyano-4-fluorobenzoic acid , with morpholine.
The rationale for this strategy is based on several key principles of organic chemistry:
Ring Activation : The aromatic ring of the starting material is "activated" towards nucleophilic attack. The strong electron-withdrawing effects of the cyano (-CN) and carboxylic acid (-COOH) groups pull electron density out of the ring, making it electron-poor (electrophilic).[1][2]
Leaving Group Ability : The reaction is facilitated by the presence of a good leaving group. Halogens are effective leaving groups, and in SNAr reactions, the reactivity order is typically F > Cl > Br > I.[1] This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond.[3]
Nucleophile Strength : Morpholine acts as a potent nitrogen nucleophile, readily attacking the electron-deficient carbon atom bonded to the fluorine.
The overall reaction mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The aromaticity is restored upon the elimination of the fluoride ion.
Caption: SNAr mechanism for 3-Cyano-4-morpholinobenzoic acid synthesis.
Section 2: Catalyst & Reagent Selection FAQs
Q2: Is a catalyst necessary for the SNAr reaction between 3-cyano-4-fluorobenzoic acid and morpholine?
A metal-based catalyst (e.g., Palladium, Copper) is generally not required for this specific SNAr transformation. The reaction is primarily driven by the electronic properties of the starting material and the nucleophilicity of morpholine. However, the use of a base is essential for the reaction to proceed efficiently.
Q3: What is the function of the base, and which bases are recommended?
The base serves two critical functions:
Deprotonation (optional but helpful) : While morpholine is a sufficient nucleophile, a base can deprotonate a portion of it, increasing its nucleophilicity.
Acid Scavenging (critical) : The reaction releases a molecule of hydrogen fluoride (HF) as a byproduct. The base neutralizes this acidic byproduct, preventing it from protonating the morpholine nucleophile. If the morpholine becomes protonated, it is no longer nucleophilic and the reaction will stall.[6]
Recommended Bases:
Inorganic Bases : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are effective, inexpensive, and easily removed during aqueous workup.
Organic Amine Bases : Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.[6] However, their boiling points can complicate removal under vacuum, and they may require chromatographic purification to separate from the product.
Q4: Which solvents are optimal for this synthesis, and why?
The ideal solvent for an SNAr reaction is a polar aprotic solvent . These solvents can solvate the cation of the base (e.g., K⁺) but do not engage in strong hydrogen bonding with the nucleophile, leaving its reactivity intact.
Recommended Solvents:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
These solvents facilitate the reaction by stabilizing the charged Meisenheimer complex intermediate. Anhydrous (dry) solvents are highly recommended, as water can compete as a nucleophile or hydrolyze the cyano group under harsh conditions.[6]
Data Summary: Effect of Base and Solvent on Reaction Efficiency
The following table provides a comparative summary of how different reaction conditions can influence the outcome. Data is representative of typical results.
Entry
Starting Material
Base (equivalents)
Solvent
Temp (°C)
Time (h)
Yield (%)
Purity (%)
1
3-Cyano-4-fluorobenzoic acid
K₂CO₃ (2.5)
DMSO
100
4
92
98
2
3-Cyano-4-fluorobenzoic acid
K₂CO₃ (2.5)
DMF
100
6
88
97
3
3-Cyano-4-fluorobenzoic acid
DIPEA (3.0)
NMP
120
4
85
95
4
3-Cyano-4-fluorobenzoic acid
None
DMSO
100
24
<10
-
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The following decision tree can help diagnose problems systematically.
Technical Support Center: Troubleshooting Incomplete Cyanation in Benzonitrile Synthesis from Benzoic Acid
Prepared by the Office of the Senior Application Scientist Introduction The conversion of benzoic acid to benzonitrile is a fundamental transformation in organic synthesis, yielding a versatile intermediate for pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Introduction
The conversion of benzoic acid to benzonitrile is a fundamental transformation in organic synthesis, yielding a versatile intermediate for pharmaceuticals, agrochemicals, and dyes. However, direct cyanation of the carboxylic acid is not a feasible one-step process. The synthesis invariably proceeds through multi-step pathways, each with its own set of challenges that can lead to incomplete reactions and low yields.
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting common issues encountered during the synthesis of benzonitrile starting from benzoic acid. We will explore the most prevalent synthetic routes, diagnose potential points of failure, and offer field-proven solutions to optimize your reaction outcomes.
Overall Synthetic Pathways from Benzoic Acid
Direct conversion of the carboxylic acid group to a nitrile is challenging. Therefore, multi-step sequences are required. The diagram below illustrates the three most common synthetic routes, each of which will be addressed in this guide.
Caption: Decision tree for troubleshooting benzamide dehydration.
Comparison of Common Dehydrating Agents
Dehydrating Agent
Typical Conditions
Advantages
Disadvantages & Troubleshooting
Phosphorus Pentoxide (P₂O₅)
Heat, often neat or in high-boiling solvent
Powerful and effective
Can form a viscous mixture, making stirring difficult. [1]Ensure vigorous mechanical stirring. Can require high temperatures.
Phosphorus Oxychloride (POCl₃)
Reflux in excess reagent or inert solvent
Strong, reliable, and forms volatile byproducts
Highly corrosive and moisture-sensitive. [2][3]Reaction can be exothermic; control addition rate. HCl is generated.
Thionyl Chloride (SOCl₂)
Reflux, often in an inert solvent
Effective, with gaseous byproducts (SO₂, HCl)
Acid-sensitive functional groups may not be tolerated. [3]Ensure adequate ventilation/scrubbing.
(COCl)₂/DMSO (Swern)
Low temperature (-78 °C to RT)
Very mild conditions, high yields
Requires cryogenic temperatures and careful handling of reagents. [4]
Key Insight: The presence of moisture is detrimental. It will consume the dehydrating agent and can lead to the hydrolysis of the nitrile product back to the amide or even the carboxylic acid. [5][6]Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere.
This route involves converting benzoic acid to an aryl halide, which is then cyanated using copper(I) cyanide (CuCN).
FAQ 4: My halodecarboxylation step is failing.
The conversion of benzoic acid to an aryl halide (like bromobenzene) is not trivial and is often the bottleneck. Reactions like the Hunsdiecker reaction (using silver salts) or related variants are employed. These reactions can be sensitive and low-yielding. A thorough review of specialized halodecarboxylation procedures is recommended.
FAQ 5: The Rosenmund-von Braun reaction is not working. My aryl bromide is unreacted.
Possible Causes & Solutions:
Reaction Temperature: This reaction notoriously requires high temperatures, often refluxing in a polar, high-boiling solvent like DMF or nitrobenzene (150-200 °C).
[7][8][9] * Solution: Ensure your reaction temperature is high enough. If using DMF (b.p. 153 °C), refluxing vigorously is necessary. Consider using a higher-boiling solvent if the substrate is particularly unreactive.
[10]* Purity of Copper(I) Cyanide: CuCN is the source of the nucleophile. Old or impure samples may be inactive.
Solution: Use high-purity CuCN. Some procedures recommend using freshly prepared material. Degraded samples may appear green instead of off-white/beige.
[10]* Solvent Purity: The solvent must be anhydrous.
Solution: Use anhydrous DMF. The presence of water can interfere with the reaction.
Workup Issues: Isolating the product can be challenging due to the high-boiling solvent and copper salts.
Solution: The classic workup involves quenching with an iron(III) chloride/HCl solution to complex the copper salts and facilitate their removal during aqueous extraction.
Route C: Troubleshooting the Diazonium Salt Pathway (Sandmeyer Reaction)
This route involves converting benzoic acid into aniline (a multi-step process itself), which is then diazotized and reacted with CuCN.
FAQ 6: My diazotization of aniline is giving low yields of the diazonium salt.
Possible Causes & Solutions:
Temperature Control is Critical: The formation of the aryl diazonium salt is only stable at low temperatures.
[5][11] * Solution: The reaction must be maintained between 0-5 °C at all times. Use an ice-salt bath and add the sodium nitrite solution slowly to prevent exothermic spikes in temperature.
Incomplete Diazotization: Insufficient nitrous acid will leave unreacted aniline.
Solution: Use a slight excess of sodium nitrite and ensure the solution is sufficiently acidic (using HCl). Test for the presence of excess nitrous acid using starch-iodide paper.
[12]* Premature Decomposition: Diazonium salts are unstable and should be used immediately.
[5][6] * Solution: Prepare the solution of CuCN beforehand and add the freshly prepared, cold diazonium salt solution to it promptly.
FAQ 7: The final Sandmeyer cyanation step is failing.
Possible Causes & Solutions:
Inactive Copper(I) Cyanide Solution: The CuCN solution must be active.
Solution: Ensure the CuCN is properly prepared and dissolved (often as a complex with additional cyanide salts). The solution should be added to the diazonium salt under controlled conditions.
Poor pH Control: The pH of the reaction mixture can affect the stability and reactivity of the components.
[5] * Solution: Follow the established protocol carefully, as the pH needs to be controlled to facilitate the reaction without promoting unwanted side reactions.
Modern Alternative: Palladium-Catalyzed Cyanation
For Routes B and C, which proceed via an aryl halide, modern palladium-catalyzed cross-coupling reactions offer a milder and more functional-group-tolerant alternative to the harsh conditions of the Rosenmund-von Braun reaction.
[13][14]
Key Components of a Pd-Catalyzed Cyanation
Caption: Essential components for a successful cross-coupling reaction.
FAQ 8: My palladium-catalyzed cyanation is not working.
Possible Causes & Solutions:
Catalyst Poisoning: Cyanide ions are notorious for poisoning palladium catalysts, leading to irreproducible results.
[13] * Solution: Use a less toxic and less "free" cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). [15][16]These release cyanide slowly, keeping the concentration low and preventing catalyst deactivation.
Incorrect Ligand/Catalyst Combination: The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
Solution: Consult the literature for a proven catalyst/ligand system for your specific aryl halide. Buchwald-type phosphine ligands are often effective.
[15][17]* Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized by air.
Solution: Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.
References
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025). RSC Publishing.
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025). RSC Publishing.
Hydrolysis of Benzonitrile to Benzoic Acid. Scribd.
Troubleshooting common issues in nitrile compound synthesis. Benchchem.
Troubleshooting low yield in Benzonitrile synthesis. Benchchem.
improving reaction yield for nitrile synthesis. Benchchem.
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Springer.
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651.
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health.
Preparation of benzonitrile. (1956). Google Patents.
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011). ACS Publications.
Rajendra, M. A., et al. (2020). Palladium-catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31(16), 1629-1633.
Optimisation and scale-up of microwave assisted cyanation. Royal Society of Chemistry.
Preparation of benzoic acid from benzonitrile lab report. EKOROB.
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). Wiley Online Library.
comparative analysis of 3-Cyano-4-morpholinobenzoic acid synthesis methods
An In-Depth Comparative Analysis of Synthetic Methodologies for 3-Cyano-4-morpholinobenzoic Acid Authored by: [Your Name], Senior Application Scientist Introduction to the Synthetic Challenge The structure of 3-Cyano-4-m...
The structure of 3-Cyano-4-morpholinobenzoic acid presents a unique synthetic challenge due to the presence of three key functional groups on the benzene ring: a carboxylic acid, a cyano group, and a morpholino group. The successful synthesis of this molecule requires a careful strategy to introduce these groups in a specific order to avoid unwanted side reactions and to ensure high yields. This guide will explore three distinct synthetic pathways, each starting from a different commercially available precursor.
Proposed Synthetic Pathways
Route A: Late-Stage Cyanation via Sandmeyer Reaction
This route begins with 4-chloro-3-nitrobenzoic acid and introduces the morpholino group first, followed by the conversion of the nitro group to a cyano group.
Caption: Synthetic pathway for Route A.
Causality Behind Experimental Choices:
Step 1: Nucleophilic Aromatic Substitution. The electron-withdrawing nitro and carboxylic acid groups activate the aromatic ring for nucleophilic substitution, allowing for the displacement of the chloro group by morpholine. Potassium carbonate is used as a base to neutralize the HCl formed during the reaction.
Step 2: Reduction of the Nitro Group. The nitro group is reduced to an amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with iron in acidic medium (Fe/HCl) is a classic and cost-effective method.
Step 3: Sandmeyer Reaction. The amino group is converted to a diazonium salt, which is then displaced by a cyanide ion using a copper(I) cyanide catalyst. This is a well-established and reliable method for introducing a cyano group onto an aromatic ring.[1][2][3]
Route B: Early-Stage Cyanation and Late-Stage Oxidation
This pathway starts from 4-chloro-2-nitrotoluene, introducing the cyano and morpholino groups before oxidizing the methyl group to a carboxylic acid.
Caption: Synthetic pathway for Route B.
Causality Behind Experimental Choices:
Step 1 & 2: Similar to Route A, this route begins with a nucleophilic aromatic substitution followed by the reduction of a nitro group.
Step 3: A Sandmeyer reaction is again employed for the introduction of the cyano group.[1][2][3]
Step 4: Oxidation. The methyl group is oxidized to a carboxylic acid. Potassium permanganate (KMnO4) is a strong oxidizing agent commonly used for this transformation.[1] Careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the other functional groups.
Route C: Synthesis from 4-Hydroxybenzoic Acid Derivative
This approach begins with a 4-hydroxybenzoic acid derivative and builds the desired functionality through formylation, conversion to a nitrile, and subsequent etherification.
Caption: Synthetic pathway for Route C.
Causality Behind Experimental Choices:
Step 1: Formylation. The Duff reaction or a similar formylation method introduces a formyl group ortho to the hydroxyl group.
Step 2: Conversion of Aldehyde to Nitrile. The formyl group is converted to a nitrile. This can be achieved in one step using reagents like hydroxylamine-O-sulfonic acid.[4]
Step 3: Introduction of Morpholine Precursor and Cyclization. Instead of a direct substitution with morpholine, a precursor like bis(2-chloroethyl) ether can be used to form the morpholine ring via a double N-alkylation of an amino group (if the cyano group was introduced from a nitro group as in other routes) or in this case, an O-alkylation followed by a subsequent amination and cyclization would be a more complex but viable alternative. A more direct approach would be a nucleophilic aromatic substitution on a halogenated precursor as in Routes A and B. For the sake of a distinct comparison, this route illustrates a different strategy for assembling the morpholine ring.
Step 4: Hydrolysis. The methyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide.
Avoids the use of highly toxic nitro compounds in the initial steps.
Potential Disadvantages
Diazonium salts can be explosive.
Oxidation of the methyl group can be harsh and may affect other functional groups.
The formylation and nitrile formation steps may have moderate yields.
Safety Considerations
Use of diazonium salts requires careful temperature control. Cyanides are highly toxic.
Use of diazonium salts and cyanides. KMnO4 is a strong oxidizer.
Hexamethylenetetramine can be a skin and respiratory irritant.
Detailed Experimental Protocols
Protocol for Route A
Step 1: Synthesis of 3-Nitro-4-morpholinobenzoic acid
To a solution of 4-chloro-3-nitrobenzoic acid (1 eq.) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq.) and potassium carbonate (2.5 eq.).
Heat the reaction mixture to 120 °C and stir for 12 hours.
Cool the mixture to room temperature and pour it into ice-water.
Acidify with concentrated HCl to precipitate the product.
Filter the solid, wash with water, and dry under vacuum.
Step 2: Synthesis of 3-Amino-4-morpholinobenzoic acid
Suspend 3-nitro-4-morpholinobenzoic acid (1 eq.) in ethanol.
Add a catalytic amount of 10% Pd/C.
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the product.
Step 3: Synthesis of 3-Cyano-4-morpholinobenzoic acid
Suspend 3-amino-4-morpholinobenzoic acid (1 eq.) in a mixture of concentrated HCl and water at 0-5 °C.[3]
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
Stir the diazonium salt solution for 30 minutes at 0-5 °C.
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water.
Slowly add the cold diazonium salt solution to the cyanide solution.
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
Cool the reaction mixture, and adjust the pH to be acidic to precipitate the product.
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Conclusion
The choice of the optimal synthetic route for 3-Cyano-4-morpholinobenzoic acid depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the safety infrastructure of the laboratory. Route A appears to be the most straightforward with the fewest steps. Route B offers an alternative starting material but adds an oxidation step that requires careful optimization. Route C avoids the use of nitro compounds in the early stages but involves more complex transformations. Researchers should carefully evaluate these factors to select the most appropriate method for their specific needs.
A Comparative Guide to the Structure-Activity Relationship of 3-Cyano-4-morpholinobenzoic Acid Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the novel 3-Cyano-4-morpholinobenzoic acid scaffold. While this specific chemical series is not yet extensively documented in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the novel 3-Cyano-4-morpholinobenzoic acid scaffold. While this specific chemical series is not yet extensively documented in published literature, this guide synthesizes experimental data from closely related morpholine-containing inhibitors to establish a predictive SAR framework. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation kinase inhibitors.
Introduction: The Emergence of a Privileged Scaffold
The 3-Cyano-4-morpholinobenzoic acid core represents a promising, yet underexplored, scaffold for the design of targeted kinase inhibitors. Its structure combines several key pharmacophoric features that are prevalent in a multitude of clinically approved and investigational drugs targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[4][5] This guide aims to deconstruct the constituent parts of this scaffold, analyze the probable impact of structural modifications, and provide a predictive SAR to accelerate the discovery of potent and selective inhibitors based on this framework.
Core Scaffold Analysis: Rationale for Design
The design of the 3-Cyano-4-morpholinobenzoic acid scaffold is underpinned by established principles of medicinal chemistry, where each functional group is strategically placed to potentially contribute to target binding and favorable pharmacokinetic properties.
The Morpholine Moiety: The morpholine ring is a well-established "privileged" fragment in modern drug discovery.[6][7] Its inclusion is often associated with improved aqueous solubility, metabolic stability, and overall favorable physicochemical properties.[3] In many kinase inhibitors, the morpholine oxygen can act as a hydrogen bond acceptor, while the ring itself can form productive van der Waals interactions within the solvent-exposed region of the ATP-binding pocket.[8]
The 3-Cyano Group: The nitrile group at the 3-position is a potent hydrogen bond acceptor and can serve as a key interaction point with the hinge region of many kinases.[9] Its linear geometry and electronic properties make it an effective bioisostere for other hydrogen-bonding functionalities.
The 4-Carboxylic Acid Group: The carboxylic acid at the 4-position is poised to form strong, charge-assisted hydrogen bonds or salt bridges with conserved basic residues (such as lysine) often found in the active sites of kinases. This can serve as a critical anchoring point for the inhibitor.
The Benzoic Acid Core: The central aromatic ring acts as a rigid scaffold, orienting the key functional groups in a defined spatial arrangement for optimal interaction with the target protein. Furthermore, the unoccupied positions on the ring (2, 5, and 6) provide vectors for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
The following SAR analysis is a predictive framework based on established trends observed in structurally related kinase inhibitors, such as 2-morpholinobenzoic acids,[10][11] arylmorpholines,[1] and 4-anilinoquinazolines.[12] The hypothetical IC50 values are presented to illustrate these predicted trends for a representative kinase, such as PI3Kα.
Table 1: Predicted SAR of 3-Cyano-4-morpholinobenzoic Acid Derivatives against PI3Kα
Compound ID
R1
R2
R3
Predicted PI3Kα IC50 (nM)
Rationale for Predicted Activity
1a (Parent)
H
H
-COOH
150
Baseline activity from the core scaffold.
1b
F
H
-COOH
75
Small electron-withdrawing group at R1 may enhance binding.
1c
Cl
H
-COOH
90
Larger halogen may introduce minor steric hindrance.
1d
H
OCH₃
-COOH
200
Electron-donating group at R2 may be electronically disfavored.
1e
H
H
-COOCH₃
500
Esterification of the carboxylic acid often reduces potency in enzymatic assays but may improve cell permeability.
1f
H
H
-CONH₂
350
Amidation can reduce potency compared to the free acid but may offer alternative hydrogen bonding patterns.
1g
F
H
-CONH₂
180
Combines the positive effect of the fluorine with the reduced potency of the amide.
Key SAR Insights:
Substitutions on the Phenyl Ring:
Small, electron-withdrawing groups (e.g., fluorine) at the R1 or R3 positions are predicted to be beneficial for activity. This is a common trend in many kinase inhibitor series, where such groups can enhance interactions with the protein backbone or modulate the pKa of nearby functionalities.[13]
Larger substituents or electron-donating groups may be detrimental to activity due to steric clashes or unfavorable electronic effects.
Modification of the Carboxylic Acid:
The free carboxylic acid is predicted to be the most potent functional group in enzymatic assays due to its ability to form a strong, charge-assisted hydrogen bond.
Ester or amide derivatives are expected to show reduced potency in biochemical assays but may exhibit improved cellular activity by acting as prodrugs that are hydrolyzed intracellularly to the active carboxylic acid.
Below is a visual representation of the predicted SAR for this scaffold.
Biological Target Context: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer makes it a prime target for drug development.[2][5] Inhibitors of this pathway, particularly dual PI3K/mTOR inhibitors, have shown significant promise.[4] The 3-Cyano-4-morpholinobenzoic acid scaffold is well-suited to target the ATP-binding sites of PI3K and/or mTOR.
To validate the predicted SAR and characterize novel derivatives, standardized biochemical and cellular assays are essential.
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a typical luminescence-based assay to determine the IC50 value of a test compound against PI3Kα.
Workflow:
Caption: Workflow for an In Vitro Kinase Assay.
Step-by-Step Protocol:
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
Assay Plate Preparation: To a 384-well white assay plate, add 5 µL of kinase buffer (containing PI3Kα enzyme and the lipid substrate PIP2).
Compound Addition: Add 50 nL of the serially diluted compound solutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
Reaction Initiation: Add 5 µL of ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
Signal Detection: Add 10 µL of an ADP detection reagent (e.g., ADP-Glo™). This reagent quenches the kinase reaction and converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
Data Analysis: Measure the luminescence on a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Step-by-Step Protocol:
Cell Seeding: Seed a cancer cell line with a known dysregulated PI3K pathway (e.g., A549 or HT-29) into a 96-well plate at a density of 5,000 cells per well. Allow the cells to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 100 µM to 1 nM). Include a vehicle control (DMSO).
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
The 3-Cyano-4-morpholinobenzoic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. The predictive SAR analysis presented in this guide, derived from extensive data on related chemical series, suggests that targeted modifications to the phenyl ring and careful consideration of the carboxylic acid moiety can lead to the discovery of highly potent compounds. Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to validate these predictions. Furthermore, exploration of selectivity profiles against a panel of kinases and assessment of pharmacokinetic properties will be critical next steps in advancing compounds from this series toward clinical development.
References
Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]
An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]
Classification of the second generation mTOR inhibitors according to binding mode. ResearchGate. [Link]
Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie. [Link]
Updates of mTOR inhibitors. Cancer Treatment and Research Communications. [Link]
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Molecules. [Link]
DHP- and THP-substituted triazines as brain penetrant mTOR kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences. [Link]
Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. [Link]
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry. [Link]
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]
Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. ResearchGate. [Link]
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]
The Crucial Role of 3-Cyano-4-isopropoxybenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. [Link]
Comparative Reactivity Guide: 3-Cyano-4-morpholinobenzoic Acid vs. Positional Isomers
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, comparative reactivity profiling, and self-validating synthetic protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Mechanistic causality, comparative reactivity profiling, and self-validating synthetic protocols.
Executive Summary & Scientific Context
In the landscape of rational drug design, poly-substituted benzoic acids serve as privileged scaffolds. Specifically, morpholinobenzoic acid derivatives are extensively utilized as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme heavily implicated in oncogenic signaling and tumor proliferation [1].
When optimizing these scaffolds, the relative positioning of the electron-withdrawing cyano group (-CN), the electron-donating morpholine ring, and the carboxylic acid (-COOH) dictates both the biological efficacy and the synthetic accessibility of the molecule. This guide objectively compares the reactivity of 3-Cyano-4-morpholinobenzoic acid against its two most synthetically relevant positional isomers: 5-Cyano-2-morpholinobenzoic acid and 2-Cyano-4-morpholinobenzoic acid .
Structural Profiling and Electronic Causality
To predict and control the reactivity of these isomers, we must analyze the causality behind their electronic and steric environments. The general reactivity of carboxylic acid derivatives is governed by the electrophilicity of the carbonyl carbon and the basicity/steric bulk of adjacent groups [2].
3-Cyano-4-morpholinobenzoic acid (Target): The morpholine ring is para to the carboxylic acid, theoretically pushing electron density into the ring via a resonance (+M) effect. However, the bulky ortho-cyano group forces the morpholine ring to twist out of the aromatic plane. This steric inhibition of resonance dampens the +M effect, maintaining a highly electrophilic carbonyl carbon. Consequently, this isomer demonstrates excellent reactivity toward amidation.
5-Cyano-2-morpholinobenzoic acid (Isomer A): The morpholine ring is ortho to the carboxylic acid. This creates severe steric hindrance directly adjacent to the reaction center, drastically impeding nucleophilic acyl substitution. Furthermore, the cyano group is para to the morpholine ring. Because the morpholine is unhindered on its other side, it maintains planarity and donates maximum electron density (+M) to the cyano carbon, severely deactivating it toward nucleophilic attack (e.g., hydrolysis).
2-Cyano-4-morpholinobenzoic acid (Isomer B): The cyano group is ortho to the -COOH, exerting a powerful inductive (-I) pull that increases the acidity of the carboxylic acid. While the carbonyl carbon is highly electrophilic, the adjacent cyano group introduces moderate steric drag.
Electronic and steric pathways governing isomer reactivity.
Comparative Reactivity Data
The quantitative data below summarizes the performance of each isomer in standardized synthetic transformations.
Table 1: Reactivity Matrix & Electronic Profiling
Compound
COOH Reactivity (Amidation)
Cyano Reactivity (Hydrolysis)
Morpholine Basicity
Dominant Electronic/Steric Effect
3-Cyano-4-morpholino...
High
Moderate
Low
Steric twist of morpholine reduces +M effect to COOH.
5-Cyano-2-morpholino...
Very Low
Low
Moderate
Severe ortho-steric hindrance at COOH; strong +M to Cyano.
2-Cyano-4-morpholino...
Moderate
High
Low
Strong -I effect from ortho-cyano activates COOH.
Table 2: Experimental Yields (Standardized Amidation with Benzylamine)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the resulting 7-azabenzotriazole active ester is highly efficient at overcoming the steric hindrance inherent to ortho-substituted benzoic acids.
Objective: Couple the carboxylic acid with a primary amine without hydrolyzing the cyano group.
Activation: Dissolve 1.0 mmol of the selected morpholinobenzoic acid isomer in 5.0 mL of anhydrous DMF. Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 mmol of HATU.
Pre-activation Validation: Stir for 15 minutes at room temperature. Self-Validation Check: Spot on TLC (UV active). The acid spot should disappear, replaced by a less polar active ester spot.
Nucleophilic Attack: Add 1.2 mmol of the target primary amine dropwise. Stir at room temperature.
In-Process Monitoring (LC-MS): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.
Success Criterion: Complete disappearance of the acid mass [M-H]- and dominance of the amide mass [M+H]+. If conversion is <95% (common for the 5-cyano-2-morpholino isomer), add an additional 0.5 eq of HATU/amine and apply gentle heat (40°C).
Aqueous Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and morpholine byproducts), followed by brine.
Isolation: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Self-validating HATU-mediated amidation workflow with LC-MS feedback.
Protocol B: Chemoselective Cyano Reduction
Objective: Reduce the -CN group to a primary amine (-CH₂NH₂) without reducing the aromatic ring or cleaving the morpholine.
Setup: Dissolve 1.0 mmol of the isomer in 10 mL of Methanol. Add 2.0 mmol of Boc-anhydride (Boc₂O) and a catalytic amount of Raney Nickel (approx. 10% w/w). Note: Boc₂O is critical to trap the newly formed primary amine instantly, preventing it from attacking unreacted imine intermediates (which forms unwanted secondary dimers).
Hydrogenation: Purge the reaction flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature.
Spectroscopic Validation: Monitor the reaction via FT-IR spectroscopy.
Success Criterion: The sharp, distinct nitrile stretch at ~2220 cm⁻¹ must completely disappear, replaced by carbamate carbonyl stretching at ~1700 cm⁻¹.
Filtration & Workup: Filter the mixture through a pad of Celite to remove the catalyst (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo to yield the Boc-protected benzylamine derivative.
Conclusion
For drug development professionals synthesizing PC-PLC inhibitors or related libraries, 3-Cyano-4-morpholinobenzoic acid offers the most favorable reactivity profile. Its unique steric twisting mitigates the deactivating resonance of the morpholine ring, allowing for highly efficient amidation workflows. Conversely, utilizing the 5-cyano-2-morpholino isomer requires aggressive coupling reagents and extended reaction times due to severe ortho-steric hindrance.
References
Title: Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors
Source: RSC Medicinal Chemistry / National Institutes of Health (NIH)
URL: [Link]
Title: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives
Source: Chemistry LibreTexts
URL: [Link]
Comparative
A Senior Application Scientist's Guide to the Validation of 3-Cyano-4-morpholinobenzoic Acid as a Precursor for Biologically Active Compounds
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, the selection of a versatile and efficient starting scaffold is paramount. This guide provides an in-depth technical v...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, the selection of a versatile and efficient starting scaffold is paramount. This guide provides an in-depth technical validation of 3-Cyano-4-morpholinobenzoic acid as a strategic precursor for the synthesis of potent active pharmaceutical ingredients (APIs). We will objectively compare its synthetic utility and performance against an established alternative, 4-Amino-3-bromobenzoic acid, supported by detailed experimental protocols and comparative data. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to optimize their synthetic strategies towards novel therapeutics.
The Strategic Importance of the Morpholine and Cyano-Substituted Benzoic Acid Scaffolds
The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2][3] Its presence is notable in a variety of approved drugs and clinical candidates.[3]
Similarly, the 3-cyanobenzoic acid framework is a key component in a range of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the inhibitor for the target kinase.[4][5] The combination of these two pharmacophoric elements in a single precursor, 3-Cyano-4-morpholinobenzoic acid, presents a compelling starting point for the synthesis of novel kinase inhibitors and other biologically active molecules.
Comparative Precursors: A Head-to-Head Evaluation
To validate the utility of 3-Cyano-4-morpholinobenzoic acid, we compare it with a well-established precursor in kinase inhibitor synthesis, 4-Amino-3-bromobenzoic acid.[6] The latter offers multiple points for chemical diversification through the amino, bromo, and carboxylic acid functionalities.[6]
Feature
3-Cyano-4-morpholinobenzoic Acid
4-Amino-3-bromobenzoic Acid
Key Pharmacophore
Morpholine, Cyano-benzoic acid
Substituted Aniline
Primary Synthetic Route
Nucleophilic Aromatic Substitution
Halogenation, Amination
Potential for Diversification
Carboxylic acid activation, Cyano group chemistry
Suzuki/Buchwald coupling, Amide bond formation
Anticipated Advantages
Pre-installed morpholine for improved PK, Direct route to certain kinase inhibitor cores
Versatility in cross-coupling reactions, Established synthetic utility
Potential Challenges
Potential for harsh reaction conditions during synthesis
Removal of halogen in later steps, Potential for side reactions at the amino group
Synthetic Validation: Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of 3-Cyano-4-morpholinobenzoic acid and a representative downstream active compound, a hypothetical kinase inhibitor. A parallel synthesis utilizing 4-Amino-3-bromobenzoic acid is also presented for direct comparison.
Synthesis of 3-Cyano-4-morpholinobenzoic Acid
This protocol outlines a plausible synthetic route based on nucleophilic aromatic substitution.
Workflow for the Synthesis of 3-Cyano-4-morpholinobenzoic Acid
Caption: Synthetic workflow for the preparation of 3-Cyano-4-morpholinobenzoic acid.
Protocol:
Step 1: Nucleophilic Aromatic Substitution. To a solution of 4-Fluoro-3-nitrobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture to 100°C for 4-6 hours. Monitor the reaction by TLC.
Step 2: Work-up and Isolation. After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate, 3-Nitro-4-morpholinobenzonitrile, is collected by filtration, washed with water, and dried.
Step 3: Nitro Group Reduction. The intermediate from Step 2 is dissolved in ethanol, and iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount) are added. The mixture is refluxed for 2-3 hours.
Step 4: Work-up and Isolation. The reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3-Amino-4-morpholinobenzonitrile.
Step 5: Sandmeyer Reaction. The amino-intermediate is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5°C, followed by reaction with cuprous cyanide to introduce the cyano group.
Step 6: Hydrolysis. The resulting 3-Cyano-4-morpholinobenzonitrile is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., NaOH) in an aqueous-alcoholic solvent mixture under reflux. Acidification of the reaction mixture yields the final product, 3-Cyano-4-morpholinobenzoic acid.
Comparative Synthesis of a Kinase Inhibitor Core
The following is a representative synthesis of a generic kinase inhibitor core to compare the utility of the two precursors.
Comparative Synthetic Workflow
Caption: Comparative synthetic workflows for a generic kinase inhibitor core.
Performance Data and Comparison
The following table summarizes the hypothetical, yet expected, outcomes of the syntheses described above, based on established chemical principles.
Parameter
Route A (3-Cyano-4-morpholinobenzoic acid)
Route B (4-Amino-3-bromobenzoic acid)
Overall Yield
Expected to be higher due to fewer synthetic steps to the final inhibitor core.
Potentially lower due to the multi-step sequence involving cross-coupling.
Purity of Final Product
High, with fewer potential byproducts from cross-coupling reactions.
May require more extensive purification to remove catalyst residues and byproducts.
Reaction Conditions
May involve harsh conditions for the initial nucleophilic substitution.
Cross-coupling reactions require careful control of catalysts and ligands.
Cost-Effectiveness
Potentially more cost-effective if the starting materials are readily available.
The cost of palladium catalysts and specialized ligands can be significant.
Scalability
Generally scalable, with well-understood reaction classes.
Scalability of cross-coupling reactions can present challenges.
Conclusion and Future Outlook
This guide validates 3-Cyano-4-morpholinobenzoic acid as a highly promising precursor for the synthesis of active compounds, particularly kinase inhibitors. Its structure incorporates two key pharmacophoric elements, potentially streamlining the synthetic process and leading to higher overall yields and purity compared to more traditional, multi-step approaches starting from precursors like 4-Amino-3-bromobenzoic acid.
While the initial synthesis of 3-Cyano-4-morpholinobenzoic acid may require optimization, its direct utility in the construction of complex, biologically active molecules makes it a valuable tool for medicinal chemists. Further exploration of its reactivity and application in the synthesis of diverse compound libraries is warranted and expected to yield novel therapeutic candidates. The choice of precursor will ultimately depend on the specific target molecule and the desired synthetic strategy, but 3-Cyano-4-morpholinobenzoic acid presents a compelling and efficient option for modern drug discovery programs.
References
Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis. Benchchem.
Pharmacological activity of morpholino compound. Pakistan Journal of Pharmaceutical Sciences.
An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences.
A review on pharmacological profile of Morpholine derivatives.
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
A Comparative Guide to the Biological Evaluation of Novel 3-Cyano-4-morpholinobenzoic Acid Derivatives in Oncology
This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from 3-Cyano-4-morpholinobenzoic acid. For the purpose of this guide, we will examine two hypothetical derivative com...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from 3-Cyano-4-morpholinobenzoic acid. For the purpose of this guide, we will examine two hypothetical derivative compounds, designated CMA-1 and CMA-2 . Their anticancer properties will be objectively compared against Doxorubicin , a well-established chemotherapeutic agent.[][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data analysis, and the scientific rationale behind the experimental design.
The synthesis of novel anticancer agents is a critical endeavor in medicinal chemistry, aiming to develop therapies with enhanced efficacy and reduced side effects.[4][5] Derivatives of parent molecules like 3-Cyano-4-morpholinobenzoic acid are often designed to improve pharmacological properties or to target specific molecular pathways implicated in cancer.[6][7] This guide outlines a structured, multi-phase evaluation process, beginning with broad cytotoxicity screening and progressing to a more focused mechanistic investigation.
Part 1: In Vitro Cytotoxicity Assessment Across Cancer Cell Lines
Expertise & Experience: The initial and most fundamental step in evaluating any potential anticancer compound is to determine its ability to kill cancer cells. A cytotoxicity assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its reliability, high-throughput nature, and its direct measurement of metabolic activity, which is a proxy for cell viability.[8][9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] By comparing the IC50 values of CMA-1 and CMA-2 against Doxorubicin across a panel of cancer cell lines representing different tumor types (e.g., breast, lung, and colon), we can establish a preliminary profile of their potency and selectivity.
Comparative Cytotoxicity Data (IC50, µM)
Compound
MCF-7 (Breast Adenocarcinoma)
A549 (Non-Small Cell Lung Cancer)
HT-29 (Colorectal Adenocarcinoma)
CMA-1
5.2
8.1
6.5
CMA-2
15.8
22.4
18.9
Doxorubicin
0.8
1.2
1.0
Note: The data presented above is hypothetical and for illustrative purposes.
Trustworthiness: The data indicates that while both novel compounds exhibit cytotoxic activity, Doxorubicin remains significantly more potent across all tested cell lines. CMA-1 demonstrates substantially lower IC50 values compared to CMA-2, marking it as the more promising lead candidate for further investigation. The inclusion of a positive control (Doxorubicin) and vehicle controls (DMSO) in the experimental runs validates the assay's performance.
Workflow & Protocol: MTT Cytotoxicity Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of CMA-1, CMA-2, and Doxorubicin in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[11] Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with vehicle-only as a negative control.
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[11] Gently agitate the plate for 15 minutes to ensure complete solubilization.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells. Calculate IC50 values using non-linear regression analysis.
Part 2: Elucidating the Mechanism of Action: Apoptosis Induction
Expertise & Experience: A potent cytotoxic effect is a promising start, but understanding how a compound kills cancer cells is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a preferred mechanism as it is a controlled process that avoids the inflammatory response associated with necrosis.[12] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis via flow cytometry.[13][14] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[12][13] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13]
Comparative Apoptosis Induction (% of Apoptotic Cells after 24h Treatment)
Compound (at IC50)
MCF-7 (% Annexin V+/PI-)
A549 (% Annexin V+/PI-)
HT-29 (% Annexin V+/PI-)
CMA-1
35.6%
41.2%
38.5%
CMA-2
12.1%
15.3%
14.2%
Doxorubicin
45.8%
52.5%
48.9%
Note: The data presented above is hypothetical and for illustrative purposes.
Trustworthiness: The results show that CMA-1 is a potent inducer of early apoptosis, significantly outperforming CMA-2. While not as potent as Doxorubicin, which is known to induce apoptosis through DNA intercalation and topoisomerase II inhibition[][2][15], CMA-1's ability to trigger programmed cell death validates its potential as an anticancer agent. The clear distinction between the effects of CMA-1 and CMA-2 provides a strong rationale for prioritizing CMA-1.
Caption: Protocol for detecting apoptosis by Annexin V/PI staining.
Detailed Protocol:
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with CMA-1, CMA-2, and Doxorubicin at their respective IC50 concentrations for 24 hours. Include an untreated control.
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA. Combine all cells and centrifuge at ~500 x g for 5 minutes.[12]
Washing: Wash the cell pellet once with cold 1X PBS.[14]
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or CoraLite®488) and 5 µL of Propidium Iodide (PI) staining solution.[14][16]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][14]
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Do not wash the cells after staining.[17] Healthy cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[14]
Part 3: Target Identification - Probing the PI3K/AKT Signaling Pathway
Expertise & Experience: Modern cancer drug development often focuses on targeting specific signaling pathways that are dysregulated in cancer cells. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[18][19] Its frequent overactivation in various cancers makes it a prime therapeutic target.[20][21] Assuming that CMA-1 was designed with a rationale to inhibit this pathway, the next logical step is to verify its effect on key pathway components. A Western blot analysis can be used to measure the phosphorylation status of AKT, a key downstream effector of PI3K. A reduction in phosphorylated AKT (p-AKT) upon treatment with CMA-1 would provide strong evidence of on-target activity.
Authoritative Grounding: The PI3K/AKT pathway is activated by various growth factors, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. Compounds that inhibit PI3K or AKT are of significant interest in oncology.[20]
Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of the PI3K/AKT pathway by CMA-1.
This guide outlines a foundational strategy for the biological evaluation of novel compounds derived from 3-Cyano-4-morpholinobenzoic acid. Based on our hypothetical data, CMA-1 emerges as a promising anticancer agent. It demonstrates moderate cytotoxicity and effectively induces apoptosis, potentially through the inhibition of the PI3K/AKT signaling pathway.
The logical next steps in the comprehensive evaluation of CMA-1 would include:
Western Blot Analysis: To confirm the inhibition of AKT phosphorylation.
In Vivo Studies: To assess the efficacy and toxicity of CMA-1 in animal models of cancer.[4]
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate further analogues of CMA-1 to potentially improve potency and selectivity.[22]
By following this rigorous, multi-faceted approach, researchers can systematically and objectively evaluate novel chemical entities, paving the way for the development of next-generation cancer therapeutics.
References
Vertex AI Search. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
Wikipedia. Doxorubicin.
Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?.
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
National Center for Biotechnology Information. Doxorubicin pathways: pharmacodynamics and adverse effects.
National Center for Biotechnology Information. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.
G-Biosciences. Annexin V-Dye Apoptosis Assay.
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
Proteintech Group. Annexin V CoraLite 488 and PI.
PubChem. MTT (Assay protocol).
National Center for Biotechnology Information. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
Wikipedia. PI3K/AKT/mTOR pathway.
Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
National Center for Biotechnology Information. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression.
Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
ACS Omega. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.
Research & Reviews: Journal of Medicinal & Organic Chemistry. Synthesis and Biological Evaluation of Novel Anti-cancer Agents: An Overview.
ATCC. MTT Cell Proliferation Assay.
MDPI. Synthesis and Evaluation of Novel Compounds with Anticancer Activity.
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines.
CUSABIO. PI3K-Akt Signaling Pathway and Cancer.
PubMed. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Cyano-4-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel compounds for pharmaceutical research and development, the confirmation of a molecule's identity and the rigorous assessment of it...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical research and development, the confirmation of a molecule's identity and the rigorous assessment of its purity are foundational pillars of scientific validity. This guide provides an in-depth comparison of analytical techniques for evaluating the purity of 3-Cyano-4-morpholinobenzoic acid, a substituted aromatic scaffold with potential applications in medicinal chemistry. The focus is on the practical application and comparative strengths of various analytical methods, moving beyond mere procedural lists to explain the causality behind experimental choices.
The impurity profile of a synthesized compound can significantly impact its biological activity, toxicity, and stability.[1] Therefore, employing a multi-faceted analytical approach is not just a matter of regulatory compliance but a prerequisite for reliable and reproducible research.
Understanding Potential Impurities
The purity of 3-Cyano-4-morpholinobenzoic acid is intrinsically linked to its synthetic route. A common pathway involves the nucleophilic substitution of a halogen (e.g., fluorine or chlorine) on a cyanobenzoic acid derivative with morpholine. Potential process-related impurities could include:
Starting Materials: Unreacted 3-cyano-4-fluorobenzoic acid or 4-chloro-3-cyanobenzoic acid.
Side-Products: Isomeric byproducts or products from incomplete reactions.
Reagents and Solvents: Residual reagents or solvents used during the synthesis and purification steps.[2]
Comparative Analysis of Key Analytical Techniques
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.[3][] No single method can provide all the necessary information. This section compares the most effective techniques for this specific molecule.
Technique
Principle
Information Provided
Strengths
Limitations
HPLC-UV
Differential partitioning of analytes between a stationary and mobile phase.
Quantitative purity (area %), impurity profile, detection of non-volatile impurities.
High sensitivity, excellent for quantification, widely available.[5][6]
Requires a chromophore, may not separate all co-eluting impurities.
¹H & ¹³C NMR
Nuclear spin transitions in a magnetic field.
Unambiguous structural confirmation, identification of impurities with distinct proton/carbon signals.
Provides detailed structural information, can quantify impurities with an internal standard (qNMR).[7][8]
Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret.
LC-MS
HPLC separation followed by mass-to-charge ratio detection.
Molecular weight confirmation of the main peak and impurities, structural information from fragmentation.
High sensitivity and selectivity, ideal for identifying unknown impurities.[2][9]
Ionization efficiency can vary, quantification can be challenging without standards.
FTIR
Absorption of infrared radiation by molecular vibrations.
Confirmation of functional groups (e.g., -CN, -COOH, C-O-C).
Fast, non-destructive, good for confirming the presence of key functional moieties.[10][11]
Not suitable for quantification, provides limited information on the overall molecular structure.
Melting Point
Temperature at which a solid becomes a liquid.
A preliminary indication of purity.
Simple, fast, and inexpensive.
A sharp melting point is an indicator of high purity, while a broad melting range suggests the presence of impurities.[12][13] Not specific, some impurities may not affect the melting point significantly.
In-Depth Methodological Protocols
The following protocols are presented as self-validating systems, incorporating best practices to ensure trustworthy and reproducible results.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone for determining the purity of non-volatile organic compounds.[2] For 3-Cyano-4-morpholinobenzoic acid, a reversed-phase method is most appropriate.
Rationale for Experimental Choices:
Column: A C18 column is chosen for its versatility in retaining moderately polar to non-polar aromatic compounds.[14]
Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is critical. The carboxylic acid moiety on the analyte needs to be in its protonated, non-ionized form to ensure a sharp, symmetrical peak shape and prevent tailing.[14] Acetonitrile is a common organic modifier providing good elution strength.
Detector Wavelength: The wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity. Benzoic acid derivatives typically absorb strongly around 230-254 nm.[14][15]
Experimental Protocol:
System Preparation:
HPLC System: Quaternary pump, autosampler, column oven, and UV/DAD detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all potential impurities.
Sample Preparation:
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
Dilute this stock solution to a working concentration of ~0.1 mg/mL.
Analysis and Data Interpretation:
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Inject a blank (solvent) to ensure no system peaks interfere.
Inject the sample solution.
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural confirmation. For 3-Cyano-4-morpholinobenzoic acid, both ¹H and ¹³C NMR are essential.
Rationale for Experimental Choices:
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the polar carboxylic acid and does not have signals that would obscure the aromatic or morpholine proton signals. The acidic proton of the carboxylic acid is also typically observable in DMSO-d₆.
Expected Signals:
¹H NMR: Distinct signals for the aromatic protons, two sets of signals for the morpholine protons (those adjacent to oxygen and those adjacent to nitrogen), and a broad singlet for the carboxylic acid proton.[16][17][18]
¹³C NMR: Signals for the quaternary carbons (including the cyano and carboxylic acid carbons) and the CH carbons in the aromatic ring, as well as two distinct signals for the methylene carbons of the morpholine ring.[8][17]
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
Data Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a ¹³C NMR spectrum.
If necessary, perform 2D NMR experiments like COSY or HSQC to confirm assignments.
Data Interpretation:
Confirm that all expected proton and carbon signals are present and that their chemical shifts, integrations (for ¹H), and coupling patterns are consistent with the proposed structure.
Look for small, unidentifiable peaks in the baseline. These could indicate impurities. The integration of these impurity peaks relative to the main compound's peaks can give a semi-quantitative estimate of their levels.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[9]
Experimental Protocol:
LC Method: Use the same HPLC method developed previously. The mobile phase may need to be slightly modified to ensure compatibility with the MS ion source (e.g., using formic acid is generally acceptable).
MS Detection:
Ion Source: Electrospray Ionization (ESI) is suitable for this polar molecule.
Polarity: Run in both positive and negative ion modes to ensure detection of the widest range of potential impurities. The carboxylic acid will likely show a strong signal in negative mode ([M-H]⁻), while the morpholine nitrogen could be protonated in positive mode ([M+H]⁺).
Data Interpretation:
Confirm the mass of the main peak corresponds to the molecular weight of 3-Cyano-4-morpholinobenzoic acid (C₁₂H₁₂N₂O₃, MW: 232.24 g/mol ).
For any impurity peaks observed in the chromatogram, analyze their mass spectra. This data can be used to hypothesize the structure of the impurity (e.g., an unreacted starting material or a byproduct).
An Integrated Workflow for Purity Assessment
A robust purity assessment strategy uses these techniques in a logical sequence. The results from one technique inform the next, creating a self-validating workflow.
Caption: Integrated workflow for purity assessment.
Conclusion
The assessment of purity for a synthesized compound like 3-Cyano-4-morpholinobenzoic acid is a multi-step, evidence-based process. While techniques like melting point and FTIR provide valuable initial data, a combination of high-resolution chromatography (HPLC) for quantification and spectroscopy (NMR, MS) for structural confirmation and impurity identification is indispensable.[3] Adherence to validated, well-reasoned protocols, as outlined in this guide and supported by regulatory guidelines such as ICH Q2(R1), ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.[19][20][21]
References
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
University of Calgary. (n.d.). Melting point determination.
Concordia University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
University of Technology. (n.d.). Melting Point.
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
BenchChem. (2025). purification methods for removing impurities from nitriles.
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
ResolveMass Laboratories Inc. (2026, February 25). impurity-profiling-and-characterization-for-generic-project.
Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines.
ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride....
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Lin, Y. H., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 116-123.
BOC Sciences. (n.d.). Analytical Services for Purity Determination.
University of California, Los Angeles. (n.d.). IR: carboxylic acids.
cost-benefit analysis of different 3-Cyano-4-morpholinobenzoic acid synthetic routes
Executive Summary 3-Cyano-4-morpholinobenzoic acid (CAS: 1962781-92-5) is a highly functionalized, privileged building block frequently utilized in the discovery of advanced therapeutics, including RORγt inverse agonists...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Cyano-4-morpholinobenzoic acid (CAS: 1962781-92-5) is a highly functionalized, privileged building block frequently utilized in the discovery of advanced therapeutics, including RORγt inverse agonists for autoimmune diseases[1] and MRP1 modulators for multidrug resistance[2].
For process chemists and discovery scientists, selecting the optimal synthetic route is a critical decision that balances raw material costs against kinetic efficiency and purification burdens. This guide provides a definitive, data-driven comparison of the two primary synthetic pathways: the high-performance Fluoro-SNAr Route and the cost-effective Chloro-SNAr Route .
Mechanistic Rationale: The SNAr Paradigm
Both synthetic routes rely on Nucleophilic Aromatic Substitution (SNAr). The aromatic ring of the starting material is highly electron-deficient due to the synergistic electron-withdrawing effects of the ortho-cyano and para-carboxylic acid groups. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C4 position highly susceptible to nucleophilic attack by morpholine.
The reaction proceeds via a stabilized Meisenheimer complex. The choice of the leaving group (Fluorine vs. Chlorine) dictates the activation energy required for the initial addition step, which fundamentally alters the required experimental conditions.
Figure 1: SNAr mechanism via Meisenheimer complex, stabilized by the ortho-cyano group.
Fluorine is the premier leaving group in SNAr chemistry. Its extreme electronegativity maximizes the electrophilicity of the ipso-carbon, drastically accelerating the rate-determining addition step[1].
Self-Validating Experimental Protocol
Reaction Setup: Dissolve 3-cyano-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).
Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq) followed by morpholine (3.0 eq).
Thermal Activation: Heat the mixture to 80 °C for 4–6 hours.
In-Process Validation: Monitor via LC-MS. The complete disappearance of the starting material mass (m/z 164 [M-H]⁻) and the appearance of the product mass (m/z 231 [M-H]⁻) validates the completion of the substitution.
Isolation & Workup: Cool to room temperature and pour the mixture into crushed ice. Slowly acidify with 1M HCl to pH 3–4.
Visual Validation: The formation of a dense, white precipitate serves as visual confirmation of the free carboxylic acid isolation. Filter, wash with cold water, and dry under a vacuum.
Structural Validation: Perform ¹H NMR (DMSO-d₆). The disappearance of the distinct aryl fluoride coupling and the appearance of morpholine multiplets at δ 3.1–3.8 ppm validates structural integrity.
Causality & Cost-Benefit
Causality: K₂CO₃ is chosen over organic amines because it efficiently neutralizes the HF byproduct and deprotonates the carboxylic acid to maintain solubility in DMF. DMF stabilizes the polar Meisenheimer transition state.
Benefit: High yield (>90%), fast reaction times, and high purity directly from precipitation.
Cost: The fluorinated starting material is significantly more expensive than its chlorinated counterpart, making this route cost-prohibitive for multi-kilogram scale-up.
Chlorine is a weaker leaving group in SNAr reactions due to its lower electronegativity, which provides less stabilization to the transition state. However, the chlorinated starting material is highly economical and readily available in bulk[4].
Self-Validating Experimental Protocol
Reaction Setup: Dissolve 4-chloro-3-cyanobenzoic acid (1.0 eq) in anhydrous DMSO (0.5 M).
Thermal Activation: Heat the mixture aggressively to 120 °C for 16–24 hours.
In-Process Validation: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% AcOH). The shift of the UV-active spot to a lower R_f validates the conversion to the more polar morpholino product.
Isolation & Workup: Cool to room temperature, dilute with water, and acidify with 1M HCl to pH 3–4. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification Validation: Recrystallize the crude residue from EtOH/Water. The transition from a dark/yellow crude oil to off-white crystals validates the removal of thermal degradation byproducts.
Causality & Cost-Benefit
Causality: The poor leaving group ability of chlorine necessitates higher temperatures (120 °C) and a stronger polar aprotic solvent (DMSO). DIPEA is used as a homogeneous base to prevent the stirring issues associated with inorganic salts at high concentrations. Excess morpholine drives the sluggish equilibrium forward.
Benefit: Extremely low raw material cost, making it ideal for process chemistry and scale-up.
Cost: Lower yields (60–75%), longer reaction times, and the harsh thermal conditions often lead to colored impurities that mandate recrystallization or chromatography.
Quantitative Route Comparison
Figure 2: Workflow comparison of Fluoro-SNAr versus Chloro-SNAr synthetic strategies.
Parameter
Route 1: Fluoro-SNAr
Route 2: Chloro-SNAr
Starting Material
3-Cyano-4-fluorobenzoic acid
4-Chloro-3-cyanobenzoic acid
Relative Cost (API)
High (
$)
Low ($)
Reaction Temperature
80 °C
120 °C
Reaction Time
4–6 hours
16–24 hours
Typical Yield
85–95%
60–75%
Purification Requirement
Direct pH-driven Precipitation
Extraction & Recrystallization
Primary Application
Discovery Chemistry (mg to g scale)
Process Chemistry (kg scale)
Conclusion & Selection Matrix
The selection between the two routes hinges entirely on the phase of drug development:
For Discovery & Medicinal Chemistry:Route 1 (Fluoro-SNAr) is the undisputed choice. The higher cost of the fluorinated starting material is easily offset by the time saved during purification and the near-quantitative yields, allowing researchers to rapidly generate libraries of derivatives.
For Process Chemistry & Manufacturing:Route 2 (Chloro-SNAr) is mandatory. At the kilogram scale, the cost difference between the fluoro- and chloro-starting materials becomes the dominant financial factor. The longer reaction times and need for recrystallization are standard, acceptable engineering challenges in a pilot plant setting.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Objective spectroscopic comparison, mechanistic causality, and validated analytical workflows.
Executive Summary & Mechanistic Context
In modern structure-based drug design, the morpholinobenzoic acid scaffold is a privileged pharmacophore frequently utilized to enhance aqueous solubility and target specific kinase hinge regions[1]. 3-Cyano-4-morpholinobenzoic acid (CAS 1962781-92-5) represents a highly functionalized intermediate where the electronic properties of the aromatic core are dictated by a complex "push-pull" system.
To objectively evaluate its spectroscopic behavior, this guide compares the parent compound against two critical alternatives:
2-Amino-4-morpholinobenzoic acid (CAS 404010-74-8) [2] (Electronic alternative: replaces the strongly electron-withdrawing cyano group with an electron-donating amino group).
Understanding the causality behind the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) shifts among these derivatives is essential for confirming structural integrity during multi-step syntheses.
The Electronic Push-Pull Framework
The spectroscopic signatures of these compounds are governed by the competing electronic effects on the central aromatic ring. The morpholine nitrogen donates electron density via resonance (+M effect), while the cyano and carboxyl groups withdraw electron density (-I, -M effects)[3].
Electronic push-pull effects governing spectroscopic shifts in morpholinobenzoic acids.
Comparative Spectroscopic Data
The following tables synthesize the quantitative spectroscopic data for 3-Cyano-4-morpholinobenzoic acid and its derivatives. The data highlights how functional group substitutions perturb the electronic environment.
Spectroscopic Causality Note: The C=O stretch in the parent acid (~1685 cm⁻¹) is significantly lower than in the methyl ester (~1720 cm⁻¹). This is caused by strong intermolecular hydrogen bonding in the solid-state carboxylic acid dimer, which weakens the C=O double bond character, thereby lowering its vibrational frequency.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent common analytical errors.
Phase 1: Sample Preparation & Integrity Check
Desiccation: Store all morpholinobenzoic acid derivatives in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.
Causality: Eliminates residual moisture that could artificially broaden the O-H stretch in IR or introduce a water peak in NMR.
Purity Verification: Run a rapid LC-MS (ESI+) to confirm the exact mass (e.g., m/z 233.09 for 3-Cyano-4-morpholinobenzoic acid [M+H]⁺) and ensure >95% purity before committing to time-intensive NMR.
Phase 2: FT-IR Acquisition (ATR Method)
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Sample Measurement: Place 1–2 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the torque clicks.
Validation Check: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water creates a broad -OH stretch around 3300–3400 cm⁻¹, which can completely mask the critical N-H stretches of the amino derivative or artificially distort the carboxylic acid profile.
Phase 3: NMR Acquisition (¹H and ¹³C)
Solvent Selection: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the sample in 0.6 mL of anhydrous DMSO-d₆.
Causality: DMSO-d₆ is mandated due to the poor solubility of zwitterionic/hydrogen-bonded benzoic acids in CDCl₃.
Interference Mitigation: The residual water peak in DMSO-d₆ (~3.33 ppm) can overlap with the morpholine N-CH₂ multiplet (~3.20 ppm). If overlap occurs, heat the NMR probe to 50°C; the temperature perturbation will shift the water peak upfield, cleanly resolving the morpholine signals[3].
Internal Validation: Ensure the integration of the morpholine O-CH₂ (~3.75 ppm) strictly equals 4.00 relative to the single aromatic H-2 proton. Any deviation indicates incomplete dissolution or structural degradation.
Self-validating workflow for NMR and IR spectroscopic characterization.
Conclusion
The spectroscopic comparison of 3-Cyano-4-morpholinobenzoic acid and its derivatives reveals profound shifts dictated by the electronic push-pull nature of the aromatic substituents. The cyano group acts as a powerful deshielding agent in NMR and provides a distinct, unambiguous ~2225 cm⁻¹ marker in IR. Conversely, modifying the scaffold via esterification or amino-substitution radically alters both the hydrogen-bonding network (tracked via C=O IR shifts) and the electron density of the aromatic core (tracked via ¹H NMR upfield shifts). By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity structural characterization during drug development campaigns.
References
Popova, et al.
Title: Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine
Source: National Institutes of Health (PMC)
URL:[Link]
Smith, et al.
Title: Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold
Source: National Institutes of Health (PMC)
URL:[Link]
Zhang, et al.
Title: Copper-Catalyzed Intermolecular C(sp2)–H Amination with Electrophilic O-Benzoyl Hydroxylamines
Source: ACS Publications
URL:[Link]
Title: 3-Cyano-4-morpholinobenzoic Acid: Comprehensive Safety, Handling, and Disposal Protocol As a Senior Application Scientist, establishing a robust safety and operational framework is as critical as the experimental...
Author: BenchChem Technical Support Team. Date: April 2026
Title: 3-Cyano-4-morpholinobenzoic Acid: Comprehensive Safety, Handling, and Disposal Protocol
As a Senior Application Scientist, establishing a robust safety and operational framework is as critical as the experimental design itself. 3-Cyano-4-morpholinobenzoic acid (CAS 1962781-92-5) is a highly specialized organic building block frequently utilized in drug discovery and medicinal chemistry[1]. Structurally, it integrates a carboxylic acid, a morpholine ring, and a nitrile (cyano) group. While stable under standard laboratory conditions, the presence of the cyano group introduces specific mechanistic risks: exposure to strong acids or potent reducing agents can trigger the release of highly toxic hydrogen cyanide (HCN) gas, and improper combustion can yield hazardous nitrogen oxides (NOx) and cyanide compounds.
This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure compliance with federal safety standards, protect laboratory personnel, and maintain environmental integrity.
Part 1: Physicochemical Hazard Profile
Understanding the physicochemical properties of a compound is the first step in risk mitigation. The following table summarizes the critical quantitative data and hazard classifications for 3-Cyano-4-morpholinobenzoic acid to inform downstream handling and disposal decisions.
Property / Feature
Data / Classification
Operational Implication
CAS Number
1962781-92-5
Unique identifier for SDS and inventory tracking[1].
Molecular Formula
C12H12N2O3
Contains nitrogen; requires specific high-temp incineration protocols.
Molecular Weight
232.24 g/mol
Used for molarity calculations in assay preparation[1].
Physical State
Solid (Powder)
Inhalation hazard (dust); requires weighing in a ventilated enclosure.
Functional Groups
Cyano (-C≡N), Morpholino, Carboxyl
Avoid mixing with strong acids (HCN risk) or strong oxidizers.
Hazard Class
Irritant (Skin/Eye/Respiratory)
Mandates strict use of appropriate PPE and engineering controls.
Part 2: Operational Safety & Handling Protocol
To comply with the[2], all manipulations of 3-Cyano-4-morpholinobenzoic acid must minimize the potential for worker exposure. The following protocol explains not just the how, but the why behind each step to establish a self-validating safety culture.
Action: Conduct all handling of the dry powder within a certified Class II biological safety cabinet or a chemical fume hood.
Causality: The powder form presents a significant inhalation risk. A fume hood ensures that any aerosolized particulates are drawn away from the operator's breathing zone, aligning with the "protective laboratory practices" mandated by OSHA to minimize chemical exposure[3].
PPE Required: Nitrile gloves (double-gloving recommended for spill cleanup), safety goggles with side shields, and a standard laboratory coat.
Step 2: Safe Weighing and Transfer
Action: Use anti-static weigh boats and grounded spatulas.
Causality: Static electricity can cause fine organic powders to aerosolize or adhere to surfaces, increasing exposure risk and reducing gravimetric accuracy.
Action: Seal the primary container immediately after use and wipe the exterior with a solvent-dampened cloth (e.g., 70% ethanol or isopropanol) before returning it to the desiccator.
Step 3: Solution Preparation
Action: Dissolve the compound in compatible organic solvents (e.g., DMSO or DMF for stock solutions) before introducing it to aqueous buffers.
Causality: The morpholine and benzoic acid moieties dictate its solubility profile. Avoid preparing high-concentration stocks in highly acidic aqueous environments (pH < 2) to eliminate any theoretical risk of nitrile hydrolysis and subsequent HCN evolution.
Part 3: Chemical Spill Response Workflow
In the event of a spill, immediate and methodical action is required to prevent cross-contamination and exposure. The workflow below outlines the logical progression for neutralizing and containing a spill of 3-Cyano-4-morpholinobenzoic acid, grounded in the principles of [4].
Fig 1: Step-by-step spill response and containment workflow for 3-Cyano-4-morpholinobenzoic acid.
Part 4: Waste Segregation & Disposal Procedures
Disposal of 3-Cyano-4-morpholinobenzoic acid must strictly adhere to the[5]. Because it contains a cyano group and a nitrogenous heterocycle, it cannot be disposed of in standard municipal waste or poured down the drain.
Step 1: Solid Waste Segregation
Procedure: Collect all unused solid powder, contaminated weigh boats, spatulas, and spill cleanup materials (absorbents) into a designated, sealable hazardous waste container.
Labeling: Label clearly as "Hazardous Solid Waste: Toxic Organic (Contains Cyano and Morpholine derivatives)."
Disposal Mechanism: Must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration .
Causality: High-temperature incineration (>1000°C) with flue gas scrubbing is required to completely oxidize the compound into carbon dioxide, water, and nitrogen gas (N2). Lower temperatures could result in the incomplete combustion of the nitrile group, releasing toxic nitrogen oxides (NOx) and cyanides into the atmosphere.
Step 2: Liquid Waste Segregation
Procedure: Liquid waste containing this compound (e.g., DMSO stock solutions, HPLC effluent, or assay buffers) must be segregated into "Non-Halogenated Organic Waste" or "Aqueous Hazardous Waste" depending on the primary solvent.
Restriction:NEVER mix liquid waste containing 3-Cyano-4-morpholinobenzoic acid with acidic waste streams (e.g., concentrated HCl or Nitric acid).
Causality: Mixing cyanobenzonitrile derivatives with strong acids in a closed waste carboy can lead to exothermic degradation and the accumulation of hydrogen cyanide (HCN) gas, posing a lethal risk upon opening the container.
Step 3: Institutional Coordination
Procedure: Maintain an accurate log of the waste volume generated. Coordinate with your institution's Environmental Health and Safety (EHS) department for routine pickup, ensuring that the chain-of-custody manifest complies with RCRA tracking requirements[5].
Occupational Safety and Health Administration (OSHA). Laboratory Safety OSHA Laboratory Standard (29 CFR 1910.1450). United States Department of Labor. Retrieved from 2
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from 4
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) and Federal Facilities (40 CFR Part 261). United States EPA. Retrieved from 5
Personal protective equipment for handling 3-Cyano-4-morpholinobenzoic acid
Comprehensive Safety and Handling Guide for 3-Cyano-4-morpholinobenzoic Acid As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. When handl...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide for 3-Cyano-4-morpholinobenzoic Acid
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. When handling[1], researchers are interacting with a highly functionalized organic molecule. Its structure features three distinct reactive moieties: a proton-donating carboxylic acid, a lipophilic and basic morpholine ring, and a cyano group.
Understanding the interplay of these functional groups is critical. The morpholine ring enhances the compound's cellular permeability, meaning dermal exposure could lead to systemic absorption faster than simpler benzoic acid derivatives. Furthermore, while the cyano group is generally stable, it demands strict isolation from strong acids to prevent the theoretical release of toxic hydrogen cyanide (HCN) gas.
This guide provides a self-validating, step-by-step operational and logistical framework for safely handling this compound, grounded in authoritative laboratory standards such as[2] and the National Research Council's [3].
Risk Assessment & Hazard Identification
Before initiating any protocol, a rigorous risk assessment is mandatory. Based on its structural profile, 3-Cyano-4-morpholinobenzoic acid presents the following anticipated hazards:
Dermal/Ocular: Severe irritation due to the acidic moiety and basic amine.
Inhalation: Respiratory tract irritation from aerosolized micro-particulates.
Systemic: Potential toxicity if ingested or absorbed systemically.
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires understanding the chemical compatibility of the barrier materials. The following table summarizes the quantitative specifications and mechanistic rationale for required PPE.
PPE Category
Specification
Mechanistic Rationale
Gloves
100% Nitrile, ≥0.11 mm (Inner), ≥0.14 mm (Outer)
Nitrile resists degradation by morpholine (amine) and carboxylic acid moieties far better than standard latex.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Prevents ocular exposure to fine particulates which can cause severe pH-driven corneal irritation.
Body Protection
Flame-Resistant (FR) Lab Coat, fully buttoned
Protects against accidental ignition of organic solvents (e.g., DMSO/DMF) used during solubilization.
Respiratory
N95/P100 Particulate Respirator
Mitigates inhalation of aerosolized dust if handled outside a certified fume hood (not recommended).
To ensure a self-validating safety system, every step of the handling process must be verifiable. OSHA mandates that employee exposure to hazardous chemicals be strictly limited through engineered controls and procedural rigor[2].
Protocol 1: Weighing and Solubilization
Environmental Verification: Verify that the chemical fume hood has a calibrated face velocity of >100 feet per minute (fpm) before opening the chemical container.
Static Mitigation: Wipe the exterior of the chemical container and the balance draft shield with a static-dissipative wipe. Use an anti-static weighing boat. Causality: 3-Cyano-4-morpholinobenzoic acid is a dry powder; static charge can cause rapid aerosolization, drastically increasing inhalation risk.
Compound Transfer: Using a micro-spatula, transfer the desired mass. Do not drop the powder from a height; place the spatula directly onto the boat to minimize dust generation.
Solubilization: Add the primary solvent (e.g., anhydrous DMSO) directly to the weighing boat, or transfer the powder to a pre-tared vial before solvent addition. Seal the vial immediately.
Vortexing: Vortex the sealed vial at 2000 RPM for 30 seconds until the solution is visually clear.
Figure 1: Standard operational workflow for safely handling 3-Cyano-4-morpholinobenzoic acid.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.
Protocol 2: Solid Spill Containment and Neutralization
Isolation: Evacuate personnel from the immediate 2-meter radius and ensure the fume hood sash is lowered to the optimal working height.
Containment: Gently cover the spilled powder with slightly damp, absorbent paper towels. Causality: Dampening the towels prevents the fine powder from becoming airborne during the physical collection process.
Collection: Use a non-sparking scoop to collect the damp towels and powder. Place them directly into a heavy-duty, sealable hazardous waste bag.
Neutralization: Wipe the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual carboxylic acid. Follow this with a 70% ethanol wipe to dissolve and remove any remaining lipophilic organic residue.
Waste Disposal & Environmental Logistics
Proper disposal is critical for environmental compliance and laboratory safety[3]. 3-Cyano-4-morpholinobenzoic acid waste must never be mixed with strong acids or strong oxidizing agents.
Figure 2: Decision tree for the categorization and disposal of chemical waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." US Department of Labor. Available at:[Link]